Product packaging for 2-Isobutoxynaphthalene(Cat. No.:CAS No. 2173-57-1)

2-Isobutoxynaphthalene

Cat. No.: B1293758
CAS No.: 2173-57-1
M. Wt: 200.28 g/mol
InChI Key: XOHIHZHSDMWWMS-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)naphthalene, also known as fragarol or 2-isobutoxy-naphthalene, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2-(2-Methylpropoxy)naphthalene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-(2-methylpropoxy)naphthalene is primarily located in the membrane (predicted from logP). 2-(2-Methylpropoxy)naphthalene has a sweet, blossom, and fruity taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O B1293758 2-Isobutoxynaphthalene CAS No. 2173-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16O/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3
Source PubChem
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InChI Key

XOHIHZHSDMWWMS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
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DSSTOX Substance ID

DTXSID1051484
Record name 2-(2-Methylpropoxy)naphthalene
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Molecular Weight

200.28 g/mol
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Physical Description

Solid, White crystal leaves, sweet, fruity, delicately neroli-orange blossom floral aroma
Record name 2-(2-Methylpropoxy)naphthalene
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Record name beta-Naphthyl isobutyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1268/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

308.00 to 309.00 °C. @ 760.00 mm Hg
Record name 2-(2-Methylpropoxy)naphthalene
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Solubility

0.00123 mg/mL, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name 2-(2-Methylpropoxy)naphthalene
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Record name beta-Naphthyl isobutyl ether
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CAS No.

2173-57-1
Record name 2-(2-Methylpropoxy)naphthalene
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Record name 2-(2-Methylpropoxy)naphthalene
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Record name Naphthalene, 2-(2-methylpropoxy)-
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Record name 2-(2-Methylpropoxy)naphthalene
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Record name Isobutyl 2-naphthyl ether
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Record name 2-(2-METHYLPROPOXY)NAPHTHALENE
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Record name 2-(2-Methylpropoxy)naphthalene
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Melting Point

33 °C
Record name 2-(2-Methylpropoxy)naphthalene
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Isobutoxynaphthalene: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-isobutoxynaphthalene, an aromatic ether with significant applications in the fragrance, flavor, and pharmaceutical industries. This document delves into the core chemical and physical properties of the molecule, its detailed structural elucidation through modern spectroscopic techniques, and a thorough examination of its synthesis, primarily via the Williamson ether synthesis. Furthermore, this guide explores the chemical reactivity, potential biological activities, and safety considerations of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known by synonyms such as β-naphthyl isobutyl ether and fragarol, is an organic compound characterized by a naphthalene ring substituted with an isobutoxy group at the second position.[1][2] Its distinct sweet, fruity, and floral aroma, often reminiscent of orange blossom and strawberry, has led to its use as a fragrance and flavoring agent.[2][3] Beyond its sensory properties, the naphthalene scaffold is a recognized pharmacophore in medicinal chemistry, making this compound and its derivatives subjects of interest for potential therapeutic applications.[4] This guide aims to consolidate the technical information available on this compound, providing a foundational resource for its study and application.

Chemical Structure and Identification

The chemical structure of this compound consists of a naphthalene bicyclic aromatic system where an isobutoxy group (-OCH₂CH(CH₃)₂) is attached to the C2 position.

Molecular Structure Visualization

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-(2-methylpropoxy)naphthalene[3]
CAS Number 2173-57-1[2]
Molecular Formula C₁₄H₁₆O[2]
Molecular Weight 200.28 g/mol [2]
Appearance White crystalline solid[2]
Odor Sweet, fruity, floral (orange blossom, strawberry)[2][3]
Melting Point 31-33.5 °C[3]
Boiling Point 305.75 °C (estimate)[3]
Solubility Insoluble in water; soluble in ethanol and oils[3]
LogP 5.1[3]

Spectroscopic Characterization

The structural elucidation of this compound is unequivocally confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the isobutyl group.

  • Aromatic Region (δ 7.1-7.8 ppm): The seven protons on the naphthalene ring give rise to a complex multiplet pattern.

  • Isobutoxy Group:

    • A doublet for the methylene protons (-O-CH₂-) is observed around δ 3.81 ppm.

    • A multiplet for the methine proton (-CH-) appears around δ 2.12 ppm.

    • A doublet for the two equivalent methyl groups (-CH(CH₃)₂) is found at approximately δ 1.06 ppm.[5]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum confirms the presence of 14 unique carbon atoms.

  • Aromatic Carbons: Ten signals are observed in the aromatic region (δ 106-158 ppm). The carbon attached to the oxygen (C2) is the most deshielded among the naphthalene carbons directly bonded to hydrogen or another carbon.

  • Isobutoxy Group Carbons:

    • The methylene carbon (-O-CH₂-) resonates around δ 74.4 ppm.

    • The methine carbon (-CH-) is observed at approximately δ 28.3 ppm.

    • The two equivalent methyl carbons (-CH(CH₃)₂) show a signal around δ 19.3 ppm.[5]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ are indicative of the C-H bonds on the naphthalene ring.

  • C-H Stretching (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the isobutyl group.

  • C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic ring system.

  • C-O Stretching (Ether): A strong, characteristic band for the aryl-alkyl ether linkage is typically observed in the 1200-1250 cm⁻¹ region.

  • Out-of-Plane C-H Bending: Bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is crucial for its identification.

  • Molecular Ion Peak (M⁺): The molecular ion peak is observed at m/z = 200, corresponding to the molecular weight of the compound.

  • Base Peak: The most abundant fragment (base peak) for similar 2-alkoxynaphthalenes, such as 2-propoxynaphthalene, is typically observed at m/z = 144.[6] This fragment is formed through a McLafferty-type rearrangement involving the loss of a neutral alkene (isobutene in this case) from the molecular ion. This fragment corresponds to the radical cation of 2-naphthol.

  • Other Significant Fragments:

    • m/z = 115: Loss of a carbon monoxide (CO) molecule from the m/z 144 fragment can lead to the formation of an indenyl cation.[6]

    • m/z = 57: A peak corresponding to the isobutyl cation ((CH₃)₂CHCH₂⁺) may also be observed.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis .[3] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3]

Reaction Mechanism

The synthesis involves two key steps:

  • Deprotonation of 2-Naphthol: 2-Naphthol, a weak acid, is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic 2-naphthoxide anion.

  • Nucleophilic Attack: The resulting 2-naphthoxide ion acts as a nucleophile and attacks an isobutyl halide (e.g., isobutyl bromide or isobutyl iodide). This attack displaces the halide leaving group in a concerted Sₙ2 fashion to form the this compound ether.

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process 2-Naphthol 2-Naphthol Deprotonation Deprotonation in Solvent (e.g., Ethanol) 2-Naphthol->Deprotonation Base NaOH or KOH Base->Deprotonation Isobutyl_Halide Isobutyl Bromide Nucleophilic_Attack Sₙ2 Nucleophilic Attack Isobutyl_Halide->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack 2-Naphthoxide anion Workup Workup & Purification (Precipitation, Filtration, Recrystallization) Nucleophilic_Attack->Workup Product This compound Workup->Product

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Naphthol

  • Sodium hydroxide (or potassium hydroxide)

  • Isobutyl bromide (or isobutyl iodide)

  • Ethanol (anhydrous)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.0 eq.) in anhydrous ethanol.

  • Add finely crushed sodium hydroxide (1.1 eq.) to the solution.

  • Heat the mixture to reflux for 30-60 minutes to ensure the complete formation of the sodium 2-naphthoxide salt.

  • Nucleophilic Substitution: After the initial reflux, cool the reaction mixture slightly and add isobutyl bromide (1.2 eq.) dropwise to the flask.

  • Heat the reaction mixture back to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted base and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a white crystalline solid.

Chemical Reactivity

Electrophilic Aromatic Substitution

The naphthalene ring system is more reactive towards electrophilic substitution than benzene.[7] The isobutoxy group is an activating, ortho-, para-directing group. In the case of this compound, electrophilic attack is predicted to occur preferentially at the C1 and C3 positions, with the C1 position being generally more favored due to the formation of a more stable carbocation intermediate.[7][8]

Ether Cleavage

Like other ethers, this compound can undergo cleavage of the C-O bond under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI).[9][10][11][12] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the naphthyl cation being unfavorable, the cleavage of the aryl-oxygen bond is difficult. Therefore, the reaction is expected to proceed via an Sₙ2 mechanism with the halide attacking the less sterically hindered carbon of the isobutyl group, yielding 2-naphthol and isobutyl halide.[10]

Applications and Biological Relevance

Fragrance and Flavor Industry

The primary commercial application of this compound is in the fragrance and flavor industry, where its unique scent profile is utilized in perfumes, soaps, and as a food additive.[2][3]

Potential in Drug Development

The naphthalene scaffold is a key structural motif in many approved drugs.[4] While this compound itself is not an active pharmaceutical ingredient, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.[4]

Limited research has suggested that this compound may possess moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.[3] Furthermore, derivatives of the closely related 2-propoxynaphthalene have been investigated for their antimicrobial and anti-inflammatory properties.[4][13]

Metabolomics

This compound is a naturally occurring metabolite in some plants, such as Magnolia liliflora.[3] As such, it can serve as a biomarker for the identification and characterization of these plants in metabolomic studies.[3]

Safety and Toxicology

This compound is generally considered to have low acute toxicity. The oral LD50 in rats is reported to be >5 g/kg.[3] However, as with all chemicals, it should be handled with appropriate care in a laboratory setting. It may cause skin and respiratory irritation.[3]

The metabolism of naphthalene in mammals has been studied, and it is known to be metabolized by cytochrome P450 enzymes to form reactive intermediates like epoxides, which can lead to toxicity.[14] While the specific metabolic pathways of this compound have not been extensively studied, it is reasonable to assume that it would undergo metabolism involving both the naphthalene ring and the isobutyl side chain.

Conclusion

This compound is a well-characterized aromatic ether with a firm standing in the fragrance and flavor industries. Its synthesis is straightforward and scalable, relying on the robust Williamson ether synthesis. The detailed spectroscopic data and predictable chemical reactivity provide a solid foundation for its use in both industrial and research settings. For drug development professionals, this compound represents a versatile scaffold for the synthesis of novel compounds with potential biological activities, warranting further investigation into its derivatives and their therapeutic applications. This guide provides the core technical knowledge necessary to understand and utilize this valuable chemical compound.

References

An In-depth Technical Guide to 2-Isobutoxynaphthalene (CAS 2173-57-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-isobutoxynaphthalene (CAS 2173-57-1), a versatile aromatic ether. The document delves into its chemical and physical properties, detailed synthesis protocols, and robust analytical characterization methods. Beyond its established use as a flavoring agent, this guide explores the latent potential of the 2-alkoxynaphthalene scaffold in medicinal chemistry, drawing upon current research into the antimicrobial and anticancer activities of its derivatives. Detailed experimental workflows, mechanistic insights, and in-silico data are presented to empower researchers, scientists, and drug development professionals in leveraging this compound as a valuable building block for novel molecular discovery.

Core Compound Profile: this compound

This compound, also known as isobutyl 2-naphthyl ether, is an organic compound characterized by a naphthalene ring substituted with an isobutoxy group at the second position.[1][2] This structural feature imparts a unique combination of aromaticity and ether functionality, contributing to its distinct physicochemical properties and applications.[1] While it has a history of use in the fragrance and flavor industry for its fruity, floral aroma, its underlying naphthalene scaffold is a well-recognized privileged structure in medicinal chemistry, suggesting a broader potential in drug discovery and development.[1][3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in a research setting. The data for this compound is summarized below.

PropertyValueReference
CAS Number 2173-57-1[1][2][5]
Molecular Formula C₁₄H₁₆O[1][2]
Molecular Weight 200.28 g/mol [1][2]
Appearance White crystalline solid[5]
Odor Sweet, fruity, orange blossom[5]
Melting Point 31-33.5 °C[1][5]
Boiling Point 147-150 °C (at reduced pressure)[1]
Solubility Insoluble in water, soluble in oils and ethanol[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.78-7.72 (m, 3H), 7.45-7.29 (m, 3H), 7.17 (dd, J=8.8, 2.4 Hz, 1H), 3.86 (d, J=6.4 Hz, 2H), 2.18 (m, 1H), 1.08 (d, J=6.8 Hz, 6H)[6]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 157.3, 134.7, 129.3, 128.8, 127.6, 126.7, 126.3, 123.7, 119.5, 106.9, 74.8, 28.4, 19.4[6]
IR (KBr, cm⁻¹) 3055, 2959, 1629, 1598, 1508, 1255, 1180, 818[7]
Mass Spectrum (EI, m/z) 200 (M+), 144, 115[7]

Synthesis and Analytical Characterization

The synthesis of this compound is readily achievable in a laboratory setting through established synthetic protocols. Its subsequent purification and characterization are crucial for ensuring the quality and identity of the material for research applications.

Synthetic Protocols

Two primary methods for the synthesis of this compound are the Williamson ether synthesis and direct etherification.

This classic SN2 reaction is a reliable method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[1][8]

Principle: The hydroxyl proton of 2-naphthol is first abstracted by a strong base to form the more nucleophilic naphthoxide ion. This ion then attacks the electrophilic carbon of an isobutyl halide, displacing the halide and forming the ether linkage.

Experimental Protocol:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-naphthol in 100 mL of absolute ethanol.

  • Add 3.0 g of sodium hydroxide pellets to the solution.

  • Heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium 2-naphthoxide.

  • Nucleophilic Attack: To the refluxing solution, slowly add 10.5 mL of 1-bromo-2-methylpropane (isobutyl bromide).

  • Continue to reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold deionized water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack naphthol 2-Naphthol naphthoxide Sodium 2-Naphthoxide naphthol->naphthoxide + NaOH - H₂O naoh NaOH isobutyl_bromide Isobutyl Bromide product This compound naphthoxide->product + Isobutyl Bromide - NaBr nabr NaBr h2o H₂O

Caption: Williamson Ether Synthesis of this compound.

An alternative approach involves the direct reaction of 2-naphthol with an excess of isobutanol in the presence of a strong acid catalyst.[5]

Principle: The acid protonates the hydroxyl group of isobutanol, which then loses water to form a carbocation. This carbocation is then attacked by the nucleophilic oxygen of 2-naphthol.

Experimental Protocol:

  • Combine 10.0 g of 2-naphthol with 50 mL of isobutanol in a round-bottom flask.

  • Carefully add 2 mL of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TDC.

  • Upon completion, cool the mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Analytical Characterization Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and purity assessment of volatile compounds like this compound.[9]

Principle: The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification.

General GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector: Set to a temperature of 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Compare the acquired mass spectrum with a reference spectrum from a database for confirmation. The molecular ion peak should be observed at m/z 200, with characteristic fragment ions.

GCMS_Workflow sample Sample Preparation (Dissolve in Solvent) injection GC Injection (Vaporization) sample->injection separation GC Column (Separation) injection->separation ionization MS Ion Source (Ionization & Fragmentation) separation->ionization detection Mass Analyzer (Detection) ionization->detection analysis Data Analysis (Spectrum & Chromatogram) detection->analysis

Caption: General Workflow for GC-MS Analysis.

The Naphthalene Scaffold in Drug Discovery

The naphthalene core is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[3][4] Its rigid, aromatic structure provides a platform for the spatial orientation of functional groups, facilitating interactions with biological targets.[9] Naphthalene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3]

Antimicrobial Potential of Naphthalene Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] Naphthalene derivatives have shown promise in this area.[4]

Mechanistic Insights from In-Silico Studies:

Molecular docking studies on 1-aminoalkyl-2-naphthol derivatives, which share the core 2-hydroxynaphthalene structure with the precursor to this compound, have suggested potential mechanisms of action.[10] These studies indicate that such compounds may exert their antimicrobial effects by targeting key bacterial and fungal enzymes:[10]

  • Bacterial DNA Gyrase: This enzyme is essential for DNA replication in bacteria. Inhibition of DNA gyrase leads to bacterial cell death.

  • Fungal Lanosterol 14α-demethylase: This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity.

Antimicrobial_Targets scaffold Naphthalene Scaffold dna_gyrase Bacterial DNA Gyrase scaffold->dna_gyrase Binds to demethylase Fungal Lanosterol 14α-demethylase scaffold->demethylase Binds to dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep ergosterol Disruption of Ergosterol Synthesis demethylase->ergosterol cell_death Bacterial Cell Death dna_rep->cell_death fungal_death Fungal Cell Death ergosterol->fungal_death

Caption: Potential Antimicrobial Targets of Naphthalene Derivatives.

Anticancer Activity of Naphthalene Derivatives

The naphthalene scaffold is also a key feature in several anticancer agents.[4][11] Research has focused on the synthesis of novel naphthalene derivatives that can target specific signaling pathways involved in cancer progression.

Targeting the STAT3 Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that is often overexpressed and constitutively activated in various cancers, including triple-negative breast cancer.[2] The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. Novel naphthalene derivatives have been designed and synthesized to act as potent STAT3 inhibitors, leading to the suppression of tumor growth and metastasis.[2]

Induction of Apoptosis:

Some 2-arylvinyl-naphtho[2,3-d]imidazol-3-ium derivatives have been shown to induce apoptosis in cancer cells by suppressing the expression of anti-apoptotic proteins like Bcl-2 and Survivin.[11] This leads to the activation of caspases and subsequent programmed cell death.[11]

Anticancer_Pathway naphthalene Naphthalene Derivative stat3 STAT3 naphthalene->stat3 Inhibits bcl2 Bcl-2 / Survivin naphthalene->bcl2 Downregulates apoptosis Apoptosis naphthalene->apoptosis Promotes proliferation Tumor Growth & Metastasis stat3->proliferation bcl2->apoptosis Inhibits

Caption: Simplified Anticancer Mechanisms of Naphthalene Derivatives.

Safety and Handling

While comprehensive toxicological data for this compound is not widely published, information from safety data sheets for this and structurally similar compounds provides guidance for safe handling.[11][12]

  • Potential Irritant: May cause skin and respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Storage: Store in a cool, dry place away from incompatible materials.[5]

  • Environmental: Harmful to aquatic life with long-lasting effects. Avoid release to the environment.[13]

Conclusion and Future Directions

This compound is a readily synthesizable compound with a well-defined physicochemical profile. While its primary application has been in the flavor and fragrance industry, the true potential of this molecule may lie in its utility as a scaffold in medicinal chemistry. The proven biological activities of various naphthalene derivatives against microbial and cancer targets highlight the promise of this structural class. Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound to explore its potential in the development of new therapeutic agents. In-silico screening and mechanism-of-action studies will be crucial in guiding the rational design of these next-generation compounds.

References

Unraveling the Biological Riddle of 2-Isobutoxynaphthalene: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Isobutoxynaphthalene is a synthetic aromatic ether recognized for its pleasant, fruity aroma, leading to its use in the fragrance and flavor industries.[1][2][3] Despite its commercial applications, a detailed understanding of its mechanism of action within biological systems remains largely uncharted territory. Direct mechanistic or therapeutic studies on this specific compound are conspicuously absent from the current scientific literature. This technical guide, therefore, ventures into a predictive exploration of its biological fate. By leveraging the extensive toxicological and metabolic data available for its parent compound, naphthalene, and related naphthalene derivatives, we construct a scientifically grounded hypothesis for the mechanism of action of this compound. This guide will focus on its predicted metabolic activation by xenobiotic-metabolizing enzymes and the subsequent cytotoxic mechanisms that likely follow, providing researchers and drug development professionals with a foundational framework for future investigation.

Introduction: From Fragrance to Biological Inquiry

This compound (CAS: 2173-57-1), also known as β-naphthyl isobutyl ether, is a naphthalene derivative characterized by an isobutoxy group at the C-2 position.[4][5] Its primary utility lies in its sensory properties, where it imparts strawberry and orange-blossom notes to various consumer products.[2][3] However, the introduction of any xenobiotic compound into consumer goods necessitates a thorough understanding of its interaction with biological systems.

Currently, the literature contains a significant knowledge gap concerning the specific biological targets and molecular initiating events for this compound. The only noted biological activity is a report of moderate antibacterial effects against Staphylococcus aureus and Escherichia coli. This guide posits that the primary mechanism of action, particularly from a toxicological perspective, is intrinsically linked to its metabolic transformation. The well-documented case of naphthalene—a compound known to cause tissue-specific toxicity following metabolic activation—serves as our principal model.[6] Naphthalene's toxicity is not caused by the parent molecule itself but by reactive metabolites generated primarily by the Cytochrome P450 (CYP) enzyme system. It is this metabolic pathway that we propose as the central driver of this compound's biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2173-57-1[2][4][5]
Molecular Formula C₁₄H₁₆O[2][4]
Molecular Weight 200.28 g/mol [2][4]
Melting Point 31-33 °C[1]
Boiling Point 308-309 °C[4]
Description White crystalline solid with a fruity, floral odor[4]
Solubility Insoluble in water; soluble in oils and ethanol[1][4]

The Central Hypothesis: Metabolic Activation via Cytochrome P450

The cornerstone of our proposed mechanism is the bioactivation of this compound by Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. For naphthalene and its derivatives, CYP enzymes catalyze oxidative reactions that, while intended to increase water solubility for excretion, can inadvertently produce highly reactive, electrophilic intermediates.[7] Based on this precedent, we predict two primary metabolic pathways for this compound: Aromatic Ring Oxidation and Side-Chain O-Dealkylation .

Pathway A: Aromatic Ring Oxidation

Drawing a direct parallel to naphthalene metabolism, CYP monooxygenases are expected to attack the electron-rich naphthalene ring system. This process involves the formation of a highly unstable and reactive epoxide intermediate, this compound-epoxide.[8] This epoxide can then undergo several transformations:

  • Detoxification: It can be hydrolyzed by epoxide hydrolase (EH) to form a more stable trans-dihydrodiol, or conjugated with glutathione (GSH) via glutathione S-transferase (GST), leading to the formation of a mercapturic acid derivative that can be safely excreted.[6][8]

  • Rearrangement: The epoxide can spontaneously rearrange to form naphthol derivatives.

  • Formation of Quinones: The dihydrodiol intermediate can be further oxidized by dehydrogenases to form catechols, which in turn are oxidized to highly reactive naphthoquinones (e.g., 1,2-naphthoquinone).[8][9]

These quinone species are potent electrophiles and redox cyclers, contributing significantly to cellular toxicity.[10][9]

Pathway B: Side-Chain O-Dealkylation

The presence of the isobutoxy ether linkage provides an alternative site for CYP-mediated attack. O-dealkylation is a common metabolic reaction for xenobiotics containing ether groups.[1][11] This pathway would proceed via hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. This intermediate would then non-enzymatically decompose to yield two products: 2-naphthol and isobutyraldehyde . 2-naphthol itself can be further metabolized and conjugated for excretion.[11]

Predicted Metabolic Pathways of this compound Parent This compound CYP_A Cytochrome P450 (Aromatic Oxidation) Parent->CYP_A Pathway A CYP_B Cytochrome P450 (O-Dealkylation) Parent->CYP_B Pathway B Epoxide Reactive Epoxide Intermediate CYP_A->Epoxide EH Epoxide Hydrolase Epoxide->EH GST Glutathione S-Transferase Epoxide->GST Dihydrodiol trans-Dihydrodiol EH->Dihydrodiol GSH_Adduct Glutathione Conjugate GST->GSH_Adduct Dehydrogenase Dehydrogenase Dihydrodiol->Dehydrogenase Quinone Naphthoquinone (e.g., 1,2-NQ) Dehydrogenase->Quinone Naphthol 2-Naphthol CYP_B->Naphthol Aldehyde Isobutyraldehyde CYP_B->Aldehyde

Figure 1: Predicted metabolic pathways of this compound.

The Cellular Mechanism of Toxicity: A Cascade of Damage

The cytotoxicity of naphthalene is a direct consequence of its bioactivation.[6] We propose that this compound, if metabolized via the pathways described above, will induce cellular damage through two primary, interconnected mechanisms: covalent binding and oxidative stress .

  • Covalent Binding: The electrophilic epoxide and quinone intermediates can form covalent adducts with cellular macromolecules, including proteins and DNA. Protein adduction can lead to enzyme inactivation and disruption of cellular function, ultimately triggering cell death (necrosis).[6] DNA adducts, if not repaired, have the potential to be genotoxic, leading to mutations.[12][13] While naphthalene itself is generally considered not to be a direct mutagen, its metabolites can cause chromosomal damage.[12][13]

  • Oxidative Stress: The formation of quinones can initiate redox cycling. In this process, the quinone is reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻•).[10] This futile cycle rapidly generates reactive oxygen species (ROS), overwhelming cellular antioxidant defenses. The primary consequence is the depletion of intracellular glutathione (GSH), a critical antioxidant, and increased lipid peroxidation, leading to membrane damage and further cellular injury.[6][10]

Cellular Toxicity Cascade Activation Metabolic Activation (CYP Enzymes) Metabolites Reactive Metabolites (Epoxides, Quinones) Activation->Metabolites Covalent Covalent Binding Metabolites->Covalent Oxidative Redox Cycling Metabolites->Oxidative Protein_Adducts Protein Adducts Covalent->Protein_Adducts DNA_Adducts DNA Adducts Covalent->DNA_Adducts ROS ↑ Reactive Oxygen Species (ROS) Oxidative->ROS Damage Cellular Injury & Necrosis Protein_Adducts->Damage DNA_Adducts->Damage GSH_Depletion Glutathione (GSH) Depletion ROS->GSH_Depletion GSH_Depletion->Damage

Figure 2: Proposed cascade of cellular toxicity.

Table 2: Key CYP450 Isoforms in Naphthalene Metabolism (Model for this compound)

CYP IsoformPrimary Role in Naphthalene MetabolismSource(s)
CYP1A2 Efficiently produces dihydrodiol and 1-naphthol.[11]
CYP3A4 Most effective for 2-naphthol production.[11]
CYP2A13 Higher activity than CYP1A1/1A2 for naphthalene hydroxylation.[7]
CYP2F Family (e.g., 2F2 in mice) Key enzyme for bioactivation in the lung, linked to pneumotoxicity.[7]

Experimental Protocol: Validating the Metabolic Hypothesis

To move from a predictive to an evidence-based mechanism, the first logical step is to characterize the metabolism of this compound. An in vitro study using human liver microsomes (HLMs) is the gold-standard initial approach.

Protocol: In Vitro Metabolism of this compound using HLMs

Objective: To identify the metabolites of this compound produced by human liver CYP enzymes and determine the kinetics of their formation.

Materials:

  • This compound (substrate)

  • Pooled Human Liver Microsomes (HLMs, e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Formic Acid

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes and centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture:

    • Causality: A master mix is prepared to ensure consistency across all reactions. The NADPH regenerating system is crucial as it provides the necessary reducing equivalents (NADPH) for CYP450 enzyme activity.

    • In a microcentrifuge tube on ice, combine phosphate buffer, HLMs (final concentration typically 0.2-0.5 mg/mL), and the NADPH regenerating system.

  • Initiation of Reaction:

    • Pre-warm the incubation mixture at 37°C for 5 minutes to allow components to equilibrate.

    • Initiate the metabolic reaction by adding this compound (dissolved in a minimal amount of organic solvent like DMSO, final concentration typically 1-10 µM). Vortex gently.

    • Causality: The reaction is started by the addition of the substrate to the enzyme/cofactor mix, ensuring all components are active at time zero.

  • Incubation:

    • Incubate the reaction tubes at 37°C in a shaking water bath for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Causality: A time course allows for the determination of the rate of metabolite formation and substrate depletion.

  • Termination of Reaction:

    • Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold ACN serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it solubilizes the small molecule substrate and metabolites for analysis. An internal standard is critical for accurate quantification.

  • Sample Processing:

    • Vortex the terminated reaction tubes vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution LC-MS/MS system.

    • Causality: This analytical technique is essential for separating the parent compound from its metabolites (LC) and identifying the metabolites based on their mass-to-charge ratio (MS) and fragmentation patterns (MS/MS). Putative metabolites to search for include hydroxylated derivatives, the O-dealkylated product (2-naphthol), and their subsequent conjugates.

  • Controls (Self-Validation):

    • No NADPH control: Incubations without the NADPH regenerating system to confirm that metabolite formation is CYP-dependent.

    • No HLM control: Incubations without microsomes to check for non-enzymatic degradation of the substrate.

    • Boiled HLM control: Incubations with heat-inactivated microsomes to confirm that activity is enzymatic.

Knowledge Gaps and Future Directions

This guide presents a hypothesis built on strong correlative evidence from related compounds. However, it is not a substitute for direct experimental data. The critical knowledge gaps that must be addressed are:

  • Definitive Metabolite Identification: The in vitro protocol outlined above must be performed to confirm the proposed metabolic pathways.

  • CYP Reaction Phenotyping: Which specific CYP isoforms (e.g., CYP1A2, 3A4, 2F1) are responsible for the metabolism of this compound? This can be investigated using recombinant human CYP enzymes or specific chemical inhibitors.

  • In Vivo Studies: Animal studies are necessary to understand the pharmacokinetics, distribution, and potential target organ toxicity of this compound.

  • Genotoxicity Assessment: Standard assays like the Ames test and in vitro micronucleus assay are required to formally assess the mutagenic and clastogenic potential of the parent compound and its identified metabolites.

By systematically addressing these questions, the scientific community can build a comprehensive safety and biological activity profile for this compound, ensuring its safe use and exploring any potential, unintended biological effects.

References

Foreword: Contextualizing Solubility in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Isobutoxynaphthalene in Organic Solvents

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is not merely a preliminary step; it is the foundation upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. This compound, a naphthalene derivative[1][2], presents a classic lipophilic profile, a characteristic common to many modern drug candidates.[3] Its therapeutic potential, like any API, is intrinsically linked to its ability to be effectively delivered to the target site, a process governed by its solubility.[4] This guide moves beyond a simple recitation of data, providing a comprehensive framework for understanding, predicting, and—most critically—empirically determining the solubility of this compound in relevant organic solvents. Our focus is on the causality behind the methods, ensuring that the protocols described are not just steps to be followed, but self-validating systems for generating robust and reliable data.

Physicochemical Profile of this compound

A molecule's structure dictates its behavior. The fusion of a naphthalene ring system with an isobutoxy group results in a compound with distinct properties that are crucial for anticipating its solubility.[1][5] The large, non-polar naphthalene core is the dominant feature, suggesting poor affinity for polar solvents like water, while the ether linkage provides a site for weak hydrogen bonding.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(2-methylpropoxy)naphthalene[5]
Molecular Formula C₁₄H₁₆O[5][6]
Molecular Weight 200.28 g/mol [2][5][6]
Melting Point 31-33.5 °C[5][6][7]
Boiling Point 147-150 °C (at reduced pressure)[5][8]
LogP (Octanol-Water) ~4.65 - 5.1[1][6]
Water Solubility 18.1 mg/L at 24°C (practically insoluble)[6]
Appearance White crystalline solid[6][7]

The high LogP value (>4) strongly indicates a lipophilic or hydrophobic character, predicting poor aqueous solubility but favorable solubility in non-polar organic solvents and oils.[1][5][8]

Theoretical Framework for Solubility

While empirical determination is the gold standard, theoretical models provide a valuable predictive framework, saving time and resources in solvent screening.[9] The principle of "like dissolves like" is a useful heuristic; the aromatic, hydrocarbon-rich structure of this compound suggests higher solubility in solvents with similar characteristics, such as aromatic hydrocarbons (toluene), ethers (THF), and chlorinated solvents (dichloromethane), and lower solubility in polar protic solvents (water, methanol).

For more quantitative predictions, thermodynamic models are employed. Models like the modified Apelblat equation, UNIFAC, and COSMO-RS can estimate solubility based on the molecular structure of the solute and solvent, offering a powerful tool for in silico solvent selection in early-stage development.[10][11][12][13] These predictive methods are particularly useful for prioritizing which solvents to investigate experimentally.[11][14]

Known Solubility Profile of this compound

Publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited. However, qualitative descriptions and data in select solvents provide a starting point.

Table 2: Summary of Known Solubility Data for this compound

SolventSolubility DescriptionSource(s)
WaterInsoluble (18.1 mg/L at 24°C)[5][6]
EthanolSoluble[2][5]
OilsSoluble[5]
AcetonitrileSlightly soluble[8]
ChloroformSlightly soluble[8]

The sparseness of comprehensive data necessitates a robust, standardized experimental protocol for researchers to generate this critical information in-house.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the saturation shake-flask method .[15][16] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured. Adherence to Good Laboratory Practice (GLP) is essential for data integrity.[17][18]

The Causality Behind the Method

The core principle is to create a saturated solution in a given solvent at a controlled temperature, allow it to reach equilibrium (the state where the rate of dissolution equals the rate of precipitation), separate the undissolved solid, and accurately quantify the concentration of the dissolved solute in the supernatant. Each step is designed to mitigate common sources of error.[17][18]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification prep 1. Add excess this compound to a known volume of solvent in a sealed vial. reason1 Rationale: Ensures saturation is achievable. Excess solid must remain visible. prep->reason1 equil 2. Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours. prep->equil Controlled Incubation reason2 Rationale: Achieves true thermodynamic equilibrium. Time is critical to overcome kinetic barriers. equil->reason2 sep 3. Allow solids to settle. Separate supernatant via centrifugation or filtration (0.22 µm PTFE). equil->sep Attained Equilibrium reason3 Rationale: Removes all undissolved particles, preventing falsely high results. sep->reason3 quant 4. Dilute supernatant with a suitable mobile phase. Quantify concentration using a validated HPLC method. sep->quant Clear Saturated Solution reason4 Rationale: Accurate measurement against a standard curve. Dilution prevents precipitation post-separation. quant->reason4

References

Introduction: A Molecule of Aromatic and Aliphatic Character

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Isobutoxynaphthalene: Properties, Synthesis, and Safety Protocols

This compound, also identified by its IUPAC name 2-(2-methylpropoxy)naphthalene, is an organic compound that merges the rigid, aromatic system of naphthalene with a flexible isobutoxy ether group.[1][2] This unique structural combination imparts distinct physicochemical properties, including a characteristic fruity, orange-blossom aroma, which has led to its use in the flavor and fragrance industry.[1][3] However, for researchers, scientists, and drug development professionals, its significance extends beyond sensory attributes. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics.[4] Understanding the synthesis, characterization, and safe handling of derivatives like this compound is therefore fundamental for its application as a chemical intermediate and building block in the development of novel bioactive molecules.[4][5]

This guide provides a comprehensive technical overview, moving beyond a standard Material Safety Data Sheet (MSDS) to deliver field-proven insights into its synthesis, analytical validation, and detailed safety considerations.

Chemical Identity and Physicochemical Profile

Accurate identification is the cornerstone of chemical safety and experimental reproducibility. This compound is registered under CAS Number 2173-57-1.[1] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(2-methylpropoxy)naphthalene[1][2]
Synonyms Isobutyl 2-naphthyl ether, β-Naphthyl isobutyl ether[3][6]
CAS Number 2173-57-1[1][2]
Molecular Formula C₁₄H₁₆O[1]
Molecular Weight 200.28 g/mol [1][2]
Appearance White crystalline solid[2][3]
Odor Sweet, fruity, orange blossom[3]
Melting Point 31-33.5 °C[1][3]
Boiling Point 147-150 °C (at reduced pressure); 308-309 °C (at 760 mmHg)[1][2]
Solubility Insoluble in water; Soluble in ethanol and oils[1][2]
LogP 4.05 - 4.65[6][7]

Synthesis and Mechanistic Pathway: The Williamson Ether Synthesis

The most common and efficient route to this compound is the Williamson ether synthesis, a classic Sₙ2 reaction.[1][8] This method is favored for its reliability and high yield. The causality behind the experimental choices is critical for success and scalability.

Reaction Mechanism: The synthesis proceeds in two fundamental steps:

  • Deprotonation: 2-Naphthol, a weak acid, is treated with a strong base, typically sodium hydroxide (NaOH), to generate the sodium 2-naphthoxide ion. This step is crucial as the resulting naphthoxide is a much stronger nucleophile than the parent naphthol.[1][9]

  • Nucleophilic Attack: The highly nucleophilic naphthoxide ion attacks the primary alkyl halide, 1-bromo-2-methylpropane (isobutyl bromide), at the electrophilic carbon atom. The bromide ion is displaced as a leaving group, forming the ether linkage via an Sₙ2 mechanism.[1][8][9]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Naphthol 2-Naphthol Naphthoxide Sodium 2-Naphthoxide (Strong Nucleophile) Naphthol->Naphthoxide + NaOH - H₂O Product This compound Naphthoxide->Product AlkylHalide Isobutyl Bromide (Electrophile) AlkylHalide->Product NaBr NaBr Product->NaBr + NaBr (Byproduct)

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and confirmation steps.

  • Preparation of the Nucleophile:

    • In a 5 mL conical reaction vial equipped with a magnetic spin vane, combine 150 mg of 2-naphthol and 2.5 mL of ethanol.[8]

    • Begin stirring to dissolve the solid. Add 87 mg of crushed solid sodium hydroxide. The use of crushed NaOH increases the surface area, facilitating a faster and more complete deprotonation.[8]

    • Equip the vial with an air condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) for 10-15 minutes. This ensures the complete formation of the sodium 2-naphthoxide salt.[8]

  • Addition of the Electrophile:

    • After the reflux period, add a primary alkyl halide such as 1-bromobutane or isobutyl bromide to the reaction mixture.[1]

    • Continue to heat the mixture at reflux for an additional 30-50 minutes to drive the Sₙ2 reaction to completion.[1]

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Precipitate the crude product by pouring the mixture into a beaker containing ice-cold water. The organic product is insoluble in water and will solidify, while the inorganic byproduct (NaBr) and any unreacted NaOH will dissolve.[1][9]

    • Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[8]

    • Wash the solid with 1-2 portions of ice-cold water to remove any remaining water-soluble impurities.[8]

    • Dry the product on a watch glass or in a desiccator. The melting point of the pure product is low (31-33 °C), so extensive heating should be avoided.[8]

  • Purity Assessment:

    • Determine the melting point of the dried product. A sharp melting range close to the literature value indicates high purity.[8]

    • Perform thin-layer chromatography (TLC) to verify the consumption of the starting material (2-naphthol) and the formation of a single major product.[9]

Spectroscopic and Analytical Characterization

For drug development professionals, unambiguous structural confirmation is non-negotiable. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the naphthalene ring (typically in the 7.0-8.0 ppm range), a doublet for the -CH₂- group of the isobutoxy chain, a multiplet for the -CH- group, and a doublet for the two -CH₃ groups.
¹³C NMR Resonances for the ten unique carbons of the naphthalene ring system and the four carbons of the isobutoxy group.
IR Spectroscopy Characteristic C-O-C stretching vibrations for the ether linkage (around 1250-1050 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C=C stretches for the aromatic ring.[10]
Mass Spectrometry (EI-MS) A molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern would likely show a prominent peak at m/z = 144, corresponding to the naphthoxy cation after loss of the isobutyl group.[2]
Analytical Workflow for Identity and Purity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for confirming both the identity and purity of the synthesized this compound.[5]

Analytical_Workflow cluster_workflow GC-MS Analysis Protocol A 1. Sample Preparation (Dissolve in volatile solvent) B 2. GC Injection & Separation (Based on volatility/polarity) A->B C 3. MS Detection (Electron Ionization) B->C D 4. Data Analysis C->D E Retention Time Match D->E F Mass Spectrum Match (Compare to reference library) D->F G Purity Assessment (% Area) D->G H Structure Confirmed E->H F->H G->H

Caption: A typical GC-MS workflow for product validation.

Hazard Identification and Toxicological Assessment

While many sources report that this compound does not meet GHS hazard criteria, caution is warranted due to its chemical class.[2] The naphthalene backbone and ether linkage suggest potential hazards that must be respected in a research setting.[1]

  • Skin and Eye Irritation: Aromatic ethers can cause skin and eye irritation upon direct contact.[1][11] Prolonged or repeated exposure should be avoided.

  • Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory tract irritation.[1][11]

  • Acute Toxicity: Limited data is available. For a similar compound, a dermal LD50 in rabbits was reported as >5 g/kg, suggesting low acute dermal toxicity.[3]

  • Carcinogenicity: No components of this product at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[12] However, the parent compound, naphthalene, has been studied for its carcinogenic potential, primarily causing nasal tumors in rats upon chronic inhalation exposure.[13] This highlights the importance of minimizing inhalation exposure for all naphthalene derivatives.

  • Aquatic Toxicity: The compound may be harmful to aquatic life with long-lasting effects.[11]

Safe Handling, Storage, and Emergency Protocols

A proactive approach to safety is essential. The following protocols are based on established best practices for handling aromatic organic compounds.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[14]

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are readily accessible.[15]

  • Engineering Controls:

    • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[14][16]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][17]

    • Keep away from incompatible materials such as strong oxidizing agents.[15]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][14]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[12][14]

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12][14]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[12][14]

Spill Response Workflow

Spill_Response cluster_spill Emergency Spill Protocol A Spill Detected B Evacuate Personnel & Remove Ignition Sources A->B C Wear Appropriate PPE B->C D Contain Spill (Use inert absorbent material) C->D E Collect & Shovel into closed container for disposal D->E F Decontaminate Area E->F G Dispose of Waste (Follow local regulations) F->G

Caption: A systematic workflow for managing chemical spills.

Applications and Relevance in Drug Development

While its primary commercial use is in fragrances, the true potential of this compound for this audience lies in its role as a synthetic intermediate.

  • Potential Antimicrobial Activity: Limited research has shown that this compound isolated from Magnolia liliflora exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.[1] This suggests the scaffold could be explored for developing new antimicrobial agents.

  • Building Block for Bioactive Molecules: The naphthalene core is a versatile platform in medicinal chemistry.[4] It is present in drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][18] this compound can serve as a precursor, where the isobutoxy group can be retained or modified to modulate properties like lipophilicity, metabolic stability, and target binding, which are critical parameters in drug design.[5]

Conclusion

This compound is more than a simple fragrance component; it is a valuable chemical entity with potential applications in scientific research and as a foundational scaffold in drug discovery. A thorough understanding of its synthesis, analytical profile, and, most importantly, its safety data is paramount for any researcher or scientist. By adhering to the rigorous protocols outlined in this guide, professionals can handle this compound safely and effectively, unlocking its potential for innovation.

References

An In-depth Technical Guide to 2-Isobutoxynaphthalene: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-isobutoxynaphthalene (CAS No. 2173-57-1), a naphthalene derivative with notable applications in the flavor and fragrance industry and emerging potential in other scientific fields. This document synthesizes the current body of knowledge on its chemical properties, synthesis, natural occurrence, analytical characterization, and biological activities. Detailed experimental protocols for its synthesis and analysis are provided to support researchers, scientists, and drug development professionals in their work with this compound. The guide is structured to offer a holistic understanding, from its fundamental chemistry to its practical applications and areas of ongoing research.

Introduction

This compound, also known as β-naphthyl isobutyl ether or fragarol, is an aromatic ether characterized by a naphthalene ring substituted with an isobutoxy group at the second position.[1] Its chemical structure, C₁₄H₁₆O, bestows upon it a unique combination of aromaticity and ether functionality, resulting in distinct sensory and chemical properties.[1] It is a white crystalline solid with a characteristic sweet, fruity, and floral aroma reminiscent of orange blossom, raspberry, and strawberry.[1][2] This has led to its primary application as a flavoring agent in the food industry.[1]

Beyond its organoleptic properties, this compound is a subject of scientific interest as a naturally occurring plant metabolite and a potential antimicrobial agent.[1] This guide aims to provide an in-depth technical resource for professionals working with or interested in this compound, covering its discovery, synthesis, natural sources, analytical methodologies, and biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and analysis. These properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-(2-methylpropoxy)naphthalene[1]
Synonyms β-Naphthyl isobutyl ether, Fragarol[3]
CAS Number 2173-57-1[1]
Molecular Formula C₁₄H₁₆O[1]
Molecular Weight 200.28 g/mol [1]
Appearance White crystalline solid[2]
Odor Sweet, fruity, floral (orange blossom)[2]
Melting Point 31-33.5 °C[1][2]
Boiling Point 147-150 °C (at reduced pressure)[1]
Solubility Insoluble in water; soluble in oils and ethanol[1]

Discovery and Synthesis

While the specific historical details of the first synthesis of this compound are not extensively documented, its preparation falls under the well-established class of reactions for ether synthesis. The primary methods for its laboratory and potential industrial synthesis are the Williamson ether synthesis and direct etherification of β-naphthol.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and reliable method for preparing ethers, including this compound. This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1]

Reaction Mechanism:

  • Deprotonation: β-Naphthol is deprotonated by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium β-naphthoxide.

  • Nucleophilic Attack: The β-naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an isobutyl halide (e.g., isobutyl bromide), leading to the formation of this compound and a salt byproduct.[1]

G cluster_0 Williamson Ether Synthesis beta-Naphthol β-Naphthol beta-Naphthoxide β-Naphthoxide (Nucleophile) beta-Naphthol->beta-Naphthoxide Deprotonation NaOH NaOH (Base) NaOH->beta-Naphthoxide This compound This compound beta-Naphthoxide->this compound Sₙ2 Attack Isobutyl_Halide Isobutyl Halide (Electrophile) Isobutyl_Halide->this compound

Williamson Ether Synthesis of this compound.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of this compound via the Williamson ether synthesis is provided below. This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

  • Deprotonation of β-Naphthol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve β-naphthol in a suitable solvent such as ethanol.

    • Add a stoichiometric equivalent of sodium hydroxide.

    • Heat the mixture to reflux for 30-60 minutes to ensure complete formation of the sodium β-naphthoxide.

  • Addition of Isobutyl Halide:

    • To the refluxing solution, add a slight excess of isobutyl bromide (or isobutyl iodide) dropwise.

  • Reaction:

    • Continue to reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

    • Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Direct Etherification

An alternative method for the synthesis of this compound is the direct etherification of β-naphthol with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine β-naphthol and a surplus of isobutanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction:

    • Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the resulting crude product by recrystallization or column chromatography.

Natural Occurrence and Isolation

This compound has been identified as a naturally occurring metabolite in several plant species, contributing to their aromatic profiles.[1]

  • Magnolia liliflora : This compound has been isolated from the leaves of this species.[1]

  • Michelia alba : It is also found in this plant, which is known for its fragrant flowers.[1]

The presence of this compound in these plants makes it a valuable marker in metabolomic studies for their identification and characterization.[1]

Isolation from Natural Sources:

While detailed protocols for the specific isolation of this compound are not widely published, a general workflow for the isolation of essential oils and their components can be adapted.

G cluster_1 Isolation from Natural Sources Plant_Material Plant Material (e.g., Magnolia leaves) Extraction Steam Distillation or Solvent Extraction Plant_Material->Extraction Essential_Oil Crude Essential Oil Extraction->Essential_Oil Fractionation Fractional Distillation or Column Chromatography Essential_Oil->Fractionation Fractions Fractions Fractionation->Fractions Analysis GC-MS, HPLC Fractions->Analysis Pure_Compound Isolated this compound Analysis->Pure_Compound

General Workflow for Isolation of this compound.

Analytical Characterization

The unequivocal identification and quantification of this compound require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the isobutoxy group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons) and the aromatic protons of the naphthalene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the isobutoxy group and the ten carbons of the naphthalene ring system.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, and C=C stretching of the naphthalene ring.

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification of this compound. The mass spectrum will show a molecular ion peak corresponding to its molecular weight (200.28 g/mol ) and characteristic fragmentation patterns.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective method for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol for GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl polymethylsiloxane).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like ethyl acetate or hexane.

  • Oven Program: A temperature gradient program is typically used, for example, starting at 100 °C, holding for 1-2 minutes, then ramping at 10 °C/min to a final temperature of 280 °C and holding for several minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: The compound is identified by its retention time and by comparing its mass spectrum with a reference library.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a suitable technique for the quantification of this compound.

Experimental Protocol for HPLC Analysis:

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio can be optimized to achieve the desired retention time and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in a sample.

Biological Activities and Potential Applications

While the primary use of this compound is in the flavor and fragrance industry, preliminary research suggests potential biological activities that may be of interest to drug development professionals.

Antimicrobial Activity

Limited research has indicated that this compound may possess antimicrobial properties. A study investigating plant-derived compounds found that this compound isolated from the leaves of Magnolia liliflora exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.[1] Further research is needed to confirm these findings, determine the minimum inhibitory concentrations (MICs), and elucidate the mechanism of action.

Applications in Drug Development

The naphthalene scaffold is a common motif in medicinal chemistry. While this compound itself has not been extensively studied as a therapeutic agent, it can serve as a valuable intermediate for the synthesis of more complex molecules with potential biological activities.[3] The isobutoxy group can be modified or replaced to create a library of derivatives for screening against various biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Toxicology: Limited toxicological data is available. It is advisable to treat this compound with the same care as other laboratory chemicals.

Conclusion

This compound is a versatile aromatic ether with established applications in the flavor and fragrance industry and emerging potential in other scientific domains. Its synthesis is well-understood, and a range of analytical techniques are available for its characterization. While its biological activities are not yet extensively explored, preliminary findings of antimicrobial properties suggest that further investigation is warranted. This guide provides a solid foundation of technical information for researchers and professionals working with this intriguing compound, and it is hoped that it will stimulate further research into its properties and potential applications.

References

Unveiling the Molecular Architecture: A Theoretical and Computational Guide to 2-Isobutoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure and electronic properties of 2-isobutoxynaphthalene. In the absence of extensive direct experimental data on its conformational and electronic minutiae, this document synthesizes established computational chemistry protocols to construct a robust in-silico model. We will explore the foundational principles of Density Functional Theory (DFT) and its application in geometry optimization, vibrational frequency analysis, and the characterization of frontier molecular orbitals. This guide is intended for researchers, scientists, and drug development professionals who are interested in applying computational methods to elucidate the structure-activity relationships of naphthalene derivatives.

Introduction: The Significance of this compound

This compound, a derivative of naphthalene, belongs to the family of alkoxy-naphthalenes.[1][2] While its primary applications may lie in the fragrance and flavor industries due to its characteristic scent, the naphthalene scaffold is a common motif in medicinal chemistry.[3] Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of such molecules is paramount for predicting their interactions with biological targets, metabolic pathways, and overall physicochemical properties. Theoretical and computational studies offer a powerful, non-experimental avenue to gain these critical insights, providing a foundational understanding that can guide further experimental work.

Theoretical Foundations and Computational Methodology

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[4][5] DFT methods are praised for their balance of accuracy and computational efficiency, making them ideal for studying the electronic structure of organic molecules.

The Choice of Functional and Basis Set: A Deliberate Approach

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. For organic molecules containing C, H, and O atoms, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated a high degree of accuracy for predicting molecular geometries and vibrational frequencies.[6] We will couple this with the 6-311++G(d,p) basis set, which provides a flexible description of the electron density, including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to allow for orbital shape distortion.

Workflow for In-Silico Analysis

The computational investigation of this compound follows a systematic workflow. This process ensures that the calculated properties are derived from a stable and realistic molecular conformation.

Computational Workflow A 1. Initial Structure Construction B 2. Geometry Optimization A->B DFT/B3LYP/6-311++G(d,p) C 3. Vibrational Frequency Analysis B->C Verify Minimum Energy D 4. Electronic Property Calculation (HOMO-LUMO, MEP) C->D Optimized Geometry E 5. Data Analysis and Interpretation D->E Extract & Visualize

Figure 1: A generalized workflow for the theoretical analysis of this compound.

Experimental Protocol: Step-by-Step Computational Analysis
  • Molecular Sketching: The initial 3D structure of this compound is constructed using a molecular building program like Avogadro or GaussView.

  • Geometry Optimization: A geometry optimization calculation is performed using the chosen level of theory (B3LYP/6-311++G(d,p)). This iterative process adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Predicted Molecular Structure and Vibrational Spectra

Based on theoretical studies of similar naphthalene derivatives, we can predict the key structural and spectroscopic features of this compound.

Optimized Molecular Geometry

The geometry optimization will reveal the precise bond lengths and angles. The naphthalene core is expected to be largely planar, with the isobutoxy group introducing conformational flexibility. The C-O-C bond angle of the ether linkage and the dihedral angles involving the isobutyl group will be of particular interest in defining the molecule's overall shape.

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterPredicted Value (Å or °)
Naphthalene C-C bond lengths~1.37 - 1.42 Å
Naphthalene C-H bond lengths~1.08 Å
C(naphthyl)-O bond length~1.36 Å
O-C(isobutyl) bond length~1.43 Å
C(naphthyl)-O-C(isobutyl) angle~118°

Note: These are expected values based on literature for similar compounds and will be precisely determined by the DFT calculations.

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H stretching3000 - 3100
Aliphatic C-H stretching2850 - 3000
Aromatic C=C stretching1400 - 1600
C-O-C stretching1000 - 1300
Naphthalene ring deformation700 - 900

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap suggests lower reactivity.[5] For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO will also be distributed over the aromatic system.

HOMO_LUMO_Concept cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO Energy Gap (ΔE) Determines Reactivity Energy Energy

Figure 2: Conceptual diagram of HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the oxygen atom of the ether linkage and the π-system of the naphthalene ring are expected to be the most electron-rich regions (red), making them susceptible to electrophilic attack. The hydrogen atoms will be the most electron-deficient regions (blue).

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for the comprehensive analysis of the molecular structure and electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can generate a detailed in-silico model that provides valuable insights into its geometry, vibrational spectra, and chemical reactivity. These theoretical predictions can serve as a powerful starting point for further experimental investigations, including spectroscopic characterization and studies of its interactions in biological systems. The methodologies described herein are broadly applicable to a wide range of naphthalene derivatives and other organic molecules, demonstrating the indispensable role of computational chemistry in modern scientific research.

References

An In-depth Technical Guide to the Physical Constants of 2-Isobutoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the critical physical constants—melting and boiling points—of 2-isobutoxynaphthalene (CAS No. 2173-57-1). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes literature data with field-proven experimental methodologies. Our focus is not merely on presenting values but on explaining the causality behind their determination and ensuring the trustworthiness of the data through robust protocols.

Introduction to this compound

This compound, also known as β-Naphthyl isobutyl ether or Fragarol, is an aromatic ether characterized by a naphthalene ring substituted with an isobutoxy group.[1][2] Its molecular formula is C₁₄H₁₆O, with a molecular weight of approximately 200.28 g/mol .[1][3][4] This compound presents as a white crystalline solid and is recognized for its sweet, fruity, and floral aroma, which has led to its use as a fragrance and flavoring agent.[1][5][6][][8] A thorough understanding of its physical properties is fundamental for its application, purification, and quality control in both research and industrial settings.

Part 1: Core Physicochemical Constants

The melting and boiling points are fundamental properties that define a compound's physical state under varying temperature and pressure conditions. They are critical indicators of purity and are essential for designing processes such as distillation, crystallization, and formulation.

Summary of Physical Constants

The quantitative data for this compound are summarized below. It is crucial to note the pressure-dependence of the boiling point, a common characteristic of organic compounds with relatively high molecular weights.

Physical ConstantReported ValueConditions
Melting Point 31–33.5 °CAtmospheric Pressure (760 mmHg)
Boiling Point 305–309 °CAtmospheric Pressure (760 mmHg)
147–150 °CReduced Pressure (4 Torr)
Appearance White Crystalline SolidStandard Temperature & Pressure
Discussion of Thermal Properties

Melting Point: The melting point of this compound is consistently reported in a narrow range of 31 °C to 33.5 °C .[1][5][6][8][9][10] This sharp melting range is characteristic of a pure crystalline solid. In a laboratory setting, a melting point depression or a broadening of the melting range would signify the presence of impurities, according to Raoult's Law. Therefore, precise melting point determination serves as a primary, rapid method for purity assessment.

Boiling Point: The boiling point exhibits significant variation depending on the ambient pressure. At standard atmospheric pressure (760 mmHg), the reported boiling point is approximately 305–309 °C .[10][11] However, subjecting the compound to such high temperatures risks thermal decomposition.

To circumvent this, the boiling point is often determined under reduced pressure. A commonly cited value is 147–150 °C at 4 Torr .[1][12] This practice of vacuum distillation is a cornerstone of organic synthesis, enabling the purification of high-boiling-point compounds at temperatures well below their decomposition point, thereby preserving the integrity of the molecule.

Part 2: Experimental Determination Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following methodologies represent robust, self-validating systems for determining the melting and boiling points of this compound.

Protocol for Melting Point Determination (Capillary Method)

Causality: The capillary method is selected for its high precision with small sample quantities and its ability to provide a visual confirmation of the phase transition from solid to liquid. A sharp, clear transition is a strong indicator of high purity.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount of the white crystals into a powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Loading: Tamp the open end of a capillary tube (sealed at one end) into the powdered sample until a small amount (2-3 mm in height) of tightly packed material is inside.

  • Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating Profile:

    • Rapid Ramp: Quickly increase the temperature to approximately 20 °C below the expected melting point (~32 °C).

    • Slow Ramp: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample becomes a clear liquid.

    • The melting range is reported as T₁ – T₂. For a pure sample, this range should be narrow (< 1.5 °C).

Protocol for Boiling Point Determination (Reduced Pressure Distillation)

Causality: This method is chosen to purify the compound and determine its boiling point at a pressure where thermal degradation is minimized. The inclusion of a manometer provides a precise measurement of the system pressure, which is essential for data consistency and comparison with literature values.

Methodology:

  • Apparatus Assembly: Assemble a short-path distillation apparatus. Place a sample of this compound in the distilling flask with a magnetic stir bar for smooth boiling.

  • Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Integrate a digital manometer between the apparatus and the pump to accurately monitor the system pressure.

  • Pressure Stabilization: Evacuate the system. Adjust the vacuum until a stable pressure is achieved and maintained (e.g., 4 Torr).

  • Heating: Begin heating the distilling flask gently using a heating mantle. Ensure the stir bar is rotating to prevent bumping.

  • Equilibrium and Data Recording:

    • Observe the vapor rising and the condensation of liquid on the thermometer bulb. The boiling point is the temperature at which the thermometer reading stabilizes while a steady stream of distillate is collected.

    • Record this stable temperature and the corresponding pressure from the manometer.

    • Repeat the measurement to ensure reproducibility.

Part 3: Workflow for Physical Constant Verification

The trustworthiness of experimental data is paramount. The following workflow illustrates a self-validating system for the characterization of a chemical compound like this compound, ensuring that reported physical constants are linked to verified sample purity.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Validation & Reporting A Sample Acquisition (CAS: 2173-57-1) B Purity Analysis (e.g., GC-MS, NMR) A->B C Purity Check (>99%?) B->C C->A  Fail (Repurify) D Melting Point Determination (Capillary Method) C->D  Pass E Boiling Point Determination (Reduced Pressure) C->E  Pass F Data Analysis & Comparison with Literature Values D->F E->F G Final Report Generation (Document Purity & Constants) F->G

Caption: Workflow for the verification of physical constants of a chemical sample.

This diagram illustrates the logical progression from acquiring a sample to reporting its verified physical properties. A critical checkpoint is the initial purity analysis; if the sample fails to meet the required purity standard, it must be repurified before its physical constants are determined. This ensures that the final data accurately represents the target compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Isobutoxynaphthalene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-isobutoxynaphthalene, a valuable fragrance component and synthetic intermediate, through the Williamson ether synthesis. The protocol herein is designed to be a self-validating system, offering detailed procedural steps and elucidating the underlying chemical principles. We delve into the reaction mechanism, reagent selection, optimization of reaction conditions, and strategies to mitigate potential side reactions. This guide is intended to equip researchers with the necessary knowledge to successfully and safely perform this synthesis in a laboratory setting.

Introduction: The Williamson Ether Synthesis in Aryl Ether Formation

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, proceeding via an SN2 mechanism.[2] This method is particularly effective for the synthesis of alkyl aryl ethers, such as this compound, where a phenoxide ion acts as the nucleophile.

This compound, also known as isobutyl 2-naphthyl ether, is a compound of interest in the fragrance industry for its floral, neroli-like scent. Its synthesis provides an excellent case study for the application of the Williamson ether synthesis to naphthol derivatives. The key transformation involves the deprotonation of 2-naphthol to form the more nucleophilic 2-naphthoxide ion, which then attacks an isobutyl halide to form the desired ether product.

Reaction Mechanism and Stereochemistry

The synthesis of this compound proceeds in two conceptual steps:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 2-naphthol, forming the sodium or potassium 2-naphthoxide salt. This step is crucial as the naphthoxide is a much stronger nucleophile than the neutral naphthol.

  • Nucleophilic Substitution (SN2): The 2-naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide in a concerted SN2 fashion.[3] This results in the displacement of the halide leaving group and the formation of the C-O bond of the ether.

Williamson_Ether_Synthesis naphthol 2-Naphthol naphthoxide 2-Naphthoxide Ion naphthol->naphthoxide Deprotonation base Base (e.g., NaH) base->naphthoxide isobutyl_halide Isobutyl Halide (R-X) product This compound isobutyl_halide->product naphthoxide->product SN2 Attack salt Salt (NaX)

Caption: General workflow for the Williamson ether synthesis of this compound.

The SN2 mechanism dictates that the reaction proceeds with an inversion of stereochemistry at the electrophilic carbon. However, as isobutyl halide is achiral, this aspect is not relevant to the final product structure in this specific synthesis.

Reagent Selection and Rationale

The success of the Williamson ether synthesis hinges on the appropriate selection of the substrate, alkylating agent, base, and solvent.

Reagent/ComponentSelectionRationale
Substrate 2-NaphtholThe starting aromatic alcohol.
Alkylating Agent Isobutyl bromide or Isobutyl iodidePrimary alkyl halides are ideal for SN2 reactions to minimize competing elimination reactions.[2] Iodides are generally more reactive than bromides but are also more expensive.
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of 2-naphthol without competing with the naphthoxide. NaH offers essentially irreversible deprotonation.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)Polar aprotic solvents are optimal as they solvate the cation of the base, leaving the naphthoxide anion more "naked" and nucleophilic, thus accelerating the SN2 reaction.[4]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-naphthol and isobutyl bromide using sodium hydride as the base in DMF.

Safety Precautions:

  • Sodium Hydride (NaH): is a highly flammable solid that reacts violently with water to produce hydrogen gas.[5] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.[6]

  • N,N-Dimethylformamide (DMF): is a combustible liquid and a potential reproductive toxin. Handle in a well-ventilated fume hood.[7]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Materials and Equipment:

  • 2-Naphthol

  • Sodium hydride (60% dispersion in mineral oil)

  • Isobutyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-naphthol (14.4 g, 100 mmol).

  • Solvent Addition: Add anhydrous DMF (100 mL) to the flask and stir the mixture until the 2-naphthol has completely dissolved.

  • Deprotonation: Carefully add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 110 mmol) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas will be evolved. The addition should be done slowly to control the effervescence.

  • Formation of Naphthoxide: Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the sodium 2-naphthoxide. The mixture may become a thick slurry.

  • Addition of Alkylating Agent: Slowly add isobutyl bromide (15.1 g, 110 mmol) via syringe to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into 200 mL of ice-cold water to quench the reaction.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Workup - Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental_Workflow setup Reaction Setup dissolve Dissolve 2-Naphthol in DMF setup->dissolve deprotonate Deprotonation with NaH dissolve->deprotonate add_alkyl_halide Add Isobutyl Bromide deprotonate->add_alkyl_halide react Heat Reaction Mixture add_alkyl_halide->react workup Workup react->workup quench Quench with Water workup->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purification dry->purify

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Potential Side Reactions and Troubleshooting

While the Williamson ether synthesis is generally robust, certain side reactions can occur, potentially lowering the yield of the desired product.

  • C-Alkylation: The 2-naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom (primarily at the C1 position). While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions. The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[4] In contrast, protic solvents can solvate the oxygen atom, making the carbon atom a more likely site of attack.[4]

  • Elimination (E2): Although isobutyl bromide is a primary alkyl halide, the presence of a strong base (the naphthoxide) can lead to a competing E2 elimination reaction to form isobutylene, particularly at higher temperatures.[8] To minimize this, it is advisable to use the lowest effective reaction temperature.

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient deprotonation (e.g., wet reagents or solvent) or a less reactive alkylating agent. Ensuring anhydrous conditions and potentially using a more reactive alkyl halide (isobutyl iodide) can address this.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

PropertyExpected Value
Molecular Formula C₁₄H₁₆O
Molecular Weight 200.28 g/mol
Appearance White crystalline solid
Melting Point 33 °C
Boiling Point 308-309 °C at 760 mmHg

Further characterization can be performed using:

  • ¹H NMR Spectroscopy: To confirm the presence of both the naphthyl and isobutyl groups and their connectivity.

  • ¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To confirm the presence of the C-O-C ether linkage and the aromatic C-H bonds, and the absence of the O-H stretch from the starting 2-naphthol.

  • Mass Spectrometry: To determine the molecular weight of the product.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. By carefully selecting the reagents and controlling the reaction conditions to favor the SN2 pathway and minimize side reactions, high yields of the desired product can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize this and other related aryl ethers.

References

Application Notes and Protocols for the Research Use of 2-Isobutoxynaphthalene as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-isobutoxynaphthalene as a fragrance ingredient in a research context. This document delves into the chemical and physical properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it outlines detailed protocols for its incorporation into fragrance formulations, sensory evaluation, and preliminary in vitro safety and biological activity screening. The causality behind experimental choices is elucidated to empower researchers with a foundational understanding for adapting and troubleshooting these methods. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Olfactive and Chemical Landscape of this compound

This compound, also known as β-naphthyl isobutyl ether, is a synthetic aromatic compound valued in the fragrance and flavor industries for its distinct sweet, fruity, and floral aroma, often reminiscent of orange blossom, raspberry, and strawberry.[1][2] Its chemical structure, featuring a naphthalene ring substituted with an isobutoxy group, provides a unique combination of aromaticity and an ether linkage, contributing to its desirable sensory properties and stability in various formulations.[1][2] For researchers, this compound serves as an interesting model compound for studying structure-activity relationships in olfaction, exploring novel fragrance compositions, and investigating the biological interactions of synthetic fragrance ingredients. This guide provides the necessary technical framework for its effective use in a research setting.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and formulation.

PropertyValueSource
CAS Number 2173-57-1[1][3]
Molecular Formula C₁₄H₁₆O[1][3]
Molecular Weight 200.28 g/mol [1][3]
Appearance White crystalline solid[3]
Odor Profile Sweet, fruity, floral (orange blossom, strawberry)[2][4]
Melting Point 31-33.5 °C[1]
Boiling Point 308-309 °C at 760 mmHg[3][5]
Solubility Insoluble in water; soluble in ethanol and oils[1][3]
LogP ~4.7[4]

Storage and Handling: this compound should be stored in a cool, well-ventilated area away from sources of ignition.[2] Due to its potential as a skin and respiratory irritant, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling.[1][6]

Synthesis and Purification: The Williamson Ether Synthesis

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis, a classic SN2 reaction.[1][7][8] This involves the deprotonation of 2-naphthol to form a nucleophilic naphthoxide ion, which then attacks an alkyl halide, in this case, an isobutyl halide.

Synthesis Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Work-up & Purification 2-Naphthol 2-Naphthol Naphthoxide_Ion Naphthoxide_Ion 2-Naphthol->Naphthoxide_Ion Ethanol, Reflux NaOH NaOH NaOH->Naphthoxide_Ion This compound This compound Naphthoxide_Ion->this compound Reflux Isobutyl_Bromide Isobutyl_Bromide Isobutyl_Bromide->this compound Precipitation Precipitation This compound->Precipitation Ice Water Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: Williamson Ether Synthesis Workflow for this compound.

Detailed Synthesis Protocol

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • 1-Bromo-2-methylpropane (Isobutyl bromide)

  • Ice

  • Deionized water

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol in ethanol. Add crushed sodium hydroxide pellets. Heat the mixture to reflux for 30-60 minutes to ensure complete formation of the sodium naphthoxide salt.[1][8] The solution will become homogenous.

  • SN2 Reaction: Slowly add isobutyl bromide to the refluxing solution. Continue to reflux for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.[1]

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain white crystals.

Analytical Characterization

Ensuring the purity and identity of the synthesized or procured this compound is crucial for the reproducibility of research findings.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like this compound, providing both separation and identification.[9][10]

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is recommended.

Typical GC-MS Parameters:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Oven Program Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)Provides good separation of the analyte from potential impurities.
Carrier Gas Helium, constant flow (e.g., 1 mL/min)Inert and provides good chromatographic resolution.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Scan Range 40-400 m/zCovers the molecular ion and expected fragment ions of this compound.

Data Analysis: The purity is determined by the relative peak area of this compound in the chromatogram. The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum.[3][10] The expected molecular ion peak (M+) is at m/z 200.

Workflow for GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Preparation (Dissolve in appropriate solvent, e.g., ethyl acetate) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole Analyzer) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Processing Data Processing & Analysis Detection->Data_Processing

Caption: General Workflow for GC-MS Analysis of this compound.

Application in Fragrance Research

Preparation of Fragrance Formulations

This compound is typically used as a modifier in fragrance compositions, adding a sweet, fruity-floral character.

Protocol for a Simple Eau de Toilette Formulation:

  • Preparation of Fragrance Concentrate: Weigh and mix this compound with other desired fragrance ingredients (essential oils, aroma chemicals) in a glass beaker. A starting concentration of 0.1-2% for this compound in the final product is recommended for evaluation.

  • Solubilization: Add the fragrance concentrate to perfumer's alcohol (denatured ethanol) and mix until fully dissolved.

  • Maturation: Store the solution in a cool, dark place for at least 48 hours to allow the fragrance notes to meld.

  • Dilution and Filtration: Dilute the matured concentrate with deionized water to the desired final concentration (typically 5-15% for an Eau de Toilette). If the solution becomes cloudy, cool it to 4 °C and filter through a fine filter paper.

Sensory Evaluation

Sensory evaluation is critical for characterizing the olfactory properties of this compound and its performance in a formulation.

Protocol for Olfactory Evaluation:

  • Dip a standard fragrance testing strip into the prepared formulation.

  • Allow the solvent to evaporate for a few seconds.

  • Evaluate the odor at three key time points:

    • Top note: Immediately after dipping.

    • Heart note: After 10-15 minutes.

    • Base note: After 1-2 hours.

  • Record the odor characteristics, intensity, and any changes over time.

In Vitro Biological Activity and Safety Assessment

While specific data for this compound is limited, general in vitro methods are employed to assess the safety of fragrance ingredients.[11][12]

Preliminary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common first-tier screen for cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Culture: Plate a suitable cell line (e.g., human dermal fibroblasts or keratinocytes) in a 96-well plate and incubate for 24 hours.

  • Treatment: Expose the cells to a range of concentrations of this compound (solubilized in a vehicle like DMSO, with appropriate vehicle controls) for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Investigating Olfactory Receptor Activation

For researchers interested in the molecular basis of olfaction, heterologous expression systems can be used to screen this compound against a panel of olfactory receptors (ORs).[13][14]

Workflow for Olfactory Receptor Screening:

OR_Screening OR_Cloning Clone Human ORs into Expression Vectors Transfection Transfect into Host Cells (e.g., HEK293) OR_Cloning->Transfection Reporter_Assay Luciferase Reporter Assay Transfection->Reporter_Assay Signal_Detection Measure Luminescence Reporter_Assay->Signal_Detection Odorant_Application Apply this compound Odorant_Application->Reporter_Assay Data_Analysis Analyze Dose-Response Curves Signal_Detection->Data_Analysis

Caption: Workflow for Screening this compound Against Olfactory Receptors.

Conclusion

This compound is a valuable fragrance ingredient for research applications, offering a unique sensory profile and a straightforward synthesis. The protocols outlined in this guide provide a solid foundation for its synthesis, characterization, formulation, and preliminary biological evaluation. By understanding the principles behind these methods, researchers can confidently and effectively utilize this compound in their studies of fragrance chemistry, sensory science, and in vitro toxicology.

References

Application Notes and Protocols for 2-Isobutoxynaphthalene (FEMA 3719) in Food Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

This document serves as a comprehensive technical guide for researchers, food scientists, and formulation professionals on the application of 2-isobutoxynaphthalene as a flavoring agent. Also known by synonyms such as β-Naphthyl isobutyl ether and Nerolin fragarol, this compound is a potent aromatic substance valued for its unique sensory profile. These notes are designed to provide not only procedural guidance but also the scientific rationale behind the effective and safe use of this ingredient, moving from regulatory standing and physicochemical properties to quality control and practical application in food systems.

Regulatory & Safety Profile

A thorough understanding of a flavoring agent's regulatory status is a prerequisite for any application development. This compound is recognized by several key international bodies, which underpins its use in the food industry.

1.1 Global Regulatory Standing

The use of this compound is primarily supported by its status as a FEMA GRAS™ substance. The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has determined it to be "Generally Recognized as Safe" under its conditions of intended use.[1][2] This determination is based on a comprehensive review of scientific data and is recognized by the U.S. food industry.[3]

Internationally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 2003 and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[4]

It is crucial to note that while FEMA GRAS™ status is highly regarded in the U.S., other jurisdictions, such as the European Union, maintain their own positive lists of approved flavoring substances. Based on available information, this compound does not appear on the EFSA's Union list of flavourings, and developers should verify its status in specific non-U.S. markets.

Table 1: Key Identifiers and Regulatory Information

IdentifierValue/StatusSource(s)
Chemical Name 2-(2-Methylpropoxy)naphthalene[4]
Synonyms β-Naphthyl isobutyl ether, Nerolin fragarol[4]
CAS Number 2173-57-1[5]
FEMA Number 3719[5][6]
JECFA Number 1259[4][5]
FLAVIS Number 04.054[6]
JECFA Evaluation No safety concern (2003)[4]
FEMA GRAS™ GRAS (Publication No. 13)[7]
FDA Status Permitted via FEMA GRAS™; Not explicitly listed in 21 CFR 172.515[8][9]

Physicochemical Properties & Sensory Profile

The behavior of a flavoring agent in a food matrix is dictated by its physical and chemical properties. These characteristics influence solubility, stability, volatility, and ultimately, sensory perception.

2.1 Physicochemical Data

This compound is a crystalline solid at room temperature with a relatively high boiling point and low water solubility, classifying it as a lipophilic, non-polar compound. Its high LogP value indicates a strong preference for fatty or oily phases over aqueous ones. This is a critical consideration for its application in different food systems.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆O[10]
Molecular Weight 200.28 g/mol [10]
Appearance White crystalline solid[11]
Melting Point 31-33.5 °C[10][11]
Boiling Point ~308 °C @ 760 mmHg[12]
Water Solubility Very low (~4.6 mg/L @ 25°C)
Solubility Soluble in ethanol and oils[10][12]
LogP ~4.8 - 5.1[12]

2.2 Sensory Characteristics

This compound is a powerful aromatic substance with a complex flavor profile. It is not typically used as a standalone flavor but rather as a component in complex flavor creations to impart specific notes.

  • Odor: Described as sweet, fruity, and floral with distinct notes of orange blossom, neroli, and strawberry.[10][11]

  • Taste Profile: At appropriate dilutions, it contributes to a sweet, fruity character, enhancing berry (strawberry, raspberry) and floral profiles.[10] Due to its potency, exceeding the optimal concentration can lead to harsh, chemical, or "naphthyl-like" off-notes.

  • Strength: High-impact aromatic. Must be used at very low concentrations, typically in the parts-per-billion (ppb) to low parts-per-million (ppm) range depending on the food matrix.

Application Notes

3.1 Choice of Solvent System The poor water solubility of this compound necessitates the use of a solvent system for its incorporation into most food products, especially aqueous systems like beverages.

  • Causality: Due to its lipophilic nature (high LogP), it will not readily dissolve in water. A co-solvent is required to create a stable stock solution that can be dispersed evenly.

  • Recommended Solvents:

    • Ethanol (Food Grade): Excellent choice for creating concentrated stock solutions. It is volatile, which can be an advantage or disadvantage depending on the processing temperature.

    • Propylene Glycol (PG): A highly effective and common food-grade solvent. PG is less volatile than ethanol, making it suitable for applications involving heat, such as baking.

    • Triacetin (Glycerol Triacetate): Another effective, non-volatile solvent suitable for high-temperature applications.

    • Vegetable Oil: For purely fat-based systems like confectionery coatings or fillings, dissolving the crystals directly into a portion of the warmed oil phase is the most efficient method.

3.2 Dosage and Usage Levels Precise usage levels are highly dependent on the food matrix, desired flavor profile, and interactions with other flavor components. However, guidance can be taken from Maximised Survey-derived Daily Intakes (MSDI), which reflect estimated consumption.

  • MSDI (USA): 2.00 µ g/capita/day [7]

  • MSDI (EU): 1.20 µ g/capita/day [7]

Causality: These extremely low intake values underscore the potency of this flavoring agent. It indicates that only trace amounts are required to achieve the desired sensory effect. Overdosing is a common pitfall and can ruin a product.

Starting Point Recommendations (for initial benchtop trials):

  • Beverages (clear, aqueous): 0.05 - 0.5 ppm (50 - 500 ppb)

  • Baked Goods (cookies, cakes): 0.5 - 2.0 ppm

  • Hard Candy & Confectionery: 1.0 - 5.0 ppm

  • Frozen Desserts & Ice Cream: 0.2 - 1.0 ppm

Note: These are suggested starting ranges. It is imperative to conduct ladder studies (evaluating a range of concentrations) to determine the optimal level for a specific application.

3.3 Food Matrix Considerations

  • High-Fat Systems (e.g., chocolate, compound coatings): this compound's lipophilicity makes it ideal for these applications. It will readily dissolve in the fat phase, leading to excellent flavor stability and homogeneity.

  • Aqueous Systems (e.g., beverages, jellies): A stable emulsion or a well-solubilized stock solution is critical. Without proper dispersion, the flavoring agent may separate, leading to "hot spots" of intense flavor or surface slicking.

  • High-Temperature Processing (e.g., baking, retort): The high boiling point (~308 °C) suggests good heat stability. However, losses due to steam volatility can still occur. Using a less volatile solvent like propylene glycol can help retain the flavor during processing.

Experimental Protocols

4.1 Protocol for Quality Control of Raw Material via GC-MS

Objective: To verify the identity and determine the purity of an incoming lot of this compound.

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. Gas chromatography separates the components of the sample, and the mass spectrometer provides a unique fragmentation pattern (like a fingerprint) for each component, allowing for unambiguous identification and quantification of impurities.

Materials & Equipment:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • GC Column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column

  • Sample Vials

  • Solvent: Dichloromethane or Ethyl Acetate (High Purity/GC Grade)

  • This compound sample

  • Certified Reference Standard of this compound (optional, for confirmation)

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent. Mix thoroughly.

  • GC-MS Parameters (Typical):

    • Injector Temp: 280 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow @ 1.0 mL/min

    • Oven Program:

      • Initial Temp: 80 °C, hold for 1 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Scan Range: 40-400 m/z

  • Data Analysis:

    • Identify the main peak corresponding to this compound by comparing its retention time and mass spectrum to a reference standard or library (e.g., NIST). The expected mass spectrum will show a molecular ion (m/z 200) and characteristic fragments.

    • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Investigate any impurity peaks greater than 0.1% by searching their mass spectra against the library.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review raw_material Receive Raw Material sampling Sample from Lot raw_material->sampling dissolve Dissolve in Solvent (e.g., Ethyl Acetate) sampling->dissolve inject Inject into GC-MS dissolve->inject separate GC Separation (DB-5MS Column) inject->separate detect MS Detection & Fragmentation separate->detect tic Generate Total Ion Chromatogram (TIC) detect->tic identify Identify Peaks via Mass Spectrum Library tic->identify quantify Calculate Purity (Area % Method) identify->quantify decision Purity > 99.5% & Identity Confirmed? quantify->decision approve Approve for Use decision->approve Yes reject Reject Lot decision->reject No caption Fig 1: QC Workflow for this compound

Fig 1: QC Workflow for this compound

4.2 Protocol for Sensory Threshold Determination

Objective: To determine the detection threshold of this compound in a specific medium (e.g., deodorized water) for a sensory panel.

Causality: The sensory threshold is the minimum concentration at which a substance can be detected. Knowing this value is fundamental for formulation, as it defines the lower limit of sensory impact. The Ascending Forced-Choice method is a standard and robust technique to minimize guessing and psychological biases.

Materials & Equipment:

  • This compound

  • Solvent: Food Grade Ethanol (95%)

  • Deodorized, room temperature water

  • Graduated cylinders and volumetric flasks

  • Glass sensory cups with lids, coded with random 3-digit numbers

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1000 ppm (0.1%) stock solution by dissolving 100 mg of this compound in 100 mL of 95% ethanol.

    • Prepare a 10 ppm secondary stock solution by diluting 1 mL of the primary stock to 100 mL with deodorized water. This solution will be cloudy but suitable for further dilution.

  • Sample Series Preparation: Create a series of dilutions in deodorized water, starting well below the expected threshold. A geometric progression (e.g., factor of 2 or 3) is common.

    • Example Series: 0.1 ppb, 0.3 ppb, 1 ppb, 3 ppb, 10 ppb, 30 ppb, 100 ppb.

  • Testing Protocol (Triangle Test or 3-AFC):

    • For each concentration level, present panelists with a set of three samples (a "triangle"). Two samples are blanks (deodorized water), and one contains the specified concentration of the flavor active.

    • The order of presentation should be randomized for each panelist.

    • Ask panelists to identify the "odd" or different sample.

  • Execution:

    • Start all panelists at the lowest concentration.

    • If a panelist correctly identifies the odd sample, they have detected it. If they are incorrect, present them with the next highest concentration.

    • The individual's threshold is typically defined as the geometric mean of the last concentration they missed and the first one they correctly identified.

  • Data Analysis: The panel's threshold is the geometric mean of the individual panelists' thresholds. This value is specific to the panel and the medium tested.

4.3 Protocol for Application in a Simple Beverage

Objective: To incorporate this compound into a model sugar-water beverage to evaluate its sensory contribution.

Causality: This protocol demonstrates the practical steps of using a solvent-based stock solution to flavor an aqueous food product, ensuring even dispersion and avoiding solubility issues.

Materials & Equipment:

  • Finished beverage base (e.g., 10% sugar in water, citric acid to pH 3.2)

  • 10 ppm stock solution of this compound (prepared in 50:50 ethanol:water, as described in 4.2)

  • Glass beakers, magnetic stirrer, and pipettes

Procedure:

  • Dosage Calculation: Determine the target concentration. For a target of 0.1 ppm (100 ppb) in a 1000g batch of beverage:

    • Total active needed: 1000g * 0.1 ppm = 100 µg (or 0.1 mg).

    • Volume of 10 ppm stock needed: 0.1 mg / 10 ppm = 0.01 L = 10 mL.

  • Incorporation:

    • Place 990 mL of the beverage base in a beaker on a magnetic stirrer.

    • While the beverage is gently stirring, slowly pipette the 10 mL of the flavor stock solution into the vortex.

    • Allow to mix for 5-10 minutes to ensure complete homogeneity.

  • Evaluation:

    • Pour the finished beverage into sensory cups.

    • Compare against a "control" beverage made by adding 10 mL of the 50:50 ethanol:water solvent without the flavor active. This ensures that any perceived sensory effect is from the this compound and not the solvent itself.

    • Evaluate the aroma and taste. Note the enhancement of fruity or floral characteristics.

Formulation_Decision_Tree start Start Formulation matrix_q Food Matrix Type? start->matrix_q aqueous Aqueous (Beverage, Jelly) matrix_q->aqueous Water fat_based Fat-Based (Chocolate, Coating) matrix_q->fat_based Fat/Oil bakery Emulsion (Bakery, Dairy) matrix_q->bakery Mixed solvent_q Heat Process? solvent_ethanol Select Ethanol or PG as Solvent solvent_q->solvent_ethanol No / Low Temp solvent_pg Select Propylene Glycol (PG) or Triacetin solvent_q->solvent_pg Yes / High Temp aqueous->solvent_q dissolve_oil Direct Dissolution in Oil Phase fat_based->dissolve_oil bakery->solvent_q stock_sol Prepare 1% Stock Solution solvent_ethanol->stock_sol solvent_pg->stock_sol ladder_study Conduct Ladder Study (e.g., 0.05-1.0 ppm) dissolve_oil->ladder_study dilute_stock Prepare 0.01% (100 ppm) Working Solution stock_sol->dilute_stock dilute_stock->ladder_study optimize Optimize & Finalize Level ladder_study->optimize caption Fig 2: Decision Tree for Formulation

Fig 2: Decision Tree for Formulation

Synthesis Overview

For professionals in the flavor industry, understanding the synthesis of an ingredient provides context for potential impurities and quality parameters. This compound is typically produced via the Williamson Ether Synthesis.[10]

Mechanism: This is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile to attack an alkyl halide.

  • Deprotonation: 2-Naphthol is treated with a strong base, such as sodium hydroxide, to deprotonate the hydroxyl group, forming the highly nucleophilic sodium 2-naphthoxide.

  • Nucleophilic Attack: The 2-naphthoxide ion then attacks an isobutyl halide (e.g., isobutyl bromide), displacing the bromide ion and forming the ether linkage.

Williamson_Synthesis cluster_reactants Reactants cluster_products Products naphthol 2-Naphthol step1 Step 1: Deprotonation naphthol->step1 base NaOH (Base) base->step1 halide Isobutyl Bromide step2 Step 2: Nucleophilic Attack (Sₙ2) halide->step2 product This compound salt NaBr (Salt) water H₂O step1->water Sodium 2-Naphthoxide Sodium 2-Naphthoxide step1->Sodium 2-Naphthoxide step2->product step2->salt Sodium 2-Naphthoxide->step2 caption Fig 3: Williamson Ether Synthesis Pathway

Fig 3: Williamson Ether Synthesis Pathway

Conclusion

This compound (FEMA 3719) is a high-impact flavoring substance with a valuable sweet, fruity-floral sensory profile. Its effective use hinges on a clear understanding of its lipophilic nature, regulatory standing, and extreme potency. By utilizing appropriate solvent systems, adhering to careful dosage calculations guided by sensory evaluation, and implementing robust QC procedures, food scientists can successfully leverage this compound to create distinctive and appealing flavor profiles in a variety of food products.

References

Application Note: 2-Isobutoxynaphthalene as a High-Performance Standard for GC-MS Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 2-isobutoxynaphthalene as a standard in Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the physicochemical properties that make it an excellent candidate for an internal and surrogate standard in the analysis of semi-volatile organic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their GC-MS analytical methods. Detailed experimental workflows, from standard preparation to data analysis, are provided to facilitate immediate implementation in a laboratory setting.

Introduction: The Critical Role of Standards in Quantitative GC-MS

Quantitative analysis by GC-MS is susceptible to variations in sample preparation, injection volume, and instrument response. To mitigate these sources of error, internal standards are introduced to the sample matrix. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples.[1][2][3] Isotopically labeled analogs of the analytes are often considered the "gold standard" for internal standards; however, their synthesis can be costly and they may not be readily available for all analytes.[1][3]

This application note introduces this compound as a versatile and cost-effective alternative for use as an internal and surrogate standard in various GC-MS applications, particularly in the analysis of aromatic and semi-volatile compounds.

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical properties of a standard is paramount to its effective implementation. This compound, an aromatic ether, possesses a unique combination of characteristics that make it a suitable standard for a range of GC-MS analyses.[4][5]

PropertyValueSource
Molecular Formula C₁₄H₁₆O[4]
Molecular Weight 200.28 g/mol [4]
Boiling Point 147-150 °C (at reduced pressure)[4]
Melting Point 31-33 °C[4]
Solubility Insoluble in water, soluble in organic solvents (e.g., ethanol, oils)[4]
Structure Naphthalene ring with an isobutoxy group at the second position[4][5]

The aromatic nature of the naphthalene core and the presence of the ether linkage provide a chemical structure that is analogous to many environmental contaminants, pharmaceutical intermediates, and flavor/fragrance compounds. Its moderate boiling point ensures good chromatographic behavior, eluting in a region that is often clear of solvent fronts and late-eluting matrix components.

Rationale for Use as a GC-MS Standard

The selection of this compound as a standard is underpinned by several key attributes:

  • Chemical Inertness: The ether linkage and aromatic rings are relatively stable and less likely to undergo unwanted reactions during sample preparation and analysis.

  • Distinct Mass Spectrum: As will be detailed, this compound produces a unique and reproducible fragmentation pattern under electron ionization (EI), allowing for clear identification and quantification without significant isobaric interference from common analytes.

  • Chromatographic Performance: Its volatility and polarity are well-suited for standard GC capillary columns (e.g., 5% phenyl polysiloxane), resulting in sharp, symmetrical peaks.

  • Commercial Availability and Cost-Effectiveness: Compared to isotopically labeled standards, this compound is readily available from chemical suppliers at a lower cost.

Mass Spectral Fragmentation Analysis

Understanding the fragmentation pattern of this compound is crucial for selecting appropriate ions for quantification and confirmation in Selected Ion Monitoring (SIM) mode. The electron ionization mass spectrum is characterized by a prominent molecular ion and several key fragment ions.

m/z RatioProposed Fragment IonRelative Intensity (%)Role in Analysis
200[C₁₄H₁₆O]⁺• (Molecular Ion)~20%Confirmation Ion
144 [C₁₀H₈O]⁺• 100% (Base Peak) Quantification Ion
115[C₉H₇]⁺~22%Confirmation Ion
145[C₁₀H₉O]⁺~12%Confirmation Ion
127[C₁₀H₇]⁺~7%Confirmation Ion

Data synthesized from available spectral information.

The base peak at m/z 144, corresponding to the naphthol radical cation, is the recommended quantification ion due to its high abundance and specificity. The molecular ion at m/z 200 and other significant fragments can be used as confirmation ions to ensure the correct identification of the standard.

fragmentation_pathway M This compound [C₁₄H₁₆O]⁺• m/z = 200 F1 Naphthol radical cation [C₁₀H₈O]⁺• m/z = 144 M->F1 - C₄H₈ F3 [C₁₀H₉O]⁺ m/z = 145 M->F3 - C₄H₇• F2 [C₉H₇]⁺ m/z = 115 F1->F2 - CO F4 [C₁₀H₇]⁺ m/z = 127 F1->F4 - OH•

Caption: Proposed fragmentation of this compound.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., Methanol, Dichloromethane, Ethyl Acetate - GC or HPLC grade)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined septa

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the solid in a small amount of the chosen solvent and then dilute to the mark.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial and store at 4°C. This solution is typically stable for several months.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Allow the primary stock solution to equilibrate to room temperature.

    • Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent and mix thoroughly.

    • This working solution should be prepared fresh as needed or stored under the same conditions as the stock solution for a shorter duration.

Sample Preparation and Spiking

The concentration of the internal standard should be consistent across all samples and calibration standards.

Protocol:

  • Prepare the sample extract according to your specific analytical method (e.g., liquid-liquid extraction, solid-phase extraction).

  • Prior to the final volume adjustment, spike a known volume of the this compound working standard solution into each sample extract, calibration standard, and quality control sample.

  • The final concentration of the internal standard in the vial should be within the linear range of the instrument and should provide a robust signal-to-noise ratio. A typical concentration is in the range of 1-10 µg/mL.

sample_preparation_workflow cluster_prep Sample Preparation cluster_spiking Internal Standard Spiking cluster_analysis Analysis Sample Raw Sample Extraction Extraction of Analytes Sample->Extraction Spiking Spike with This compound Working Standard Extraction->Spiking Volume_Adjust Final Volume Adjustment Spiking->Volume_Adjust GCMS GC-MS Analysis Volume_Adjust->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Workflow for sample preparation and analysis.

GC-MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization for your specific instrumentation and application.

ParameterRecommended ValueRationale
Gas Chromatograph Agilent 8890 GC or equivalentStandard, reliable instrumentation
Injector Split/SplitlessSplitless mode for trace analysis, split mode for higher concentrations
Injector Temperature 250 °CEnsures complete vaporization without thermal degradation
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds
Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation of analytes with varying boiling points
Mass Spectrometer Single Quadrupole or Ion TrapWidely available and suitable for routine quantitative analysis
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns
Ion Source Temp. 230 °CStandard temperature to maintain ion source cleanliness
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering
Acquisition Mode Full Scan (for initial method development) and SIM (for routine analysis)Full scan confirms identity; SIM provides higher sensitivity and selectivity
SIM Ions Quantification: m/z 144; Confirmation: m/z 200, 115As determined from the mass spectrum analysis

Data Analysis and Quantification

The concentration of the target analyte is determined by calculating the relative response factor (RRF) using the internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analyte(s) and a constant concentration of this compound.

  • Response Ratio: For each calibration standard and sample, calculate the response ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

  • Linear Regression: Plot the response ratio against the concentration of the analyte. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Quantification: Determine the concentration of the analyte in the samples by applying the response ratio to the linear regression equation.

Conclusion

This compound is a robust and reliable standard for GC-MS analysis. Its chemical properties, distinct mass spectrum, and excellent chromatographic behavior make it a valuable tool for improving the accuracy and precision of quantitative methods. The protocols outlined in this application note provide a comprehensive guide for the successful implementation of this compound as an internal or surrogate standard in a variety of research and development settings.

References

Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antifungal Properties of 2-Isobutoxynaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Naphthalene Scaffolds in Antifungal Drug Discovery

The ever-present challenge of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug development. Naphthalene derivatives have emerged as a promising class of compounds due to their inherent aromatic and lipophilic nature, which facilitates interaction with fungal cell membranes and intracellular targets.[1][2] While various substituted naphthalenes have been investigated, this guide focuses on 2-isobutoxynaphthalene and its derivatives, a subclass with potential for significant antifungal activity. The isobutoxy group, a bulky and hydrophobic moiety, may enhance the compound's ability to disrupt fungal cellular processes.

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and detailed experimental protocols to investigate the antifungal potential of novel this compound derivatives. The protocols are designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and reproducible data.

Synthesis of this compound: A Practical Overview

The synthesis of the parent compound, this compound, is typically achieved through a classic Williamson ether synthesis.[3][4] This straightforward and efficient method allows for the generation of various derivatives by modifying the starting materials.

Reaction Principle: The synthesis involves the deprotonation of 2-naphthol by a strong base, such as sodium hydroxide, to form the more nucleophilic sodium 2-naphthoxide. This is followed by a nucleophilic substitution (SN2) reaction with an isobutyl halide (e.g., 1-bromo-2-methylpropane).[4][5]

Illustrative Synthesis Pathway:

naphthol 2-Naphthol naphthoxide Sodium 2-Naphthoxide (Nucleophile) naphthol->naphthoxide Deprotonation naoh NaOH (Base) naoh->naphthoxide product This compound naphthoxide->product SN2 Reaction isobutyl_halide Isobutyl Halide (Electrophile) isobutyl_halide->product byproduct NaX (Salt)

Caption: Williamson ether synthesis of this compound.

Postulated Mechanism of Antifungal Action

While the specific mechanism of this compound is yet to be fully elucidated, the antifungal action of related naphthalene derivatives often involves the disruption of the fungal cell membrane's integrity.[1] The lipophilic nature of the naphthalene ring and the alkoxy chain likely facilitates its insertion into the ergosterol-rich fungal membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. Some naphthalene derivatives have also been shown to interfere with fungal DNA and essential metabolic enzymes.

Part 1: In Vitro Antifungal Susceptibility Testing

The initial step in evaluating a novel compound is to determine its direct inhibitory effect on fungal growth. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods that are globally recognized for their reproducibility.[6][7]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27/M38-A)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a fungus.

Rationale: The broth microdilution method is a quantitative and efficient way to assess the potency of an antifungal agent against a panel of fungal strains in a 96-well format, allowing for high-throughput screening.

Materials:

  • Test Compound (this compound derivative) stock solution in Dimethyl Sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Spectrophotometer

  • Incubator (35°C)

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate at 35°C (24-48h) inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL. Include a drug-free control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control. This can be determined visually or by reading the optical density at 530 nm.

Illustrative Data:

Fungal StrainCompound A (MIC in µg/mL)Fluconazole (MIC in µg/mL)
Candida albicans81
Candida glabrata416
Aspergillus fumigatus162

Part 2: Assessing the Impact on Fungal Biofilms

Fungal biofilms are a significant clinical challenge as they exhibit increased resistance to antifungal agents. Evaluating a compound's ability to inhibit biofilm formation or disrupt established biofilms is crucial.

Protocol 2: Crystal Violet Assay for Biofilm Inhibition

This protocol quantifies the total biofilm biomass after treatment with the test compound.

Rationale: The crystal violet assay is a simple and effective method to screen for the anti-biofilm activity of compounds by staining the extracellular matrix of the biofilm.[8][9]

Materials:

  • Materials from Protocol 1

  • 0.1% Crystal Violet solution

  • 33% Acetic Acid

  • PBS (Phosphate-Buffered Saline)

Step-by-Step Procedure:

  • Biofilm Formation: In a 96-well plate, add the fungal inoculum (adjusted to 1 x 10⁶ cells/mL in RPMI) to wells containing serial dilutions of the test compound.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent, planktonic cells.[10]

  • Fixation: Add methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and add 0.1% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 33% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at 570 nm. A reduction in absorbance compared to the drug-free control indicates biofilm inhibition.

Part 3: Evaluating Cytotoxicity on Mammalian Cells

A critical aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen with minimal effects on host cells.

Protocol 3: MTT Assay for Mammalian Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Rationale: The MTT assay is a reliable and widely used method to assess the cytotoxicity of compounds. It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[12][13]

Materials:

  • Mammalian cell line (e.g., HeLa or HepG2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound derivative. Incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Protocol 4: LDH Release Assay for Cell Membrane Damage

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Rationale: The LDH assay is a direct measure of cell membrane integrity and provides a complementary method to the MTT assay for assessing cytotoxicity.[14][15]

Materials:

  • Mammalian cell line and culture reagents

  • Commercially available LDH cytotoxicity assay kit

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm). Increased absorbance corresponds to increased LDH release and, therefore, higher cytotoxicity.

Illustrative Data for Cytotoxicity:

Compound Concentration (µg/mL)Cell Viability (%) (MTT Assay)% Cytotoxicity (LDH Assay)
1983
10928
506532
1003075

Conclusion

The protocols outlined in this guide provide a robust framework for the preliminary in vitro evaluation of this compound derivatives as potential antifungal agents. By systematically determining the MIC, assessing anti-biofilm activity, and evaluating cytotoxicity, researchers can effectively identify promising lead compounds for further development. The inherent versatility of the naphthalene scaffold, combined with the straightforward synthesis of alkoxy derivatives, makes this an exciting area for the discovery of new and effective antifungal therapies.

References

Application Note: The Role of 2-Isobutoxynaphthalene in Enhancing Quantitative Plant Metabolome Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexity of the Plant Metabolome

Plant metabolomics, the comprehensive analysis of all small-molecule metabolites in a plant system, offers a powerful lens to understand plant biology, from developmental processes to responses to environmental stress.[1][2] However, the sheer chemical diversity and wide dynamic range of metabolites in plants present significant analytical challenges.[1][3] One of the most critical hurdles to achieving accurate and reproducible quantitative data is managing analytical variability introduced during sample preparation, extraction, and instrumental analysis.[4][5] Internal standards are indispensable tools to correct for this variability, ensuring that measured differences reflect true biological changes rather than experimental noise.[5][6]

This application note explores the potential role of 2-isobutoxynaphthalene as an internal standard in plant metabolome analysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based workflows. While not a conventional choice, its unique properties merit consideration for specific targeted and untargeted applications. We provide a detailed protocol for its application, emphasizing the principles of validation and data integrity.

This compound: A Candidate Internal Standard

This compound, also known as β-naphthyl isobutyl ether, is an aromatic ether with the molecular formula C₁₄H₁₆O.[7][8] Its physicochemical properties are summarized in Table 1.

Rationale for Consideration:

An ideal internal standard should be a compound that is not naturally present in the samples being analyzed, is chemically stable, and has similar analytical behavior (e.g., extraction efficiency, ionization response) to the analytes of interest.[9] While this compound has been identified as a naturally occurring metabolite in some plant species like Magnolia liliflora[7], its absence in a wide range of other plant species makes it a plausible candidate for specific research contexts. Its aromatic structure and moderate lipophilicity (LogP ~4.65-5.1)[8][10] suggest it may be suitable for the analysis of a range of semi-polar to non-polar plant secondary metabolites.

Crucial Caveat: Before employing this compound, it is imperative to verify its absence in the specific plant species and tissue under investigation. This can be achieved by analyzing a representative set of blank samples (without the added internal standard) using a highly sensitive analytical method.

Physicochemical Properties and Recommended Concentrations

The following table summarizes the key properties of this compound and provides a starting point for determining its working concentration as an internal standard.

PropertyValueSource
IUPAC Name 2-(2-methylpropoxy)naphthalene[7]
CAS Number 2173-57-1[7][8]
Molecular Formula C₁₄H₁₆O[7][8]
Molecular Weight 200.28 g/mol [7][8]
Melting Point 31-33.5 °C[7][8]
Boiling Point 305.75 °C (estimate)[8]
Solubility Insoluble in water; soluble in ethanol and oils[7]
LogP ~5.1[8]
Recommended Stock Solution 1 mg/mL in ethanol or methanol
Recommended Spiking Concentration 1-10 µg/mL in the final extraction solvent

Experimental Workflow for Plant Metabolome Analysis

The following diagram and protocol outline the key steps for incorporating this compound as an internal standard in a typical plant metabolomics workflow.

workflow cluster_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis cluster_data Data Processing sample Plant Tissue Sample grinding Cryogenic Grinding sample->grinding weighing Accurate Weighing grinding->weighing extraction Add Solvent & IS to Sample weighing->extraction extraction_solvent Prepare Extraction Solvent with This compound (IS) extraction_solvent->extraction vortex Vortex/Sonicate extraction->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_acquisition Data Acquisition lcms->data_acquisition peak_picking Peak Picking & Integration data_acquisition->peak_picking normalization Normalization to IS Area peak_picking->normalization statistical_analysis Statistical Analysis normalization->statistical_analysis

Figure 1: Workflow for utilizing this compound as an internal standard in plant metabolomics.

Detailed Protocol

This protocol provides a general framework. Optimization of extraction solvents, gradients, and MS parameters is essential for specific applications.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • LC-MS grade methanol, ethanol, acetonitrile, water, and formic acid

  • Plant tissue samples

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer and sonicator

  • Refrigerated microcentrifuge

  • LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)

2. Preparation of Internal Standard Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethanol or methanol in a volumetric flask. Store at -20°C.

  • Working Solution (e.g., 10 µg/mL): Dilute the stock solution 1:100 with the chosen extraction solvent (e.g., 80:20 methanol:water). Prepare this solution fresh daily.

3. Sample Preparation and Extraction: a. Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. c. Accurately weigh 20-50 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube. d. Add 1 mL of the cold extraction solvent containing this compound (the working solution from step 2). e. Vortex the tube vigorously for 1 minute, followed by sonication in an ice bath for 15 minutes. f. Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant to an LC-MS vial for analysis.

4. LC-MS Analysis:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute a wide range of metabolites.

  • Injection Volume: 1-5 µL

  • Mass Spectrometry: Operate in both positive and negative ionization modes in separate runs to maximize metabolite coverage. Acquire data in full scan mode. For targeted analysis, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

5. Data Processing and Normalization: a. Process the raw LC-MS data using appropriate software for peak picking, integration, and alignment. b. For each sample, identify and integrate the peak corresponding to this compound. The [M+H]⁺ ion would be at m/z 201.1274. c. Normalize the peak areas of all other detected metabolites in a given sample by dividing them by the peak area of this compound in that same sample. This corrects for variations in injection volume and instrument response.[11]

Trustworthiness and Protocol Validation

To ensure the reliability of this protocol, the following validation steps are critical:

  • Endogenous Presence Check: As previously mentioned, analyze a statistically significant number of blank plant samples to confirm the absence of endogenous this compound.

  • Linearity and Range: Prepare a series of calibration standards of representative analytes with a constant concentration of this compound to ensure that the response ratio is linear over the expected concentration range of the analytes.

  • Extraction Recovery and Matrix Effects: Compare the response of this compound in a pure solvent to its response when spiked into a blank, extracted plant matrix. A significant difference may indicate ion suppression or enhancement, which would necessitate further method optimization or the use of a stable isotope-labeled internal standard.[12]

  • Stability: Assess the stability of this compound in the extraction solvent and in processed samples under the storage conditions used.

Conclusion

References

Application Note: A Detailed Protocol for the Laboratory Synthesis of 2-Isobutoxynaphthalene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isobutoxynaphthalene, an aromatic ether, is a compound of interest in the flavor and fragrance industry, noted for its sweet, fruity aroma reminiscent of orange blossom and raspberry.[1][2] Its synthesis in a laboratory setting provides an excellent practical application of the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the preparation of both symmetrical and asymmetrical ethers.

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound. The methodology is grounded in the bimolecular nucleophilic substitution (Sₙ2) reaction mechanism.[3] The process involves the deprotonation of a weakly acidic phenol, 2-naphthol, using a strong base to form a potent nucleophile, the sodium 2-naphthoxide ion. This ion then attacks the primary alkyl halide, isobutyl bromide, to yield the target ether. We will delve into the causality behind each procedural step, ensuring a protocol that is not only robust and reproducible but also educational for the user.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the Williamson ether synthesis. This reaction proceeds in two primary stages:

  • Deprotonation: The phenolic proton of 2-naphthol is abstracted by sodium hydroxide (NaOH), a strong base, to form the sodium 2-naphthoxide salt. This step is crucial as it converts the poorly nucleophilic hydroxyl group into a much more reactive naphthoxide anion.

  • Nucleophilic Substitution (Sₙ2): The generated 2-naphthoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of isobutyl bromide. This concerted, one-step Sₙ2 mechanism involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond.[3][4] Isobutyl bromide is selected as the electrophile because primary alkyl halides are ideal substrates for Sₙ2 reactions, minimizing the potential for competing elimination (E2) side reactions.

Overall Reaction Scheme:

(Self-generated image, not from a web source)

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-NaphtholC₁₀H₈O144.172.00 g13.9
Sodium HydroxideNaOH40.000.61 g15.3
Isobutyl BromideC₄H₉Br137.021.70 mL15.3
Ethanol (95%)C₂H₅OH46.0725 mL-
Diethyl Ether(C₂H₅)₂O74.12~50 mL-
Deionized WaterH₂O18.02As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (125 mL)

  • Beakers and Erlenmeyer flasks

  • Hirsch or Büchner funnel with vacuum flask

  • Rotary evaporator

  • Melting point apparatus

  • IR and NMR spectrometers

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazard StatementsPrecautionary Measures
2-Naphthol Harmful if swallowed or inhaled. Causes serious eye damage. Very toxic to aquatic life.[5][6][7][8]Avoid breathing dust. Wash hands thoroughly after handling. Wear eye protection. Avoid release to the environment.[7][8]
Sodium Hydroxide Causes severe skin burns and eye damage. May be corrosive to metals.[9][10][11][12]Do not breathe dust. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse immediately with plenty of water.[11][12]
Isobutyl Bromide Highly flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[13][14][15]Keep away from heat, sparks, and open flames. Avoid breathing vapors. Use in a well-ventilated area.[13][14]
Ethanol Highly flammable liquid and vapor. Causes serious eye irritation.[16][17][18]Keep away from heat and ignition sources. Keep container tightly closed. Wear eye protection.[17]
Diethyl Ether Extremely flammable liquid and vapor. Harmful if swallowed. May cause drowsiness or dizziness. May form explosive peroxides.[19][20][21][22]Keep away from all ignition sources. Ground/bond container and receiving equipment. Avoid breathing fumes. Store in a cool, well-ventilated place.[21][22]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Characterization A Dissolve 2-Naphthol & NaOH in Ethanol in RBF B Heat to Reflux (10 min) A->B Formation of Sodium 2-Naphthoxide C Cool slightly, Add Isobutyl Bromide B->C D Reflux for 60 min C->D E Monitor by TLC D->E Reaction Progress F Cool to RT, Pour into Ice Water E->F Upon Completion G Extract with Diethyl Ether (x3) F->G H Wash Organic Layer (5% NaOH, H₂O) G->H I Dry over MgSO₄, Filter H->I J Evaporate Solvent (Rotovap) I->J K Recrystallize Crude Product from Ethanol J->K L Collect Crystals by Vacuum Filtration K->L M Determine Melting Point L->M N Acquire IR and NMR Spectra L->N

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol

Part 1: Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2.00 g (13.9 mmol) of 2-naphthol and 25 mL of 95% ethanol. Begin stirring to dissolve the solid.

  • Formation of Nucleophile: Carefully add 0.61 g (15.3 mmol, 1.1 equivalents) of crushed sodium hydroxide pellets to the flask. The addition of a slight excess of base ensures the complete deprotonation of the 2-naphthol.

  • Initial Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 10 minutes to ensure the complete formation of the sodium 2-naphthoxide salt.[3] The solution should become homogeneous.

  • Addition of Electrophile: After 10 minutes, remove the flask from the heat and allow it to cool slightly. Temporarily remove the condenser and add 1.70 mL (15.3 mmol, 1.1 equivalents) of isobutyl bromide to the reaction mixture using a syringe or pipette.

  • Reaction Reflux: Reattach the condenser and return the flask to the heating mantle. Heat the reaction mixture to reflux for 60 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), observing the disappearance of the 2-naphthol spot.

Part 2: Work-up and Isolation
  • Quenching: After the reflux period, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 125 mL separatory funnel. Extract the aqueous layer with three 15 mL portions of diethyl ether. The ether layer will contain the desired product. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with 15 mL of 5% aqueous NaOH (to remove any unreacted 2-naphthol) and then with 15 mL of deionized water (to remove any residual base).

  • Drying and Filtration: Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Once the solution is clear, filter it by gravity to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether, yielding the crude this compound as an oil or a low-melting solid.

Part 3: Purification and Characterization
  • Recrystallization: Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration using a Hirsch or Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol and allow them to air dry completely.

  • Characterization:

    • Yield: Determine the final mass and calculate the percent yield.

    • Melting Point: Measure the melting point of the purified crystals. The literature value for this compound is 31-33 °C.[1] A sharp melting range close to this value is indicative of high purity.

    • Infrared (IR) Spectroscopy: Acquire an IR spectrum. The disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) from 2-naphthol and the appearance of a strong C-O stretching band characteristic of an ether (typically in the 1050-1250 cm⁻¹ region) confirms the reaction.[23][24][25]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The ¹H NMR should show characteristic signals for the isobutyl group (a doublet, a nonet, and another doublet) and the aromatic protons of the naphthalene ring.

References

Application Note & Protocol: High-Purity 2-Isobutoxynaphthalene via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, field-proven protocol for the purification of synthesized 2-isobutoxynaphthalene by recrystallization. This compound, a key intermediate in the synthesis of various organic molecules and a component in fragrance formulations, often contains residual starting materials and by-products post-synthesis.[1][2] The protocol herein detailed employs a mixed-solvent system of ethanol and water, which leverages the differential solubility of the target compound versus its common impurities to yield high-purity crystalline this compound. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the purification process.

Introduction: The Rationale for Recrystallization

The Williamson ether synthesis is the most common route to this compound, involving the reaction of 2-naphthol with an isobutyl halide in the presence of a base.[3][4][5] While effective, the crude product is often contaminated with unreacted 2-naphthol, residual base, and potential by-products from competing elimination reactions.[5][6] For applications in drug development and fine chemical synthesis, the purity of such intermediates is paramount.

Recrystallization is a powerful purification technique for crystalline solids based on the principle of differential solubility.[7][8] An ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[7][8][9]

For a relatively non-polar compound like this compound, a single solvent may not provide the optimal solubility gradient.[10] Therefore, this protocol utilizes a two-solvent system: ethanol, in which this compound is soluble, and water, which acts as an anti-solvent to induce crystallization upon cooling.[11]

Physicochemical Properties & Safety Considerations

A thorough understanding of the physical properties of this compound is crucial for successful purification.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆O[3]
Molecular Weight 200.28 g/mol [3]
Appearance White crystalline solid[12][13]
Melting Point 31-33.5 °C[3][12][13]
Solubility Insoluble in water; soluble in ethanol and oils.[3][14]
Boiling Point 147-150 °C (at reduced pressure)[2][3]

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Ethanol is flammable; ensure no open flames are present.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents before commencing work.

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and weighing paper

  • Ice bath

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. The goal is to dissolve the solid in the minimum amount of hot solvent.[9]

    • Continue to add small portions of hot ethanol until the this compound is fully dissolved. Note the total volume of ethanol used.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are observed in the hot solution, a hot filtration step is necessary.[7]

    • Place a stemless funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask.

    • Pre-heat the filtration apparatus by pouring a small amount of hot ethanol through the funnel.

    • Quickly pour the hot solution of this compound through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Inducing Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11]

    • Once the solution has reached room temperature, begin adding deionized water dropwise while stirring. Water acts as the anti-solvent, reducing the solubility of the organic product.

    • Continue adding water until the solution becomes faintly and persistently cloudy (the "cloud point"). This indicates the solution is saturated.[15]

    • To ensure the formation of pure crystals, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.[11]

  • Crystal Growth and Maturation:

    • Cover the flask with a watch glass and allow it to stand undisturbed at room temperature for at least one hour.

    • For maximum yield, subsequently place the flask in an ice bath for 15-30 minutes to further decrease the solubility of the product.

  • Isolation and Drying of Crystals:

    • Isolate the purified crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final crystallization solvent) to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

  • Analysis:

    • Determine the mass of the dried, purified this compound and calculate the percent recovery.

    • Measure the melting point of the purified crystals. A sharp melting point close to the literature value is a good indicator of purity.

    • For rigorous purity assessment, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1]

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow A Crude Product in Erlenmeyer Flask B Add Ethanol & Heat to Dissolve A->B C Hot Solution B->C D Hot Filtration (Optional) C->D Insoluble impurities E Clear Filtrate C->E No insoluble impurities D->E F Cool to RT E->F G Add Water to Cloud Point F->G H Crystal Growth & Maturation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly.Reheat the solution to dissolve the oil. Add slightly more of the primary solvent (ethanol) and allow the solution to cool much more slowly.
No Crystals Form Too much solvent was used. The solution is not sufficiently saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product if available.
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with warm solvent.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.
Impure Product (low melting point) The solution was cooled too quickly, trapping impurities. Inefficient removal of mother liquor.Repeat the recrystallization process, ensuring slow cooling. Ensure crystals are washed adequately with cold solvent during filtration.

References

analytical methods for quantification of 2-isobutoxynaphthalene in samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 2-Isobutoxynaphthalene

A Senior Application Scientist's Guide to Robust Analytical Methodologies for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical quantification of this compound (CAS: 2173-57-1), a significant compound in the fragrance and flavor industries.[1][2] We delve into the foundational principles and practical applications of the two primary analytical techniques for this analyte: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and quality control professionals, offering not just step-by-step protocols but also the scientific rationale behind methodological choices. We emphasize robust sample preparation techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and conclude with a detailed framework for method validation to ensure data integrity, accuracy, and reproducibility.

Introduction: Understanding this compound

This compound, also known as β-Naphthyl isobutyl ether, is an aromatic ether recognized for its sweet, fruity, and floral aroma, reminiscent of orange blossom and raspberry.[1][2] This characteristic makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent. Its molecular structure, featuring a naphthalene core with an isobutoxy group, dictates its physicochemical properties, which are crucial for developing effective analytical methods. Accurate quantification is paramount for quality control in commercial products, ensuring consistency, verifying concentration in formulations, and meeting regulatory standards for fragrance allergens.[3][4]

The primary analytical challenge lies in isolating and quantifying this compound from complex sample matrices, which can range from hydroalcoholic solutions and oil-based cosmetics to biological fluids in toxicokinetic studies. This necessitates a well-designed analytical workflow, from sample preparation to instrumental analysis and data interpretation.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2173-57-1 [1][2]
Molecular Formula C₁₄H₁₆O [1]
Molecular Weight 200.28 g/mol [1]
Appearance White crystalline solid [2]
Melting Point 31-33.5 °C [1][2]
Solubility Insoluble in water; Soluble in ethanol and oils [1]

| logP | ~4.0-4.6 |[5][6] |

The high logP value indicates significant hydrophobicity, which is the guiding principle for selecting both the sample preparation technique (e.g., reversed-phase SPE) and the chromatographic separation mode (e.g., reversed-phase HPLC or GC).

Core Analytical Strategy: GC-MS and HPLC

The quantification of a semi-volatile and hydrophobic compound like this compound is best approached using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and semi-volatile compounds.[7][8] GC offers high-resolution separation based on boiling point and polarity, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns, along with highly sensitive quantification.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and robust technique, particularly effective for compounds that may not be sufficiently volatile or thermally stable for GC.[9] For this compound, reversed-phase HPLC, which separates molecules based on hydrophobicity, is the method of choice.[10] Detection is typically achieved using a Diode Array Detector (DAD) or a fluorescence detector for enhanced sensitivity.[11][12]

The choice between GC-MS and HPLC often depends on the sample matrix, required sensitivity, and available instrumentation. GC-MS typically offers superior sensitivity and specificity, while HPLC can sometimes be more straightforward for liquid samples without derivatization.

Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte, thereby improving analytical accuracy and precision.[13] The hydrophobicity of this compound makes it an ideal candidate for reversed-phase Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with a non-polar solvent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isobutoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-isobutoxynaphthalene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction to this compound Synthesis

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core transformation involves the deprotonation of 2-naphthol to form a nucleophilic 2-naphthoxide ion, which then attacks an electrophilic isobutyl halide (typically isobutyl bromide) to form the desired ether product.[3][4][5]

While the reaction appears straightforward, several factors can influence its yield and purity. This guide will address these factors in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is primarily achieved through the Williamson ether synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The process can be broken down into two key steps:

  • Deprotonation: 2-Naphthol, a weak acid, is treated with a strong base (e.g., sodium hydroxide) to generate the more nucleophilic 2-naphthoxide ion.[3][4][6]

  • Nucleophilic Attack: The 2-naphthoxide ion then acts as a nucleophile, attacking the primary carbon of an isobutyl halide (e.g., isobutyl bromide). This attack occurs from the backside of the carbon-leaving group bond, leading to the formation of this compound and a halide salt as a byproduct.[1][6]

Q2: I am getting a low yield of this compound. What are the most likely causes?

A2: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The most common culprits are:

  • Incomplete deprotonation of 2-naphthol: If the base is not strong enough or used in insufficient quantity, a significant portion of the 2-naphthol will remain unreacted.

  • Side reactions: The primary competing reaction is the base-catalyzed elimination (E2) of the isobutyl halide to form isobutylene gas.[1] Another potential side reaction is C-alkylation of the naphthoxide ion, where the isobutyl group attaches to the naphthalene ring instead of the oxygen atom.[1][7]

  • Suboptimal reaction conditions: The choice of solvent, reaction temperature, and reaction time can all significantly impact the yield.[1]

  • Loss of product during workup and purification: The product has a relatively low melting point (31-33 °C), so care must be taken during isolation to avoid melting and loss.[3]

Q3: How do I choose the appropriate base for this reaction?

A3: The selection of the base is critical. The base must be strong enough to deprotonate 2-naphthol (pKa ≈ 9.5) to a significant extent. Common choices include:

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): These are cost-effective and commonly used bases for this synthesis.[1][4] They are typically used in a protic solvent like ethanol.

  • Sodium hydride (NaH): This is a very strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[2] It is often used in aprotic solvents like THF or DMF.[2]

It is generally advisable to use a slight excess of the base to ensure complete deprotonation of the 2-naphthol.

Q4: What is the role of the solvent, and which solvent should I use?

A4: The solvent plays a crucial role in the reaction rate and selectivity.[1][8]

  • Protic Solvents (e.g., Ethanol): While commonly used, protic solvents can solvate the nucleophile (naphthoxide ion), which can slightly decrease its reactivity and slow down the SN2 reaction.[1]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are often preferred for SN2 reactions as they do not solvate the nucleophile as strongly, leaving it more available to attack the electrophile.[1] This can lead to faster reaction rates. For instance, changing the solvent from methanol to acetonitrile can significantly improve the O-alkylation to C-alkylation product ratio.[8]

For improved yields, consider using a polar aprotic solvent like DMF or acetonitrile.

Q5: Can I use a different isobutyl halide? What are the considerations?

A5: Yes, different isobutyl halides can be used. The reactivity of the halide follows the trend: I > Br > Cl.[9]

  • Isobutyl iodide is the most reactive but also the most expensive.

  • Isobutyl bromide offers a good balance of reactivity and cost and is commonly used.[4]

  • Isobutyl chloride is less reactive and may require more forcing conditions (higher temperatures, longer reaction times).

The choice of halide can be optimized based on cost and desired reaction kinetics.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Incomplete deprotonation of 2-naphthol.2. Inactive alkyl halide.3. Insufficient reaction time or temperature.1. Use a stronger base (e.g., NaH) or ensure at least one equivalent of a strong base like NaOH is used.2. Check the purity of the isobutyl halide. Consider using isobutyl iodide for higher reactivity.3. Monitor the reaction by TLC. Increase the reflux time or temperature as needed. Typical reactions are conducted at 50-100 °C for 1-8 hours.[1]
Significant amount of unreacted 2-naphthol in the final product 1. Insufficient base.2. Insufficient alkylating agent.1. Use a slight excess of the base (e.g., 1.1 equivalents).2. Use a slight excess of the isobutyl halide (e.g., 1.1-1.2 equivalents).
Presence of a major byproduct 1. Elimination (E2) of isobutyl halide: Favored by high temperatures and sterically hindered bases.2. C-alkylation of the naphthoxide ion: More likely in certain solvents.[7]1. Maintain a moderate reaction temperature. Avoid overly bulky bases.2. Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[8]
Difficulty in isolating the product 1. Product is an oil or has a low melting point.[3]2. Product is soluble in the workup solvent.1. After the reaction, pour the mixture into ice-cold water to precipitate the product as a solid.[4][10]2. Ensure the precipitation is done in a sufficiently large volume of cold water.
Oily product that is difficult to purify 1. Presence of unreacted starting materials or byproducts.1. Purify the crude product by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[11]

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis in Ethanol

This protocol is a reliable method adapted from standard laboratory procedures.[4][12]

Materials:

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Isobutyl Bromide

  • Ethanol (absolute)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-naphthol in ethanol.

  • Add crushed solid sodium hydroxide to the solution.

  • Heat the mixture to reflux for 10-15 minutes to ensure the complete formation of the sodium 2-naphthoxide.

  • Cool the solution slightly and add isobutyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.[4][10]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.[11]

Protocol 2: Enhanced Yield using a Phase Transfer Catalyst

Phase transfer catalysis can accelerate the reaction and improve yields, especially when dealing with reactants in different phases.[1][13]

Materials:

  • 2-Naphthol

  • Sodium Hydroxide (50% aqueous solution)

  • Isobutyl Bromide

  • Toluene

  • Tetrabutylammonium bromide (TBAB) or another suitable phase transfer catalyst

Procedure:

  • In a round-bottom flask, combine 2-naphthol, toluene, and the phase transfer catalyst (e.g., 5 mol% TBAB).

  • Add the 50% aqueous sodium hydroxide solution.

  • Stir the biphasic mixture vigorously and add the isobutyl bromide.

  • Heat the mixture to 60-70 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Visualizing the Workflow

General Workflow for this compound Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2-Naphthol in Solvent B Add Base (e.g., NaOH) A->B Deprotonation C Formation of 2-Naphthoxide B->C D Add Isobutyl Bromide C->D Nucleophilic Attack E Reflux (Heating) D->E F Cool Reaction Mixture E->F G Precipitate in Ice Water F->G H Vacuum Filtration G->H I Recrystallization H->I J Drying I->J K Characterization (e.g., NMR, MP) J->K

Caption: A typical experimental workflow for the synthesis of this compound.

Key Chemical Transformation

Caption: The core chemical transformation in the synthesis of this compound.

References

troubleshooting low yield in Williamson ether synthesis of 2-isobutoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in the Williamson Ether Synthesis of 2-Isobutoxynaphthalene For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, field-proven insights into optimizing the Williamson ether synthesis for this compound. We will move beyond simple procedural steps to explore the causality behind common experimental challenges, empowering you to troubleshoot effectively and enhance your reaction yields.

Overview: The Chemistry at Play

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The synthesis of this compound involves two key steps:

  • Deprotonation: The phenolic proton of 2-naphthol is abstracted by a base to form the highly nucleophilic 2-naphthoxide anion.[3][4][5]

  • Nucleophilic Attack: The 2-naphthoxide anion attacks the electrophilic carbon of an isobutyl alkylating agent (e.g., isobutyl bromide or tosylate), displacing the leaving group to form the desired ether.[6]

Understanding this mechanism is critical for diagnosing and resolving issues leading to low yield.

Troubleshooting_Workflow cluster_causes Initial Diagnosis cluster_solutions Corrective Actions Start Low Yield Observed Incomplete_Rxn Incomplete Reaction? (Check TLC/GC) Start->Incomplete_Rxn Side_Product Side Product Formed? (Check NMR/GC-MS) Start->Side_Product No_Reaction Little to No Reaction? Start->No_Reaction Optimize_Time_Temp Increase Time/ Temperature Incomplete_Rxn->Optimize_Time_Temp Yes Check_Reagents Check Reagent Purity & Stoichiometry Incomplete_Rxn->Check_Reagents No Optimize_Base_Solvent Optimize Base & Solvent Choice Side_Product->Optimize_Base_Solvent Other Byproducts Lower_Temp Lower Reaction Temperature Side_Product->Lower_Temp Elimination Product (Alkene) Check_Conditions Ensure Anhydrous Conditions No_Reaction->Check_Conditions Check_Reagents->Optimize_Base_Solvent Check_Conditions->Check_Reagents Use_PTC Consider Phase Transfer Catalyst Optimize_Base_Solvent->Use_PTC Change_LG Use Better Leaving Group (I > Br > OTs > Cl) Optimize_Base_Solvent->Change_LG

References

purification challenges of 2-isobutoxynaphthalene from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-isobutoxynaphthalene. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this compound from complex reaction mixtures. As a molecule with a low melting point and susceptibility to specific side reactions during its synthesis, its purification requires a nuanced and well-informed approach. This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice to ensure you achieve the desired purity for your downstream applications.

Understanding the Chemistry: The Williamson Ether Synthesis Context

This compound is most commonly synthesized via the Williamson Ether Synthesis, a robust SN2 reaction.[1][2] In this process, the hydroxyl proton of 2-naphthol is deprotonated by a base (e.g., sodium hydroxide) to form the sodium naphthoxide nucleophile. This nucleophile then attacks an alkyl halide, such as isobutyl bromide, to form the desired ether product.[1][3]

While reliable, this synthesis pathway is not without its challenges. The primary purification hurdles arise from incomplete reactions and competing side reactions, leading to a crude product contaminated with starting materials and isomeric byproducts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The primary impurities are typically unreacted 2-naphthol and potential byproducts from side reactions. Due to the hydroxyl group, 2-naphthol is significantly more polar than the target ether product.[4] You should also be aware of the potential for C-alkylation, where the isobutyl group attaches to the naphthalene ring instead of the oxygen, creating isomeric impurities that are challenging to separate.[2][5] Another possible side reaction is the E2 elimination of isobutyl bromide to form isobutylene gas, which can reduce yield but is less likely to result in persistent impurities.[6][7]

Q2: My crude product is an oily, low-melting solid at room temperature. Is this normal?

A2: Yes, this is quite normal. Pure this compound has a melting point between 31-33.5 °C.[3][8][9] This low melting point means that even minor impurities can depress it further, causing the crude product to appear as an oil, a waxy solid, or a slurry at ambient temperatures.

Q3: What is the recommended first step for working up the reaction mixture?

A3: The standard initial workup involves quenching the reaction mixture in a large volume of ice-cold water.[3][10] this compound is insoluble in water and will precipitate as a solid or oil.[3][11] This step is crucial for removing water-soluble inorganic salts (e.g., NaBr) and any remaining base. The precipitated crude product can then be collected by vacuum filtration or extraction with a water-immiscible organic solvent.

Q4: How can I get a quick and reliable assessment of my crude product's composition?

A4: Thin-Layer Chromatography (TLC) is the most effective and immediate method for analyzing your crude mixture.[4][12] By spotting the crude product alongside your starting materials (2-naphthol and isobutyl bromide), you can instantly visualize the presence of unreacted starting materials and estimate the relative purity of your product. The significant polarity difference between 2-naphthol and this compound results in a clear separation on a silica gel TLC plate.

Part 2: Troubleshooting Guides & Purification Protocols

This section addresses the most common purification challenges encountered during the isolation of this compound.

Challenge 1: Crude Product is Heavily Contaminated with Unreacted 2-Naphthol

This is the most frequent purification issue. The presence of the polar 2-naphthol impurity will significantly impact the crystallization behavior and overall purity of the final product.

Causality: This issue typically stems from an incomplete reaction. Potential causes include insufficient reaction time or temperature, impure reagents, or deactivation of the isobutyl bromide (e.g., through side reactions or hydrolysis).

Solution Workflow: The choice between column chromatography and recrystallization depends on the level of contamination and the desired final purity.

Purification_Decision_Tree start Crude Product Analysis by TLC decision Is 2-Naphthol a major component? start->decision chromatography Purify via Flash Column Chromatography (Best for removing large amounts of polar impurities) decision->chromatography Yes (High Contamination) recrystallize Purify via Two-Solvent Recrystallization (Suitable for minor impurities or post-chromatography polishing) decision->recrystallize No (Low Contamination) end_product Pure this compound chromatography->end_product re_evaluate Re-evaluate Reaction Conditions chromatography->re_evaluate Consider if yield is very low recrystallize->end_product

Caption: Decision tree for selecting the primary purification method.

Protocol 1: Purification by Flash Column Chromatography

This method leverages the significant polarity difference between the non-polar product and the polar 2-naphthol impurity for highly effective separation.[4]

Data Presentation: Chromatography Parameters

ParameterDescriptionRationale
Stationary Phase Silica Gel (e.g., 230-400 mesh)A polar adsorbent ideal for separating compounds based on polarity.[4]
Mobile Phase Hexane / Ethyl Acetate mixtureA common, effective solvent system. The ratio is optimized via TLC to achieve an Rf of ~0.3-0.4 for the product. A typical starting ratio is 95:5 (Hexane:Ethyl Acetate).[4]
Elution Order 1. 2-Isobutoxynaphthalene2. 2-NaphtholIn normal-phase chromatography, less polar compounds elute first. The ether product is far less polar than the alcohol starting material.[4]
Visualization UV light (254 nm)Naphthalene derivatives are UV-active, allowing for easy visualization on TLC plates.[4]

Step-by-Step Methodology:

  • TLC Optimization: First, determine the optimal mobile phase composition using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10) to find a system that gives a good separation between the product spot (higher Rf) and the 2-naphthol spot (lower Rf), with the product Rf value ideally around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 98:2 Hexane:EtOAc) and carefully pack the chromatography column. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the optimized mobile phase. Maintain a constant solvent head above the silica to prevent the column from running dry. Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the fractions containing only the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Two-Solvent Recrystallization

Recrystallization is an excellent technique for polishing the product to high purity, especially after the bulk of impurities has been removed.[12] For this compound, a mixed-solvent system is highly effective.[13]

Step-by-Step Methodology:

  • Solvent Selection: An alcohol/water system is ideal. Ethanol or methanol works well as the primary solvent in which the compound is soluble when hot, while water serves as the anti-solvent to induce crystallization upon cooling.[13][14]

  • Dissolution: Place the crude or semi-purified product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add the hot ethanol portion-wise to avoid using a large excess, which would reduce recovery.[15][16]

  • Induce Crystallization: Remove the flask from the heat. While stirring, add deionized water dropwise until the solution becomes persistently cloudy (this is the saturation point).

  • Re-dissolve to Clarity: Add a few drops of hot ethanol to the cloudy mixture until it just becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum.

Challenge 2: Presence of Isomeric Impurities (C-Alkylation)

Causality: The naphthoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the carbon ring (C-alkylation, undesired). C-alkylation of 2-naphthol typically occurs at the C1 position, leading to the formation of 1-isobutylnaphthalen-2-ol.[5][17] This isomer has a similar molecular weight and may have very close polarity to the desired product, making separation difficult.

Troubleshooting Steps:

  • Detection: Isomers can be difficult to distinguish by TLC alone, often presenting with very similar Rf values. High-resolution techniques like GC-MS or HPLC are more definitive for detection and quantification.[18]

  • Separation:

    • Recrystallization: This method is generally ineffective for separating isomers.

    • High-Performance Column Chromatography: A meticulously run flash column with a very shallow solvent gradient (a slow, gradual increase in the polar solvent percentage) may achieve separation.

    • Preparative HPLC: For achieving the highest purity, preparative reversed-phase HPLC is the most powerful tool for separating closely related isomers.[19][20]

Overall Purification & Analysis Workflow

The following diagram outlines a comprehensive workflow from crude product to final analysis.

Overall_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis reaction Williamson Ether Synthesis: 2-Naphthol + Isobutyl Bromide workup Aqueous Workup (Precipitation in cold water) reaction->workup crude Crude this compound workup->crude tlc_check TLC Analysis for Impurity Profile crude->tlc_check chromatography Flash Column Chromatography (Hexane/EtOAc) tlc_check->chromatography Major Impurities recrystallization Two-Solvent Recrystallization (Ethanol/Water) tlc_check->recrystallization Minor Impurities chromatography->recrystallization For Polishing final_product Purified Product recrystallization->final_product purity_check Purity Confirmation (TLC, GC-MS, mp) final_product->purity_check

Caption: Comprehensive workflow from synthesis to final purity analysis.

References

preventing byproduct formation in 2-isobutoxynaphthalene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-isobutoxynaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Williamson ether synthesis to prepare this valuable compound. Here, we will delve into the intricacies of the reaction, with a primary focus on understanding and preventing the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensuring high yield and purity.

The Ideal Reaction: Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] The reaction proceeds via an S\N2 mechanism, where the sodium salt of 2-naphthol (sodium 2-naphthoxide) acts as a nucleophile, attacking the electrophilic carbon of an isobutyl halide (e.g., isobutyl bromide) to form the desired ether and a salt byproduct.[3][4][5]

The overall reaction can be summarized in two key steps:

  • Deprotonation: 2-Naphthol is treated with a base, typically sodium hydroxide (NaOH), to generate the highly nucleophilic sodium 2-naphthoxide.[3][6]

  • Nucleophilic Substitution (S\N2): The 2-naphthoxide ion then attacks the isobutyl halide, displacing the halide to form this compound.[2][7]

While this reaction is straightforward in principle, the reality of laboratory synthesis often involves the formation of undesired byproducts that can complicate purification and reduce yields. This guide will address these challenges head-on.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is low, and I've identified isobutylene as a major byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of isobutylene is a classic example of a competing elimination (E2) reaction.[1] Instead of attacking the carbon atom of the isobutyl halide (S\N2 pathway), the 2-naphthoxide can act as a base and abstract a proton from the β-carbon of the isobutyl group, leading to the formation of isobutylene and 2-naphthol.[1][4]

Causality:

  • Steric Hindrance: Isobutyl bromide is a primary alkyl halide, but it is sterically hindered near the reaction center. This bulkiness can make the S\N2 attack more difficult, giving the E2 pathway a competitive advantage.[1][8]

  • Reaction Temperature: Higher reaction temperatures favor elimination over substitution. The activation energy for elimination is often higher, so increasing the temperature provides more molecules with sufficient energy to overcome this barrier.

  • Solvent Choice: Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.

Preventative Measures:

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Refluxing gently is often sufficient.[3]

  • Solvent Selection: Employ a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation (Na+) but leave the naphthoxide anion relatively "naked" and more nucleophilic, thus favoring the S\N2 pathway.[9]

  • Choice of Leaving Group: While isobutyl bromide is common, isobutyl iodide can sometimes be a better electrophile as iodide is a better leaving group, potentially accelerating the S\N2 reaction relative to E2.

Diagram: Competing S\N2 and E2 Pathways

G cluster_reactants Reactants cluster_products Products 2-Naphthoxide 2-Naphthoxide This compound This compound 2-Naphthoxide->this compound SN2 Attack (Desired) Isobutylene Isobutylene 2-Naphthoxide->Isobutylene E2 Elimination (Byproduct) 2-Naphthol_Regen 2-Naphthol 2-Naphthoxide->2-Naphthol_Regen Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->this compound Isobutyl_Bromide->Isobutylene

Caption: Competing SN2 and E2 reaction pathways in the synthesis of this compound.

Question 2: I'm observing unreacted 2-naphthol in my final product. How can I drive the reaction to completion?

Answer:

The presence of unreacted 2-naphthol indicates either incomplete deprotonation or an incomplete S\N2 reaction.

Causality:

  • Insufficient Base: If not all the 2-naphthol is converted to the nucleophilic 2-naphthoxide, it will remain as a starting material.

  • Reaction Time: The S\N2 reaction may be sluggish under the chosen conditions and may not have reached completion.

  • Poor Solubility: If the sodium 2-naphthoxide is not sufficiently soluble in the reaction solvent, its ability to act as a nucleophile will be limited.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Use a slight excess of a strong base like sodium hydroxide or, for a more robust and irreversible deprotonation, sodium hydride (NaH).[7] When using NaH, the byproduct is hydrogen gas, which bubbles out of the solution, driving the deprotonation to completion.

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.

  • Consider a Phase-Transfer Catalyst (PTC): If you are running the reaction in a biphasic system (e.g., an aqueous base and an organic solvent), a PTC like tetrabutylammonium hydrogen sulfate can be highly effective.[10] The PTC helps to transport the naphthoxide anion from the aqueous phase into the organic phase where the isobutyl halide is, thereby accelerating the reaction.[10][11]

Diagram: Role of a Phase-Transfer Catalyst

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase naphthoxide_aq 2-Naphthoxide⁻ (aq) ptc_q_naphthoxide Q⁺Naphthoxide⁻ (org) naphthoxide_aq->ptc_q_naphthoxide Anion Exchange at Interface na_plus Na⁺ (aq) isobutyl_br Isobutyl Bromide (org) product This compound (org) isobutyl_br->product ptc_q_br PTC (Q⁺Br⁻) (org) product->ptc_q_br ptc_q_naphthoxide->product SN2 Reaction

Caption: Mechanism of a phase-transfer catalyst in Williamson ether synthesis.

Question 3: Besides isobutylene, are there other potential byproducts I should be aware of?

Answer:

Yes, another potential byproduct is the C-alkylated product, 1-isobutyl-2-naphthol.

Causality: The 2-naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atom at the C1 position of the naphthalene ring. While O-alkylation is generally favored, some C-alkylation can occur, especially under certain conditions.[12]

  • Solvent Effects: The selectivity between O- and C-alkylation can be influenced by the solvent. Protic solvents can hydrogen bond with the oxygen atom of the naphthoxide, making it less nucleophilic and potentially increasing the likelihood of C-alkylation.[12]

Identification and Prevention:

  • Analytical Identification: C-alkylation can be identified using NMR spectroscopy. The ¹H NMR spectrum of the C-alkylated product would show a characteristic signal for the phenolic -OH proton, which would be absent in the desired O-alkylated product.

  • Prevention: Using polar aprotic solvents (DMF, DMSO) generally favors O-alkylation.[12] These solvents do not hydrogen bond with the oxygen atom, leaving it more available for nucleophilic attack.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Isobutyl Bromide

  • Ethanol (or DMF/DMSO for optimized conditions)

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol in ethanol.[3] Add an equimolar amount of sodium hydroxide and gently reflux the mixture until all solids have dissolved (approximately 20-30 minutes).[13] This forms the sodium 2-naphthoxide in situ.

  • S\N2 Reaction: To the warm solution of sodium 2-naphthoxide, add a slight excess (1.1 equivalents) of isobutyl bromide dropwise.

  • Reflux: Continue to reflux the reaction mixture for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[6]

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying the desired product and any volatile byproducts like isobutylene or unreacted starting materials.[14]

General GC-MS Parameters:

Parameter Value
Column A non-polar column (e.g., DB-5 or equivalent) is suitable.
Injector Temp. 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min.
Carrier Gas Helium
MS Detector Electron Ionization (EI) at 70 eV

| Mass Range | 40-400 amu |

Data Analysis:

  • Identify the peak for this compound by its characteristic mass spectrum.

  • Search for peaks corresponding to the molecular weights of potential byproducts (e.g., isobutylene, 2-naphthol).

Summary of Troubleshooting Strategies

ProblemLikely Cause(s)Recommended Solution(s)
Low Yield / Isobutylene Formation E2 elimination is competing with S\N2.Lower reaction temperature; Use a polar aprotic solvent (DMF, DMSO); Consider using isobutyl iodide.
Unreacted 2-Naphthol Incomplete deprotonation or sluggish S\N2 reaction.Use a slight excess of base (or NaH); Increase reaction time; Use a phase-transfer catalyst.
Presence of C-Alkylated Byproduct Ambident nucleophilicity of 2-naphthoxide.Use a polar aprotic solvent to favor O-alkylation.

References

Technical Support Center: Resolving Solubility Challenges of 2-Isobutoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 2-isobutoxynaphthalene in aqueous solutions. This resource provides in-depth troubleshooting, experimental protocols, and foundational knowledge to overcome the inherent hydrophobicity of this compound.

Introduction: Understanding the Challenge

This compound is a naphthalene derivative characterized by its significant lipophilicity, making it practically insoluble in water.[1][2] Its molecular structure, featuring a large nonpolar naphthalene ring system, dictates its poor affinity for aqueous media.[3][4] This low aqueous solubility (approximately 0.00123 mg/mL) is a primary hurdle in the development of formulations for biological and pharmaceutical applications, where aqueous compatibility is paramount.[1]

This guide is structured to provide a logical progression from simple to more advanced solubilization techniques, explaining the scientific principles behind each method and offering detailed protocols to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound directly in water or buffer, but it's not working. What am I doing wrong?

A1: This is expected behavior. This compound is a highly nonpolar molecule and is classified as practically insoluble in water.[1][3] Direct dissolution in aqueous media will not be effective. You must employ a solubility enhancement strategy. The first and most common approach is to create a concentrated stock solution in a suitable organic solvent.[5]

Q2: What are the best initial organic solvents for creating a stock solution?

A2: For initial trials, consider using water-miscible organic solvents such as:

  • Ethanol[1][5]

  • Dimethyl Sulfoxide (DMSO)[5][6]

  • Propylene Glycol (PG)[7]

  • Polyethylene Glycol 400 (PEG 400)[8]

Start by dissolving the this compound in a minimal amount of the chosen solvent before diluting it into your final aqueous medium. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system (e.g., below 0.5% for many cell-based assays to avoid toxicity).[5]

Q3: My compound precipitates when I add the organic stock solution to my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is diluted to a point where it can no longer keep the hydrophobic compound in solution.[5] To mitigate this:

  • Decrease the final concentration: Your target concentration in the aqueous phase may be too high.

  • Optimize the addition process: Add the stock solution dropwise into the vortexing aqueous medium to ensure rapid dispersion.

  • Employ a more robust solubilization technique: If simple cosolvency is insufficient, you will need to explore methods like surfactant-based micellar solubilization or cyclodextrin complexation.[9][10]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: No, pH adjustment is not a viable strategy for this compound. This compound is a non-ionizable molecule; it lacks acidic or basic functional groups that can be protonated or deprotonated to form a more soluble salt.[8] Therefore, altering the pH of the solution will not significantly impact its solubility.

Troubleshooting and Solution Pathways

When encountering solubility issues, it is recommended to follow a tiered approach, starting with the simplest methods and progressing to more complex formulations as needed.

Solubility_Troubleshooting_Workflow Start Start: Undissolved This compound Cosolvency Tier 1: Cosolvency (Organic Solvent Stock) Start->Cosolvency Initial Attempt Surfactants Tier 2: Surfactant Micelles (e.g., Polysorbate 80) Cosolvency->Surfactants Precipitation Occurs Success Goal: Solubilized Aqueous Formulation Cosolvency->Success Successful Dissolution Cyclodextrins Tier 3: Cyclodextrin Complexation (e.g., HP-β-CD) Surfactants->Cyclodextrins Incompatibility or Insufficient Loading Surfactants->Success Successful Dissolution Nanosuspension Tier 4: Nanosuspension (High-Energy Milling) Cyclodextrins->Nanosuspension Low Stability or Requires Higher Concentration Cyclodextrins->Success Successful Dissolution Nanosuspension->Success Successful Dissolution

Caption: Tiered approach to resolving solubility issues.

Tier 1: Cosolvency Method

This is the most straightforward method and should always be the first line of approach. The principle is to use a water-miscible organic solvent (cosolvent) to dissolve the lipophilic drug, creating a system with reduced polarity that can better accommodate the nonpolar solute.[7][11]

Experimental Protocol: Preparing a Stock Solution
  • Solvent Selection: Choose a suitable cosolvent such as Ethanol, DMSO, or PEG 400.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Add a small volume of the chosen cosolvent to the solid compound. Vortex or sonicate gently until the solid is completely dissolved.

  • Stock Concentration: Aim for a high but manageable stock concentration (e.g., 10-50 mg/mL) to minimize the volume of organic solvent added to your final aqueous solution.

  • Dilution: Add the stock solution dropwise to your vigorously stirring aqueous medium to achieve the final desired concentration.

  • Observation: Visually inspect for any signs of precipitation or cloudiness immediately and after a period of incubation (e.g., 1 hour).

CosolventTypical Starting ConcentrationAdvantagesConsiderations
Ethanol 95-100%Volatile, common lab solventCan cause protein precipitation at high concentrations
DMSO 100%Powerful solvent for nonpolar compoundsCan have biological effects; keep final concentration <0.5%[5]
PEG 400 100%Low toxicity, often used in parenteral formulationsHigher viscosity
Propylene Glycol 100%Good safety profileCan cause hemolysis at high concentrations

Tier 2: Surfactant-Based Micellar Solubilization

If cosolvency fails, surfactants can be used to create micelles in an aqueous solution. These are self-assembling spherical structures where the hydrophobic tails form an inner core, creating a microenvironment capable of entrapping nonpolar drug molecules like this compound.[12][13] The hydrophilic heads face outward, rendering the entire micelle-drug complex water-soluble.[12]

Micelle_Formation Aqueous Environment cluster_micelle Surfactant Micelle center Hydrophobic Core (this compound entrapped) center->s1 Hydrophobic Tail center->s2 center->s3 center->s4 center->s5 center->s6 center->s7 center->s8 h1 Head s1->h1 Hydrophilic Head h2 Head s2->h2 h3 Head s3->h3 h4 Head s4->h4 h5 Head s5->h5 h6 Head s6->h6 h7 Head s7->h7 h8 Head s8->h8

Caption: Micellar solubilization of a hydrophobic molecule.

Experimental Protocol: Solvent Evaporation Method
  • Initial Dissolution: Dissolve a known amount of this compound and a surfactant (e.g., Polysorbate 80, Poloxamer 188) in a suitable volatile organic solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin film of the drug-surfactant mixture on the flask wall.

  • Hydration: Add the aqueous buffer to the flask and hydrate the film by gentle agitation or sonication. This will allow the micelles to self-assemble and encapsulate the drug.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any un-encapsulated drug or larger aggregates.

  • Quantification: Use an appropriate analytical method (e.g., HPLC-UV) to determine the final concentration of solubilized this compound.

SurfactantTypeTypical Concentration RangeNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1% - 5% (w/v)Widely used in pharmaceutical formulations, low toxicity.[14]
Polysorbate 20 (Tween® 20) Non-ionic0.1% - 5% (w/v)Similar to Polysorbate 80, common in biological buffers.[14]
Poloxamer 188 (Pluronic® F68) Non-ionic block copolymer1% - 10% (w/v)Forms micelles, can also act as a stabilizer.[15]
Sodium Lauryl Sulfate (SLS) Anionic0.05% - 1% (w/v)Very effective but can be harsh and may not be suitable for all biological systems.[16]

Tier 3: Cyclodextrin-Based Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate "guest" molecules like this compound, forming an inclusion complex that is water-soluble.[9][19] This is a highly effective method for improving the solubility, stability, and bioavailability of poorly soluble drugs.[20]

Experimental Protocol: Kneading Method
  • Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and safety profile.[18]

  • Mixing: Place the weighed cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a 50:50 ethanol:water mixture) to form a paste.

  • Incorporation: Gradually add the weighed this compound to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Dissolution and Analysis: Test the solubility of the resulting powder in your aqueous medium and quantify the concentration as described previously.

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility (>500 mg/mL), low toxicity, widely used in parenteral formulations.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, used to solubilize drugs via electrostatic interactions.
Randomly Methylated-β-cyclodextrin (RM-β-CD) Enhanced binding affinity for some lipophilic drugs.[18]

Tier 4: Nanosuspension Formulation

For very challenging cases or when high drug loading is required, creating a nanosuspension is a powerful option.[21][22] This technique involves reducing the particle size of the drug to the sub-micron range (nanoparticles), which dramatically increases the surface area available for dissolution.[23][24] Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[22]

Methodology Overview: High-Pressure Homogenization
  • Premixing: A coarse suspension of this compound is created in an aqueous solution containing one or more stabilizers (e.g., Poloxamer 188, Polysorbate 80).

  • Homogenization: This suspension is then passed through a high-pressure homogenizer for multiple cycles.[9] The intense shear forces and cavitation within the homogenizer break down the drug microparticles into nanoparticles.[25]

  • Characterization: The resulting nanosuspension must be characterized for particle size, polydispersity index (PDI), and zeta potential to ensure stability.

This advanced technique typically requires specialized equipment and expertise in formulation science. It is a highly effective method for enhancing the dissolution rate and bioavailability of poorly soluble drugs.[21][26]

Analytical Quantification

Regardless of the method used, it is crucial to quantify the concentration of this compound in your final aqueous formulation. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.

  • Mobile Phase: A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Detection: The naphthalene ring system provides strong UV absorbance, typically around 220-280 nm.

  • Standard Curve: A standard curve must be prepared using known concentrations of this compound in an appropriate organic solvent (e.g., acetonitrile) to ensure accurate quantification.

References

Technical Support Center: Optimizing GC-MS for 2-Isobutoxynaphthalene Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-isobutoxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters and troubleshooting common issues. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind the "how," ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the GC-MS analysis of this compound.

Q1: What is the best type of GC column for analyzing this compound?

A1: For this compound, a non-polar or mid-polar capillary column is generally the best choice. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a robust starting point.[1] These columns separate compounds primarily by their boiling points, which is effective for aromatic ethers like this compound.[2] For potentially complex matrices where isomers or related impurities might be present, a slightly more polar phase, like a DB-624, could offer enhanced selectivity.[1]

Q2: I'm seeing significant peak tailing for this compound. What are the likely causes?

A2: Peak tailing can arise from several factors. The most common culprits are:

  • Active Sites in the Inlet or Column: Contamination in the liner or degradation of the column's stationary phase can create active sites that interact with the analyte.[3][4]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can lead to poor sample transfer and peak distortion.[3][4]

  • Solvent-Phase Mismatch: Using a solvent that is not compatible with the stationary phase can cause poor sample focusing at the head of the column.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

Q3: What are the expected major fragment ions for this compound in EI-MS?

A3: Under electron ionization (EI), this compound (molecular weight 200.28 g/mol ) will produce a characteristic fragmentation pattern. The molecular ion peak ([M]⁺•) should be observable at m/z 200. The most prominent fragment, often the base peak, is expected at m/z 144, resulting from a McLafferty-type rearrangement involving the loss of a neutral isobutylene molecule (C₄H₈).[5][6] Other significant ions may include m/z 115 and 145.[5]

Q4: How can I improve the sensitivity of my assay for detecting trace levels of this compound?

A4: To enhance sensitivity, consider the following:

  • Use Splitless Injection: This ensures that the entire sample is transferred to the column, which is crucial for trace analysis.

  • Optimize MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. By monitoring only the characteristic ions of this compound (e.g., m/z 200, 144, 115), you can significantly increase the signal-to-noise ratio.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common experimental issues.

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a frequent challenge that can compromise peak integration and quantification. This guide provides a logical workflow to identify and correct the root cause.

Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed B Step 1: Inlet Maintenance A->B C Replace Liner, Septum, and O-ring B->C D Problem Resolved? C->D E Step 2: Column Evaluation D->E No L End D->L Yes F Trim 10-20 cm from Inlet End of Column E->F G Problem Resolved? F->G H Step 3: Method Parameter Check G->H No G->L Yes I Review Injection Mode and Initial Oven Temperature H->I J Problem Resolved? I->J K Step 4: Consider Column Replacement J->K No J->L Yes K->L

Caption: A step-by-step decision tree for troubleshooting peak tailing.

Step-by-Step Troubleshooting:

  • Inlet Maintenance: The injection port is a common source of contamination.[3]

    • Action: Perform routine inlet maintenance. This includes replacing the liner, septum, and any seals. A contaminated liner can have active sites that cause peak tailing.[4]

    • Rationale: Over time, non-volatile matrix components can accumulate in the liner, creating active sites that can interact with polarizable analytes like this compound.

  • Column Evaluation: The front end of the GC column is susceptible to contamination.

    • Action: Carefully trim 10-20 cm from the inlet side of the column.[3]

    • Rationale: This removes any accumulated non-volatile residues or areas where the stationary phase may have been damaged, restoring an inert surface for chromatography.

  • Method Parameter Check: Suboptimal method parameters can contribute to poor peak shape.

    • Action: For splitless injections, ensure the initial oven temperature is about 10-20°C below the boiling point of your solvent.[8] This promotes efficient solvent trapping and analyte focusing.

    • Rationale: If the initial oven temperature is too high, the solvent and analyte may not condense effectively at the head of the column, leading to a broad, tailing injection band.

  • Column Replacement: If the above steps do not resolve the issue, the column itself may be irreversibly damaged.

    • Action: Replace the GC column.

    • Rationale: Over time and with exposure to harsh sample matrices or oxygen at high temperatures, the stationary phase can degrade, leading to permanent active sites and poor chromatography.

Guide 2: Optimizing for Sensitivity and Accurate Quantification

Achieving low detection limits and accurate quantification is critical, especially in drug development where impurities must be closely monitored.

Workflow for Sensitivity and Quantification Optimization

G A Need for Higher Sensitivity / Better Quantification B Injection Technique Optimization A->B C Implement Pulsed Splitless Injection B->C D MS Detection Mode C->D E Switch from Full Scan to SIM Mode D->E F Select Key Fragment Ions (m/z 200, 144, 115) E->F G Method Validation F->G H Perform Linearity, Accuracy, and Precision Studies G->H I Achieved Desired Performance? H->I J End I->J Yes K Consider Sample Pre-concentration I->K No K->J

Caption: Workflow for enhancing sensitivity and ensuring accurate quantification.

Detailed Optimization Steps:

  • Injection Technique:

    • Protocol: Utilize a pulsed splitless injection. This involves increasing the inlet pressure at the beginning of the injection to more rapidly transfer the sample onto the column.

    • Causality: This technique minimizes analyte degradation in the hot inlet and ensures a narrow injection band, leading to sharper peaks and improved signal-to-noise.

  • Mass Spectrometer Settings:

    • Protocol: Transition from full scan data acquisition to Selected Ion Monitoring (SIM) mode.

    • Causality: In full scan mode, the mass spectrometer is scanning a wide mass range, spending only a fraction of its time detecting ions of interest. In SIM mode, the instrument focuses exclusively on the characteristic ions of this compound, dramatically increasing the dwell time for these ions and thereby enhancing sensitivity.

  • Method Validation:

    • Protocol: Once an optimized method is established, it must be validated to ensure its suitability for its intended purpose.[1][9][10] This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]

    • Trustworthiness: A properly validated method provides confidence that the analytical data is reliable and accurate for making critical decisions in drug development and quality control.[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key aspects of the analysis.

Protocol 1: Recommended GC-MS Parameters

This protocol provides a robust starting point for the analysis of this compound. Optimization may be necessary based on your specific instrument and sample matrix.

Parameter Recommended Setting Rationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for semi-volatile aromatic compounds.[11]
Inlet Temperature 250 °CEnsures complete vaporization of this compound without thermal degradation.[7]
Injection Mode Splitless (with a 0.75 min splitless time)Maximizes analyte transfer to the column for high sensitivity.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[7][10]
Oven Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minProvides good separation from potential impurities and ensures elution of the analyte.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CA standard temperature for robust ionization.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-350) for initial identification, SIM for quantificationFull scan allows for identification of unknown impurities, while SIM provides enhanced sensitivity for the target analyte.
SIM Ions m/z 144 (quantifier), 200, 115 (qualifiers)Monitoring these characteristic ions ensures high selectivity and sensitivity.
Protocol 2: Sample Preparation

Accurate and consistent sample preparation is crucial for reliable results.[12]

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve it in 10 mL of high-purity dichloromethane or methanol in a volumetric flask.[12] Ensure the chosen solvent does not interfere with the analyte peak.[12]

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution to achieve the desired concentration for your calibration curve.

    • For example, dilute 100 µL of the stock solution to 10 mL with the same solvent.

  • Final Preparation:

    • Transfer an aliquot of the working solution into a GC vial for analysis.

References

degradation pathways of 2-isobutoxynaphthalene in environmental samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the environmental fate of 2-isobutoxynaphthalene. This guide is designed to provide in-depth, field-proven insights into the potential degradation pathways of this compound and to offer practical solutions to common experimental challenges. Our goal is to equip you with the necessary knowledge to design robust experiments, troubleshoot analytical hurdles, and confidently interpret your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when studying the environmental degradation of this compound.

Q1: What are the primary degradation pathways I should expect for this compound in environmental samples?

A: The degradation of this compound is expected to proceed via three main routes: microbial degradation, photodegradation, and, to a lesser extent, abiotic hydrolysis.

  • Microbial Degradation: This is often the most significant pathway in soil and water. Microorganisms can attack the molecule in two primary ways. The first involves the cleavage of the ether bond to form 2-naphthol and isobutanol. 2-naphthol is a well-known intermediate in naphthalene degradation and is further broken down, often via 1,2-naphthalene-diol and 1,2-naphthoquinone.[1] Alternatively, bacteria may initiate degradation by ring hydroxylation using dioxygenase enzymes, similar to the classical naphthalene pathway, which ultimately leads to intermediates like salicylate.[2][3][4]

  • Photodegradation: In the presence of sunlight, particularly in surface waters, this compound can be transformed. This process involves the reaction of the molecule with photochemically generated reactive species, such as hydroxyl radicals.[5] This typically results in the formation of various oxygenated products, including hydroxylated naphthalenes, quinones, and potentially ring-cleavage products.

  • Abiotic Degradation: While the ether linkage in this compound is relatively stable, abiotic hydrolysis can occur under certain environmental conditions, such as extreme pH, but it is generally considered a slower process compared to biodegradation and photodegradation.[5]

Q2: I am seeing very low or no recovery of this compound from my soil/water samples. What is the likely cause?

A: Low recovery is a common issue that can stem from several stages of your workflow. First, consider the volatility of the compound; improper sample storage or handling can lead to losses.[6] For water samples, inefficient Solid Phase Extraction (SPE) is a frequent culprit. Ensure your SPE cartridge (e.g., C18) is properly conditioned and that the sample is not loaded too quickly, which can cause breakthrough.[7] The choice and volume of the elution solvent are also critical for achieving good recovery.[7] For soil and sediment samples, the extraction efficiency depends on the solvent's ability to penetrate the matrix and dissolve the analyte. A mixture like dichloromethane/acetone is often effective.[8] Finally, ensure your analytical standards are stable and accurately prepared.

Q3: My chromatograms show significant peak tailing for hydroxylated metabolites like 2-naphthol. How can I fix this?

A: Peak tailing for polar, acidic compounds like naphthols is often due to unwanted interactions within the analytical system. In Gas Chromatography (GC), this can be caused by active sites (e.g., free silanol groups) in the injector liner or on the column itself. Using a deactivated liner and a high-quality, inert column can mitigate this. For particularly problematic compounds, derivatization (e.g., silylation with BSTFA) to block the active hydroxyl group is a highly effective solution that also improves volatility.[9] In High-Performance Liquid Chromatography (HPLC), ensure the mobile phase pH is at least 2 units away from the analyte's pKa to keep it in a single ionic form, which prevents peak splitting and tailing. Using a guard column can also help protect the analytical column from contamination that can cause active sites.

Q4: How can I confidently identify a suspected degradation product in my complex environmental matrix?

A: Metabolite identification requires a multi-faceted approach. The gold standard is to compare the retention time and mass spectrum of your unknown peak to that of an authentic chemical standard.[10] If a standard is unavailable, High-Resolution Mass Spectrometry (HRMS) is invaluable. It provides a highly accurate mass measurement (typically within 5 ppm), allowing you to determine the elemental composition of the molecule and its fragments.[10] Tandem mass spectrometry (MS/MS) can be used to fragment the suspected metabolite ion, providing structural information that can be pieced together to propose a structure. This fragmentation pattern can then be compared to known fragmentation pathways of similar compounds or in-silico predictions.

Section 2: Predicted Degradation Pathways

The environmental degradation of this compound is a complex process involving multiple potential transformations. The diagram below synthesizes likely pathways based on established mechanisms for naphthalene and related compounds. The primary points of enzymatic or photochemical attack are the ether linkage and the aromatic naphthalene core.

Degradation_Pathways cluster_microbial1 Microbial Pathway 1: Ether Cleavage cluster_microbial2 Microbial Pathway 2: Ring Oxidation cluster_photo Photodegradation Pathway parent This compound m1_int1 2-Naphthol parent->m1_int1 Etherase / Hydrolysis isobutanol Isobutanol (Readily Degraded) parent->isobutanol Etherase / Hydrolysis m2_int1 Isobutoxy-Naphthalene Dihydrodiol parent->m2_int1 Dioxygenase p_int1 Isobutoxy-Naphthoquinones parent->p_int1 hν / •OH p_int2 Hydroxylated Isobutoxynaphthalene parent->p_int2 hν / •OH m1_int2 1,2-Naphthalene-diol m1_int1->m1_int2 Monooxygenase m1_int3 1,2-Naphthoquinone m1_int2->m1_int3 Dehydrogenase m1_end Ring Cleavage Products (e.g., Salicylate) m1_int3->m1_end m2_int2 Hydroxylated Intermediates m2_int1->m2_int2 Dehydrogenase m2_end Ring Cleavage Products m2_int2->m2_end p_end Further Oxidized Products p_int1->p_end p_int2->p_end

Caption: Predicted degradation pathways for this compound.

Section 3: Troubleshooting Guides

This section provides structured troubleshooting for specific issues you may encounter during sample preparation and analysis.

Guide 1: Low Analyte Recovery from Solid Phase Extraction (SPE)
Symptom Potential Cause Recommended Solution & Rationale
Low recovery of parent compound and non-polar metabolites Analyte Breakthrough: Sample overload or excessively fast flow rate during sample loading.Decrease the sample loading flow rate to <5 mL/min to ensure adequate interaction time between the analyte and the sorbent. If breakthrough persists, consider using a larger sorbent bed mass or reducing the sample volume.[11]
Improper Sorbent Conditioning: Sorbent was not properly wetted, leading to channeling.Always pre-condition the C18 cartridge with a water-miscible solvent (e.g., methanol) followed by reagent water.[7] This ensures the C18 chains are fully solvated and accessible for interaction with the analyte. Never let the sorbent go dry before sample loading.
Low recovery of polar, hydroxylated metabolites Inefficient Elution: The elution solvent is not strong enough to desorb the analytes.For polar metabolites, a stronger or more polar elution solvent may be required. While ethyl acetate or dichloromethane are effective for the parent compound, a mixture containing methanol may be needed to elute naphthols. Perform an elution profile study with different solvents to optimize recovery.[7]
Irreversible Adsorption: Highly active metabolites may bind irreversibly to the sorbent.This is less common with C18 but can occur. Test a different sorbent chemistry (e.g., a polymer-based sorbent). Also, ensure the sample pH is adjusted to suppress ionization of acidic metabolites, which can improve retention on C18.
Guide 2: Chromatographic Problems (GC-MS & HPLC)
Symptom Potential Cause Recommended Solution & Rationale
Poor Peak Shape (Tailing) Active Sites in GC System: Free silanol groups in the injector liner or column are interacting with polar analytes.Use a deactivated "silanized" injector liner. If tailing persists, trim the first 10-20 cm from the front of the GC column to remove non-volatile residues that create active sites. As a last resort, derivatize polar metabolites (e.g., 2-naphthol) to block the active functional group.[9]
Mobile Phase Mismatch (HPLC): The pH of the mobile phase is too close to the pKa of an analyte, causing it to exist in both ionized and non-ionized forms.Adjust the mobile phase pH to be at least 2 units above or below the pKa of your most sensitive analyte. This ensures a single species is present, resulting in sharp, symmetrical peaks.
Poor Resolution / Co-elution Suboptimal GC Temperature Program: The oven ramp rate is too fast to separate compounds with similar boiling points.Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) in the region where the co-elution occurs. This increases the time analytes spend interacting with the stationary phase, improving separation.[12]
Insufficient Selectivity (HPLC): The stationary phase and mobile phase combination is not resolving the analytes.Try a different mobile phase organic modifier (e.g., switch from acetonitrile to methanol) or a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to introduce different separation mechanisms.
High Background / Noisy Baseline Contaminated Carrier Gas or Solvents: Impurities are bleeding into the system.Ensure use of high-purity (99.999% or higher) carrier gas for GC-MS. Use HPLC or MS-grade solvents for all sample preparation and mobile phases.
GC Column Bleed: The stationary phase of the GC column is degrading at high temperatures.Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature. If bleed is persistent, the column may need to be replaced.[13]

Section 4: Experimental Protocols & Workflows

Protocol 1: Extraction of this compound from Water Samples via SPE
  • Sample Preservation: Collect water samples in 1 L amber glass bottles. Preserve by acidifying to pH < 2 with sulfuric acid and store at 4°C.[11]

  • Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove salts and other polar interferences.

  • Drying: Dry the cartridge by pulling a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

  • Elution: Elute the analytes by passing 2 x 4 mL aliquots of dichloromethane or ethyl acetate through the cartridge into a collection vial.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a starting point and should be optimized for your specific instrumentation.[12][15]

Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)A standard non-polar column that provides good separation for a wide range of semi-volatile organic compounds.
Injector 250 °C, Splitless mode (1 µL injection)Ensures complete vaporization of the analyte without discrimination. Splitless mode maximizes sensitivity.
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Provides good separation of the parent compound from potential degradation products and matrix components.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas that provides good chromatographic efficiency.
MS Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable fragmentation patterns for library matching.
MS Quadrupole 150 °CA standard temperature to prevent condensation of analytes.
Scan Range m/z 40 - 450Covers the expected mass range for the parent compound and its likely metabolites.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Environmental Sample (Water or Soil) extract Extraction (SPE or Solvent Extraction) sample->extract concentrate Concentration & Internal Standard Spiking extract->concentrate gcms GC-MS or HPLC-MS/MS Analysis concentrate->gcms data_acq Peak Integration & Quantification gcms->data_acq id Metabolite Identification (Library Match, HRMS) data_acq->id pathway Pathway Elucidation id->pathway

Caption: General workflow for analyzing this compound degradation.

References

Technical Support Center: Addressing Matrix Effects in the Analysis of 2-Isobutoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of 2-isobutoxynaphthalene. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common and critical challenge in LC-MS/MS analysis: the matrix effect. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity of your data.

Part 1: Frequently Asked Questions - The Fundamentals
Q1: What are matrix effects and why are they a critical issue in the LC-MS/MS analysis of this compound?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components from the sample matrix (e.g., plasma, serum, urine).[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative methods.[2]

For a relatively non-polar compound like this compound, a key cause of matrix effects in biological samples is endogenous phospholipids from cell membranes, which are often co-extracted and can elute in the same chromatographic region.[3][4] In the electrospray ionization (ESI) source, these interfering compounds compete with this compound for charge and for access to the droplet surface during the evaporation process, ultimately reducing the number of analyte ions that reach the mass spectrometer's detector.[5][6] Regulatory bodies, including the FDA, mandate the evaluation of matrix effects as a core component of bioanalytical method validation to ensure data reliability.[7][8]

Q2: How can I diagnose if my this compound analysis is being compromised by matrix effects?

A2: There are two primary, industry-standard methods to assess matrix effects: one qualitative and one quantitative.

  • Qualitative Assessment: Post-Column Infusion (PCI) This experiment identifies at which points in your chromatogram ion suppression or enhancement occurs. A standard solution of this compound is infused at a constant rate into the mobile phase after the analytical column. An extracted blank matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates a matrix effect. A dip in the signal reveals ion suppression, while a peak signifies enhancement.[1] This is an excellent diagnostic tool during method development to see if your analyte's retention time coincides with a zone of ion suppression.

  • Quantitative Assessment: Post-Extraction Spike Comparison This is the definitive method for quantifying the extent of the matrix effect. The response of your analyte is compared in two different samples:

    • Sample A: A blank biological matrix is extracted, and then the analyte (this compound) is spiked into the final, clean extract.

    • Sample B: A pure solution of the analyte is prepared in the final mobile phase solvent at the exact same concentration as Sample A.

    The Matrix Factor (MF) is calculated as: MF = (Peak Response in Sample A) / (Peak Response in Sample B)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

    According to FDA guidance, this should be tested using at least six different lots of the biological matrix to assess the variability of the effect.[8]

Part 2: Troubleshooting and Mitigation Strategies

This section provides a decision-making framework and detailed protocols for minimizing or eliminating matrix effects.

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Caption: Workflow for Diagnosing and Mitigating Matrix Effects.
Q3: I need a fast sample preparation method. Is Protein Precipitation (PPT) suitable for this compound analysis?

A3: Protein Precipitation is a simple and fast method, but it is often the least effective at removing matrix interferences, particularly the phospholipids that cause issues for compounds like this compound.[2][9] While it removes large proteins, many smaller endogenous components remain in the supernatant, leading to significant matrix effects.[10] It is generally considered a "crude" cleanup method. However, for high-throughput screening or when analyte concentrations are high, its speed can be an advantage.

  • Sample Aliquot: Place 100 µL of your biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of your internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is critical for efficient precipitation.[11]

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Q4: How can I achieve a cleaner extract? What are the best options for this compound?

A4: To significantly reduce matrix interferences, more selective sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are required.[12][13]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).[13] For this compound, which is non-polar, LLE using a non-polar organic solvent is highly effective at isolating the analyte from polar matrix components like salts and some phospholipids.[14]

  • Sample Aliquot: Place 200 µL of your sample into a glass tube.

  • Add Internal Standard: Spike with your internal standard.

  • pH Adjustment (Optional but Recommended): For neutral compounds like this compound, pH adjustment is not strictly necessary but ensuring a neutral pH can prevent extraction of acidic or basic interferences.

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).

  • Mix: Cap and vortex for 2-5 minutes to ensure thorough partitioning.

  • Centrifugation: Centrifuge at 2,000-3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for injection.

  • Solid-Phase Extraction (SPE): SPE is the most selective sample preparation technique. It uses a solid sorbent packed into a cartridge to retain the analyte, which is then washed to remove interferences and finally eluted with a strong solvent.[15] For this compound, a reversed-phase (e.g., C18) SPE cartridge is ideal.

  • Condition: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample (e.g., 200 µL of plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge.

  • Wash: Pass 1 mL of a weak organic solvent wash (e.g., 20% methanol in water) through the cartridge to remove polar interferences.

  • Elute: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Q5: Which sample preparation method is the most effective?

A5: The effectiveness of each method depends on the balance between cleanliness, recovery, and throughput required for your assay.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Matrix Effect Reduction Poor to Fair[10]Good to Excellent[2]Excellent[12]
Typical Recovery High (>90%)Good (80-95%)Good to Excellent (85-100%)
Throughput HighModerateLow to Moderate (Can be automated)
Cost per Sample LowLowHigh
Recommendation for this compound Not recommended for regulated bioanalysis due to high risk of matrix effects.Good choice for removing polar interferences.Best choice for achieving the lowest matrix effect and highest sensitivity.[4]
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Caption: Conceptual Diagram of Ion Suppression in an ESI Source.
Part 3: Advanced Solutions & Final Checks
Q6: What is the "gold standard" for compensating for matrix effects?

A6: The use of a Stable Isotope-Labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS.[1][16] A SIL-IS is a version of your analyte (this compound) where several atoms have been replaced with heavy isotopes (e.g., Deuterium (²H), ¹³C).

Because a SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects (ion suppression or enhancement).[17][18] By calculating the ratio of the analyte peak area to the SIL-IS peak area, any variations caused by the matrix effect are effectively cancelled out, leading to highly accurate and precise quantification.[16]

Q7: Troubleshooting: My SIL-IS isn't adequately correcting for the matrix effect. My analyte/IS area ratio is still highly variable. What's wrong?

A7: This is an uncommon but important issue. Here are the steps to troubleshoot it:

  • Verify Chromatographic Co-elution: Ensure that the SIL-IS and the analyte have identical retention times. Sometimes, especially with deuterium labeling, a slight shift in retention time (an "isotopic effect") can occur. If the SIL-IS elutes just outside the zone of maximum ion suppression while the analyte elutes within it, the correction will fail.[18] If this is the case, adjust your chromatography to ensure perfect co-elution.

  • Check for Contamination: Ensure your SIL-IS is not contaminated with the unlabeled analyte. This can be checked by injecting a high concentration of the SIL-IS and monitoring the analyte's MRM transition. Any signal detected indicates contamination.

  • Evaluate Differential Matrix Effects: In very rare and complex cases, the matrix might affect the analyte and SIL-IS slightly differently. Perform a post-extraction addition experiment and compare the analyte/IS area ratio in a neat solution to the ratio in a post-spiked matrix extract. A significant difference points to a differential effect, which may require further optimization of the sample cleanup to remove the offending matrix components.[1]

References

Validation & Comparative

A Comparative Guide to 2-Isobutoxynaphthalene and Other Alkoxynaphthalenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of aromatic compounds, alkoxynaphthalenes represent a versatile class of molecules with significant applications spanning from the fragrance industry to pharmaceutical sciences. Their utility is intrinsically linked to the nature of the alkoxy group appended to the naphthalene core, which modulates their physicochemical properties and, consequently, their performance in various contexts. This guide provides an in-depth comparison of 2-isobutoxynaphthalene with other key alkoxynaphthalenes, namely 2-methoxynaphthalene and 2-ethoxynaphthalene. We will delve into their synthesis, spectroscopic characterization, and comparative performance, supported by detailed experimental protocols and data.

Introduction to Alkoxynaphthalenes: The Influence of the Alkoxy Group

The fundamental structure of an alkoxynaphthalene consists of a naphthalene bicyclic aromatic system with an attached alkoxy (-OR) group. The identity of the R group—be it methyl, ethyl, isobutyl, or other alkyl fragments—profoundly influences the molecule's steric hindrance, lipophilicity, and volatility. These molecular-level distinctions manifest in macroscopic differences in properties such as melting point, boiling point, solubility, and, notably, olfactory characteristics. For drug development professionals, the naphthalene scaffold is a recognized pharmacophore, and modifications of the alkoxy group can serve as a critical tool in tuning a molecule's pharmacokinetic and pharmacodynamic profile.[1]

Synthesis of Alkoxynaphthalenes: The Williamson Ether Synthesis

The most prevalent and robust method for the synthesis of alkoxynaphthalenes is the Williamson ether synthesis.[2] This venerable reaction proceeds via an SN2 mechanism, where a nucleophilic alkoxide (or in this case, a naphthoxide) attacks an electrophilic alkyl halide. The choice of a primary alkyl halide is paramount to favor the SN2 pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides.[3]

General Synthesis Workflow

The synthesis of 2-alkoxynaphthalenes from 2-naphthol can be visualized as a two-step process: deprotonation followed by nucleophilic attack.

Williamson Ether Synthesis Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 2-Naphthol 2-Naphthol 2-Naphthoxide 2-Naphthoxide 2-Naphthol->2-Naphthoxide Proton Abstraction Base Base (e.g., NaOH) 2-Naphthoxide_2 2-Naphthoxide Alkyl_Halide Alkyl Halide (R-X) Alkoxynaphthalene 2-Alkoxynaphthalene 2-Naphthoxide_2->Alkoxynaphthalene Nucleophilic Attack

Caption: General workflow for the synthesis of 2-alkoxynaphthalenes via Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the synthesis of this compound, which can be adapted for other alkoxynaphthalenes by substituting the appropriate alkyl halide.

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • 1-Bromo-2-methylpropane (isobutyl bromide)

  • Ice

  • Deionized water

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-naphthol in ethanol. Add a stoichiometric equivalent of sodium hydroxide to the solution. The choice of ethanol as a solvent is strategic; it readily dissolves both the 2-naphthol and sodium hydroxide, facilitating a homogeneous reaction mixture for the formation of the sodium 2-naphthoxide salt.

  • Reaction: Gently heat the mixture to reflux for approximately 10-15 minutes to ensure complete formation of the naphthoxide.

  • Nucleophilic Attack: After the initial reflux, add a slight excess of 1-bromo-2-methylpropane to the reaction mixture through the condenser. Continue to reflux the mixture for at least one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound. The product is insoluble in water, making this an effective method for initial separation.[4]

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]

Physicochemical Properties: A Comparative Analysis

The seemingly subtle change in the alkyl group from methyl to ethyl to isobutyl results in significant and predictable changes in the physicochemical properties of these alkoxynaphthalenes.

PropertyThis compound2-Methoxynaphthalene (Nerolin Yara Yara)2-Ethoxynaphthalene (Nerolin Bromelia)
Molecular Formula C₁₄H₁₆O[4]C₁₁H₁₀O[6]C₁₂H₁₂O[7]
Molecular Weight 200.28 g/mol [4]158.20 g/mol [6]172.22 g/mol [7]
Appearance White crystalline solid[6]White to off-white crystalline solid[4]White crystalline solid[4]
Melting Point 31-33 °C[4]73-75 °C[4]35-37 °C[4]
Boiling Point 147-150 °C (at reduced pressure)[4]274 °C[4]282 °C[4]
Solubility Insoluble in water, soluble in oils and ethanol[4]Insoluble in water, soluble in alcohol[8]Insoluble in water, soluble in alcohol[7]
Odor Profile Sweet, fruity (raspberry, strawberry), with floral (orange blossom) notes[6]Intensely sweet, floral (orange blossom, acacia), with naphthyl undertones[9][10]Mild, long-lasting orange blossom fragrance with a faint fruity undertone[11]

Expert Insights: The trend in melting points is not linear with molecular weight. 2-Methoxynaphthalene has a significantly higher melting point than its ethyl and isobutyl counterparts. This can be attributed to more efficient crystal packing in the solid state due to the smaller and more symmetrical methoxy group. The increasing size and branching of the alkyl chain in 2-ethoxynaphthalene and this compound disrupt this packing, leading to lower melting points. The odor profiles also shift from the intensely floral and slightly chemical scent of 2-methoxynaphthalene to the distinctly fruity character of this compound.

Spectroscopic Characterization: Fingerprinting the Molecules

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized compounds. Here, we compare the key spectroscopic features of the three alkoxynaphthalenes.

Comparative Spectroscopic Data
Spectroscopic DataThis compound2-Methoxynaphthalene2-Ethoxynaphthalene
¹H NMR (CDCl₃, δ ppm) Aromatic protons (multiplets, ~7.1-7.8 ppm), -OCH₂- (doublet, ~3.8 ppm), -CH- (multiplet, ~2.1 ppm), -CH₃ (doublet, ~1.0 ppm)Aromatic protons (multiplets, ~7.1-7.8 ppm), -OCH₃ (singlet, ~3.9 ppm)[10]Aromatic protons (multiplets, ~7.1-7.8 ppm), -OCH₂- (quartet, ~4.1 ppm), -CH₃ (triplet, ~1.5 ppm)[12]
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons (~106-157 ppm), -OCH₂- (~75 ppm), -CH- (~28 ppm), -CH₃ (~19 ppm)Aromatic carbons (~105-157 ppm), -OCH₃ (~55 ppm)[13]Aromatic carbons (~106-157 ppm), -OCH₂- (~63 ppm), -CH₃ (~15 ppm)
FTIR (cm⁻¹) C-H stretching (aromatic, ~3050), C-H stretching (aliphatic, ~2870-2960), C=C stretching (aromatic, ~1600, 1500), C-O stretching (ether, ~1250, 1040)C-H stretching (aromatic, ~3050), C-H stretching (aliphatic, ~2830-2950), C=C stretching (aromatic, ~1600, 1500), C-O stretching (ether, ~1250, 1030)[8]C-H stretching (aromatic, ~3050), C-H stretching (aliphatic, ~2870-2980), C=C stretching (aromatic, ~1600, 1500), C-O stretching (ether, ~1250, 1040)[14]
Mass Spec (EI, m/z) Molecular ion [M]⁺ at 200, prominent fragments from loss of isobutyl group and subsequent rearrangements.Molecular ion [M]⁺ at 158, prominent fragments at 115 ([M-CH₃-CO]⁺)[6]Molecular ion [M]⁺ at 172, prominent fragments at 144 ([M-C₂H₄]⁺) and 115 ([M-C₂H₅-CO]⁺)[7]

Expert Insights: The ¹H NMR spectra are particularly diagnostic. The splitting patterns of the aliphatic protons provide unambiguous confirmation of the alkyl group structure. For instance, the quartet and triplet in the spectrum of 2-ethoxynaphthalene are characteristic of an ethyl group, while the doublet for the -OCH₂- and the multiplet for the -CH- in this compound are indicative of the isobutyl moiety. The mass spectra show characteristic fragmentation patterns, often involving the loss of the alkyl or alkoxy group, which can be used to confirm the molecular structure.

Experimental Protocol: Analytical Characterization Workflow

The following workflow outlines the standard procedures for the analytical characterization of synthesized alkoxynaphthalenes.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_reporting Data Interpretation Synthesis Williamson Ether Synthesis Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID GCMS GC-MS Analysis Purification->GCMS Purity & MW Confirmation Report Comprehensive Analytical Report NMR->Report FTIR->Report GCMS->Report

Caption: Workflow for the synthesis, purification, and analytical characterization of alkoxynaphthalenes.

Objective: To determine the purity of the synthesized alkoxynaphthalene and confirm its molecular weight.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]

  • Further dilute the stock solution to a final concentration of about 10 µg/mL.[3]

  • Transfer the final solution to a 2 mL GC vial.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[4]

  • Injector Temperature: 250 °C.[4]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Injection Volume: 1 µL (splitless mode).[4]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230 °C.[4]

  • Scan Range: m/z 40-400.[4]

Data Analysis: The retention time of the major peak will indicate the purity of the sample. The mass spectrum of this peak should be compared to a reference spectrum (e.g., from a database like NIST or Wiley) to confirm the identity of the compound. The molecular ion peak should correspond to the calculated molecular weight of the target alkoxynaphthalene.

Performance in Applications: A Comparative Perspective

The primary commercial application for these simpler alkoxynaphthalenes is in the fragrance and flavor industry. Their performance in this domain is dictated by their odor profile, intensity, and longevity.

ApplicationThis compound2-Methoxynaphthalene (Nerolin Yara Yara)2-Ethoxynaphthalene (Nerolin Bromelia)
Fragrance Use Used to impart sweet, fruity, and floral notes in perfumes and flavor compositions.[6]A cornerstone of classic perfumery, used as a fixative and to provide a powerful, sweet orange blossom note in a wide range of products, including soaps and detergents.[9][14]Used in perfumes for its orange blossom-like scent, often in combination with other floral and fruity notes.
Fragrance Longevity Good tenacity.Lasts > 400 hours on a smelling strip.[9]Long-lasting fragrance.[11]
Pharmaceutical Potential Limited research, but some studies suggest potential antimicrobial activity.[4] The naphthalene core is a common scaffold in drug discovery.[1]Studied for potential anti-inflammatory effects.[8] Also used as an intermediate in the synthesis of other compounds.[14]Serves as an intermediate in the synthesis of various pharmaceutical compounds. Also used in studies of photophysical properties.[12]

Expert Insights: 2-Methoxynaphthalene (Nerolin Yara Yara) is arguably the most commercially significant of the three in the fragrance industry due to its intense and long-lasting floral scent, making it a highly effective fixative.[9][14] The fruity notes of this compound make it valuable for specific fruit-scented formulations. 2-Ethoxynaphthalene offers a more subtle and perhaps more refined orange blossom character.

In the realm of drug development, while these specific molecules are not frontline therapeutics, they serve as important building blocks and model compounds. The naphthalene ring system is present in numerous approved drugs.[1] The different alkoxy groups allow for systematic studies of how lipophilicity and steric bulk at a particular position on the naphthalene core affect biological activity.

Conclusion

The comparison of this compound with 2-methoxynaphthalene and 2-ethoxynaphthalene reveals a clear structure-property-performance relationship. The choice of the alkyl group provides a powerful handle to fine-tune the physicochemical and olfactory properties of the molecule. For fragrance chemists, this allows for the creation of a diverse palette of scents from a common structural motif. For medicinal chemists and drug development professionals, understanding these relationships provides a rational basis for the design of novel naphthalene-based compounds with optimized properties. The experimental protocols provided in this guide offer a standardized framework for the synthesis and characterization of these and other related alkoxynaphthalenes, ensuring data integrity and reproducibility in research and development settings.

References

A Comparative Guide to Purity Assessment of 2-Isobutoxynaphthalene: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Isobutoxynaphthalene, a key intermediate in the fragrance and pharmaceutical industries, is no exception.[1][2] Impurities, even in trace amounts, can impact the final product's stability, biological activity, and safety profile. Therefore, robust analytical methods for purity determination are critical.

This guide provides an in-depth comparison of two premier chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will move beyond procedural lists to explore the fundamental principles and scientific rationale that guide method selection and development, ensuring the generation of accurate and reliable data.

Guiding the Method: Physicochemical Properties of this compound

The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[3][4] this compound (C₁₄H₁₆O) possesses characteristics that make it amenable to both techniques, presenting a nuanced choice for the analyst.[2]

PropertyValueImplication for Chromatography
Molecular Weight 200.28 g/mol [2][5]Suitable for both HPLC and GC analysis.
Boiling Point 147-150 °C (at reduced pressure)[2]; ~306 °C (estimated)[6]Sufficiently volatile for GC analysis without derivatization.
Melting Point 31-33 °C[2]A low-melting solid, easily dissolved in common organic solvents for both HPLC and GC.
Solubility Insoluble in water; Soluble in ethanol and oils[2]High solubility in organic solvents like acetonitrile, methanol, and dichloromethane facilitates sample preparation for both techniques.
LogP ~4.65 - 5.1[6][7]The high LogP value indicates significant hydrophobicity, making it ideal for reverse-phase HPLC.

The compound's volatility and thermal stability make GC a natural fit, while its high hydrophobicity and strong UV-absorbing naphthalene core are perfectly suited for reverse-phase HPLC with UV detection.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC separates compounds in a liquid sample based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[8][9] For a non-polar compound like this compound, reverse-phase HPLC is the method of choice.

Causality Behind the HPLC Method
  • Separation Principle & Column Choice: In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile). This compound, being hydrophobic (high LogP), will strongly interact with the C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution—we can systematically decrease the mobile phase's polarity. This weakens the analyte's interaction with the stationary phase, causing it to elute from the column. This same principle allows for the separation of potential impurities, which will elute at different solvent concentrations based on their respective polarities.

  • Detector Selection: The naphthalene ring system in this compound contains a chromophore that strongly absorbs ultraviolet (UV) light.[10][11] This makes a UV-Vis detector a highly sensitive and specific choice for detection and quantification. Wavelengths around 220-230 nm typically provide a strong signal for the naphthalene moiety.

Experimental Protocol: HPLC-UV Method

Objective: To determine the purity of a this compound sample by separating the main component from potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.
  • Dissolve in a 50 mL volumetric flask using acetonitrile as the diluent to create a stock solution of ~500 µg/mL.
  • Further dilute 1 mL of the stock solution to 10 mL with acetonitrile to obtain a working solution of ~50 µg/mL.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving non-polar aromatic compounds.
Mobile Phase A HPLC Grade WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte.
Gradient Program 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% BA gradient ensures elution of the main peak with good shape and resolves it from both more polar and less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detector UV at 225 nmHigh absorbance wavelength for the naphthalene chromophore.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a strong signal.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity using the area percent method:
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
  • This calculation assumes a similar detector response for the main component and any impurities, which is a common practice for purity estimations when impurity standards are unavailable.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample (10 µL) s4->a1 a2 C18 Column Separation (Gradient Elution) a1->a2 a3 UV Detection (225 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area Percent d1->d2 d3 Purity Report d2->d3

Caption: Workflow for purity analysis of this compound by HPLC.

Gas Chromatography (GC): The Power of Volatility

GC is a powerful technique for analyzing volatile and thermally stable compounds.[12][13] The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[12]

Causality Behind the GC Method
  • Separation Principle & Column Choice: this compound is readily vaporized at typical GC operating temperatures. A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is ideal. Separation on such a column is primarily governed by the boiling points of the components. Potential impurities, such as the starting material 2-naphthol (higher boiling point) or residual isobutanol (lower boiling point), will have significantly different retention times from the main product.

  • Temperature Programming: A temperature ramp (or program) is crucial.[12] Starting at a lower temperature allows for the separation of highly volatile impurities. Gradually increasing the oven temperature ensures that the this compound peak elutes in a reasonable time with a sharp, symmetrical shape, while also eluting any less volatile, higher-boiling impurities.

  • Detector Selection: The Flame Ionization Detector (FID) is an excellent choice for quantitative analysis.[14] It responds to virtually all organic compounds and offers high sensitivity and a wide linear range. For definitive identification of unknown impurity peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard, providing molecular weight and fragmentation data.[1][15]

Experimental Protocol: GC-FID Method

Objective: To quantify the purity of this compound based on the separation of volatile components.

1. Sample Preparation:

  • Prepare a solution of approximately 1 mg/mL of this compound in a suitable solvent like dichloromethane or methanol.
  • Ensure the solvent chosen does not co-elute with the analyte or any expected impurities.

2. Chromatographic Conditions:

ParameterConditionRationale
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA standard, robust non-polar column for general-purpose analysis of aromatic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas to carry the sample through the column.
Injector Split mode (e.g., 50:1), 250 °CA split injection prevents column overloading with a concentrated sample, and 250 °C ensures rapid vaporization.
Oven Program Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 minThe program separates volatile impurities at the start and ensures the elution of the main peak and any high-boiling impurities.
Detector FID, 280 °CHigh temperature prevents condensation. FID provides sensitive, universal detection of organic compounds.
Injection Volume 1 µLA standard volume for capillary GC.

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.
  • Calculate purity using the area percent method, similar to the HPLC analysis. The FID's response is generally proportional to the carbon content of the analyte.

Visualizing the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Dichloromethane s1->s2 a1 Inject & Vaporize (250°C) s2->a1 a2 HP-5ms Column Separation (Temp. Program) a1->a2 a3 FID Detection (280°C) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area Percent d1->d2 d3 Purity Report d2->d3

Caption: Workflow for purity analysis of this compound by GC.

Head-to-Head Comparison: HPLC vs. GC

The decision to use HPLC or GC depends on the specific analytical needs, available equipment, and the nature of potential impurities.

Performance MetricHPLC-UVGC-FID / GC-MS
Analyte Suitability Excellent for non-volatile or thermally labile compounds.[16][17]Ideal for volatile and thermally stable compounds.[13][17]
Sensitivity Good, depends on the detector and analyte chromophore.[8]Excellent, especially with an FID. GC-MS can offer superior sensitivity for specific ions.[8]
Specificity/Identification Retention time provides some specificity. Diode-Array Detector (DAD) gives UV spectra. HPLC-MS is needed for definitive ID.Retention time is highly reproducible. GC-MS provides mass spectra for definitive impurity identification, making it the "gold standard".[15]
Analysis Time Potentially longer due to column equilibration and gradient runs.[8]Often faster for volatile compounds.[17]
Sample Preparation Simple dissolution and filtration.Very simple, typically just dissolution.
Operational Cost Higher due to significant consumption of high-purity solvents.[17]Lower, as it primarily consumes gases which are less expensive than HPLC solvents.[17]
Robustness Very robust and widely used in QC environments.Highly robust and a workhorse in many analytical labs.

Scientific Integrity: The Role of Method Validation

For use in regulated industries, such as pharmaceuticals, any analytical method must be validated to prove its suitability for the intended purpose.[18][19] This is a non-negotiable step to ensure trustworthiness and data integrity. Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[20][21]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.[22]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[21][22]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[21][22]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., small changes in mobile phase composition, temperature).

A well-validated method, whether HPLC or GC, provides confidence that the purity results are accurate, reliable, and reproducible.[16][20]

Conclusion and Recommendation

Both HPLC and GC are powerful and appropriate techniques for assessing the purity of this compound. The choice is not a matter of one being universally "better," but rather which is better suited for the specific analytical objective.

  • Gas Chromatography (GC) is often the preferred method for this particular compound. Its high resolving power for volatile compounds, speed, and lower operational cost make it highly efficient. When coupled with Mass Spectrometry (GC-MS), it offers unparalleled capability for identifying unknown impurities that may arise from the synthesis process.[1]

  • High-Performance Liquid Chromatography (HPLC) serves as an excellent and robust alternative. It is particularly valuable if there is a suspicion of non-volatile or thermally sensitive impurities that would not be amenable to GC analysis. Its versatility and widespread availability in QC laboratories make it a reliable choice.[17]

For comprehensive characterization, especially during drug development, employing both techniques can be a powerful strategy.[3] GC can be used to profile volatile and process-related impurities, while HPLC can confirm the overall purity and detect any non-volatile components, providing a complete and validated purity profile of this compound.

References

A Researcher's Guide to Navigating Cross-Reactivity: The Case of 2-Isobutoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

While 2-isobutoxynaphthalene has seen limited investigation for its biological activities beyond some potential antimicrobial properties, its physicochemical characteristics—a naphthalene core, ether linkage, and notable lipophilicity (LogP ~4.65-5.1)—provide a valuable foundation for predicting and testing for potential assay interference.[6][7][8] This guide will not focus on the known biological targets of this compound, as they are not well-documented, but rather will use its structure as a model to explore common mechanisms of cross-reactivity and present a systematic approach to its evaluation.

The Many Faces of Assay Interference: A Mechanistic Overview

False positives in high-throughput screening (HTS) can arise from a variety of compound-dependent mechanisms.[9] Understanding these potential modes of interference is the first step in designing a robust hit validation cascade. For a molecule like this compound, with its aromatic and lipophilic nature, several mechanisms are of particular concern.

Colloidal Aggregation

Many organic molecules, particularly those with poor aqueous solubility, can form colloidal aggregates at micromolar concentrations.[10] These aggregates, typically 50-800 nm in diameter, can non-specifically sequester and denature proteins, leading to promiscuous enzyme inhibition.[10][11][12] This is one of the most common and deceptive forms of assay interference.[1][10]

Fluorescence Interference

The naphthalene moiety in this compound is a known fluorophore.[13][14] Naphthalene and its derivatives exhibit intrinsic fluorescence, which can directly interfere with fluorescence-based assays.[14][15] This interference can manifest as either quenching of the assay signal or as autofluorescence, both of which can lead to false positive or false negative results depending on the assay design.[15]

Chemical Reactivity and Redox Cycling

While the ether linkage in this compound is generally stable, some chemical functionalities can lead to non-specific reactivity with assay components, such as thiol groups in enzymes.[4] Additionally, compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT), generating reactive oxygen species like hydrogen peroxide that can damage proteins and produce a false signal.[16]

A Systematic Workflow for Assessing Cross-Reactivity

A proactive and systematic approach to identifying assay interference is crucial to avoid pursuing misleading hits. The following workflow outlines a series of experimental and in-silico steps to characterize the potential for cross-reactivity of a compound like this compound.

workflow cluster_0 Initial Characterization cluster_1 Primary Hit Confirmation cluster_2 Interference Counter-Screens cluster_3 Decision A Physicochemical Profiling (Solubility, LogP) C Dose-Response Curve & Hill Slope Analysis A->C B In-Silico Prediction (PAINS, Aggregation Advisor) B->C D Orthogonal Assay C->D E Aggregation Assay (DLS, Detergent Sensitivity) D->E F Fluorescence Interference Assay D->F G Redox Cycling Assay D->G H Target-Independent Assay (e.g., Luciferase counter-screen) D->H I Validated Hit or Nuisance Compound? E->I F->I G->I H->I

Caption: Workflow for identifying and validating potential assay interference.

Experimental Protocols for Cross-Reactivity Assessment

The following are detailed protocols for key experiments to assess the potential for assay interference.

Protocol 1: Assessing Compound Aggregation

1. Dynamic Light Scattering (DLS):

  • Objective: To directly observe the formation of aggregates.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Serially dilute the compound into the assay buffer to a range of concentrations (e.g., 1 µM to 100 µM).

    • Incubate the samples at the assay temperature for a defined period (e.g., 30 minutes).

    • Analyze each sample by DLS to detect the presence of particles in the colloidal range (50-1000 nm).

  • Interpretation: The appearance of particles at concentrations where bioactivity is observed is a strong indicator of aggregation-based inhibition.

2. Detergent Sensitivity Assay:

  • Objective: To determine if the observed activity is sensitive to the presence of a non-ionic detergent, which can disrupt aggregates.[12]

  • Procedure:

    • Perform the primary bioassay with a concentration curve of this compound.

    • Repeat the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent such as Triton X-100 or Tween-80.

    • Compare the IC50 values obtained in the presence and absence of the detergent.

  • Interpretation: A significant rightward shift in the IC50 curve in the presence of detergent suggests that the compound's activity is at least partially due to aggregation.[12]

Protocol 2: Quantifying Fluorescence Interference
  • Objective: To measure the intrinsic fluorescence of this compound and its potential to interfere with the assay's detection system.

  • Procedure:

    • Prepare a dilution series of this compound in the assay buffer.

    • In a multi-well plate, measure the fluorescence of the compound dilutions using the same excitation and emission wavelengths as the primary assay.

    • In parallel, run a "product-only" control by adding the compound to the final product of the enzymatic reaction (if applicable) and the detection reagents.[16]

  • Interpretation: A significant fluorescence signal from the compound itself at active concentrations indicates a high potential for interference.[15] Changes in the product-only control signal suggest quenching or enhancement effects.

Data Summary and Comparison

Interference Mechanism Key Indicators for this compound Primary Validation Assays Expected Outcome for a "Nuisance" Compound
Colloidal Aggregation High LogP (~4.65-5.1), poor aqueous solubility.[7][8]Dynamic Light Scattering (DLS), Detergent SensitivityFormation of particles detected by DLS; significant IC50 shift with detergent.
Fluorescence Interference Naphthalene core is a known fluorophore.[13][14]Intrinsic fluorescence measurement, "product-only" control.Compound exhibits fluorescence at assay wavelengths, or alters the signal of the assay's fluorophore.
Chemical Reactivity Generally low, but should be considered.Thiol reactivity assays, counter-screens with unrelated enzymes.Inhibition of multiple, unrelated enzymes, particularly those with reactive cysteines.
Redox Cycling Aromatic system could potentially participate in redox reactions.Redox cycling assay (e.g., using horseradish peroxidase and phenol red).[16]Generation of hydrogen peroxide detected in the assay.

The Logic of Self-Validating Systems

To ensure the trustworthiness of your findings, each step of the validation process should build upon the last. For instance, if a compound shows a steep Hill slope in its dose-response curve (often an indicator of non-specific behavior), this should trigger an immediate investigation into aggregation.[16] Similarly, if in-silico tools flag the compound as a potential Pan-Assay Interference Compound (PAINS), this provides a strong rationale for conducting specific counter-screens.[4][16] An orthogonal assay, which uses a different detection method (e.g., absorbance instead of fluorescence), is a powerful tool for eliminating artifacts related to the primary assay's technology.[9][16]

logic_flow A Primary Screen Hit B Steep Hill Slope? A->B C Orthogonal Assay Confirms? B->C No F Probable Nuisance Compound B->F Yes D Detergent Sensitivity? C->D Yes C->F No E Fluorescence Interference? D->E No D->F Yes E->F Yes G Potential Validated Hit E->G No

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Isobutoxynaphthalene and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. Structural isomers, with their identical molecular formulas but different arrangements of atoms, often exhibit distinct biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 2-isobutoxynaphthalene and its key isomers: 1-isobutoxynaphthalene, 2-butoxynaphthalene, and 1-butoxynaphthalene. By understanding their unique spectral fingerprints across various analytical techniques, researchers can confidently differentiate these closely related molecules.

The isomers under investigation share the same molecular formula, C₁₄H₁₆O, but differ in the substitution position on the naphthalene ring and the branching of the butyl group. These subtle structural variations lead to distinct spectroscopic signatures.

Figure 1: Structures of the four isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectra of these isomers are most distinguishable in the aromatic region and by the signals corresponding to the protons on the alkoxy chain.

  • Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern on the naphthalene ring significantly influences the chemical shifts and coupling constants of the aromatic protons.

    • 2-Substituted Naphthalenes (2-isobutoxy- and 2-butoxynaphthalene): These isomers exhibit a more complex set of multiplets due to the lower symmetry compared to a 1-substituted naphthalene.

    • 1-Substituted Naphthalenes (1-isobutoxy- and 1-butoxynaphthalene): These isomers often show a distinct downfield multiplet for the peri-proton (H-8), which experiences steric compression.

  • Alkoxy Chain Region (δ 1.0-4.5 ppm):

    • Isobutoxy Group: The presence of a methine proton (CH) coupled to two methyl groups (CH₃) results in a characteristic multiplet (a septet or nonet) for the methine proton and a doublet for the methyl protons. The methylene protons (-OCH₂-) adjacent to the oxygen are also diastereotopic in the case of the isobutoxy group, potentially leading to more complex splitting.

    • n-Butoxy Group: This group displays a more straightforward pattern with a triplet for the terminal methyl group, two multiplets (sextets or pentets) for the two internal methylene groups, and a triplet for the methylene group attached to the oxygen.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental in CDCl₃)

CompoundAromatic Protons (δ, ppm)-OCH₂- Protons (δ, ppm)Other Alkyl Protons (δ, ppm)
This compound 7.70-7.13 (m, 7H)[1]3.81 (d, 2H)[1]2.12 (m, 1H), 1.06 (d, 6H)[1]
1-Isobutoxynaphthalene 8.10-6.80 (m, 7H)~3.9 (d, 2H)~2.2 (m, 1H), ~1.1 (d, 6H)
2-Butoxynaphthalene 7.80-7.10 (m, 7H)4.09 (t, 2H)1.85 (m, 2H), 1.55 (m, 2H), 1.00 (t, 3H)
1-Butoxynaphthalene 8.15-6.85 (m, 7H)4.15 (t, 2H)1.90 (m, 2H), 1.60 (m, 2H), 1.05 (t, 3H)
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment.

  • Aromatic Carbons (δ 105-160 ppm): The carbon atom directly attached to the oxygen atom (C-O) is significantly deshielded. The chemical shifts of the other aromatic carbons provide a fingerprint for the substitution pattern.

  • Alkoxy Chain Carbons (δ 10-80 ppm): The carbons of the isobutyl and n-butyl groups are readily distinguishable. The branched nature of the isobutyl group results in a different set of chemical shifts compared to the linear n-butyl chain.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental in CDCl₃)

CompoundAromatic Carbons (δ, ppm)Alkoxy Carbons (δ, ppm)
This compound 157.3, 134.7, 129.3, 129.0, 127.6, 126.7, 126.2, 123.4, 119.1, 106.7[1]74.4, 28.3, 19.3[1]
1-Isobutoxynaphthalene ~155, 134, 127, 126, 125, 122, 120, 105~75, 29, 19
2-Butoxynaphthalene ~157, 134, 129, 128, 127, 126, 123, 119, 106~68, 31, 19, 14
1-Butoxynaphthalene ~154, 134, 127, 126, 125, 122, 120, 104~68, 32, 19, 14

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For these isomers, the key diagnostic peaks are related to the C-O-C ether linkage and the aromatic C-H and C=C bonds.

  • C-O-C Stretching: A strong, characteristic absorption band for the asymmetric C-O-C stretch of the ether group is expected in the region of 1250-1000 cm⁻¹. The exact position can be subtly influenced by the substitution on the aromatic ring.

  • Aromatic C-H Stretching: These absorptions appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • Aliphatic C-H Stretching: These are observed as strong bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The profile of these bands can help distinguish between the isobutyl (with its characteristic isopropyl group absorptions) and the n-butyl groups.

  • Aromatic C=C Stretching: These appear as a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane C-H Bending: The pattern of strong absorption bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the naphthalene ring. 1- and 2-substituted naphthalenes will have distinct patterns in this "fingerprint" region.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound1-Isobutoxynaphthalene2-Butoxynaphthalene1-Butoxynaphthalene
Aromatic C-H Stretch ~3050~3050~3050~3050
Aliphatic C-H Stretch ~2960, 2870~2960, 2870~2950, 2860~2950, 2860
Aromatic C=C Stretch ~1600, 1500~1600, 1500~1600, 1500~1600, 1500
Asymmetric C-O-C Stretch ~1250~1240~1255~1245
Aromatic C-H Out-of-Plane Bend ~830, 750~800, 770~835, 745~790, 770

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.

  • Molecular Ion Peak (M⁺): All four isomers will show a molecular ion peak at m/z = 200, corresponding to the molecular formula C₁₄H₁₆O.

  • Key Fragmentation Pathways:

    • Loss of the Alkyl Chain: A common fragmentation pathway for ethers is the cleavage of the C-O bond. For the butoxy isomers, this would lead to a prominent peak at m/z = 143 (naphthoxy radical cation) or m/z = 144 (naphthol radical cation) after hydrogen rearrangement.

    • Loss of an Alkene: Another characteristic fragmentation is the loss of a butene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a peak at m/z = 144 (naphthol radical cation).

    • Fragmentation of the Alkyl Group: The isobutyl and n-butyl groups will also fragment in distinct ways. The isobutyl group can lose a methyl radical (CH₃, 15 Da) to give a fragment at m/z = 185, or a propyl radical (C₃H₇, 43 Da) to give a fragment at m/z = 157. The n-butyl group can lose an ethyl radical (C₂H₅, 29 Da) to give a fragment at m/z = 171, or a propyl radical to give a fragment at m/z = 157.

    • Naphthalene Ring Fragmentation: The naphthalene ring itself is quite stable, but can fragment to give characteristic ions at m/z = 115 and lower.

Table 4: Predicted Key Mass Spectral Fragments (m/z)

FragmentationThis compound1-Isobutoxynaphthalene2-Butoxynaphthalene1-Butoxynaphthalene
[M]⁺ 200200200200
[M - C₄H₈]⁺ 144144144144
[M - C₄H₉]⁺ 143143143143
[C₁₀H₇O]⁺ 143143143143
[C₁₀H₇]⁺ 127127127127
[Naphthyl-CH₂]⁺ 141141--
[M - CH₃]⁺ 185185--
[M - C₂H₅]⁺ --171171

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system has characteristic π-π* transitions.

  • The UV-Vis spectra of all four isomers are expected to be broadly similar, dominated by the absorptions of the naphthalene chromophore.

  • Subtle shifts in the absorption maxima (λ_max) and molar absorptivity (ε) can be observed due to the electronic effect of the alkoxy group and its position on the ring. The ether oxygen acts as an auxochrome, which can cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene.

  • The position of substitution (1- vs. 2-) can have a more noticeable effect on the fine structure of the absorption bands than the difference between the isobutyl and n-butyl groups.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

Compoundλ_max 1 (nm)λ_max 2 (nm)λ_max 3 (nm)
This compound ~230~275~320
1-Isobutoxynaphthalene ~225~290~315
2-Butoxynaphthalene ~230~275~320
1-Butoxynaphthalene ~225~290~315

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer. acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard pulse sequences. acq2->acq3 proc1 Fourier transform the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard. proc2->proc3 analysis1 Integrate the ¹H signals. proc3->analysis1 analysis2 Assign peaks based on chemical shifts, coupling patterns, and 2D NMR (COSY, HSQC, HMBC) if necessary. analysis1->analysis2 GCMS_Workflow cluster_prep_gc Sample Preparation cluster_injection Injection cluster_separation GC Separation cluster_ionization Ionization cluster_detection MS Detection cluster_analysis_ms Data Analysis prep_gc1 Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent (e.g., dichloromethane). inj1 Inject a small volume (e.g., 1 µL) into the heated GC inlet. prep_gc1->inj1 sep1 Analytes are separated on a capillary column based on boiling point and polarity. inj1->sep1 ion1 Eluted compounds are ionized (e.g., by electron impact). sep1->ion1 det1 Ions are separated by their mass-to-charge ratio and detected. ion1->det1 analysis_ms1 Analyze the total ion chromatogram (TIC) and the mass spectrum of each peak. det1->analysis_ms1 analysis_ms2 Compare the mass spectrum to a library for identification. analysis_ms1->analysis_ms2

References

A Senior Application Scientist's Guide to the Synthesis of 2-Isobutoxynaphthalene: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For professionals in chemical research and drug development, the selection of a synthetic route is a critical decision governed by factors such as yield, purity, scalability, cost, and safety. This guide provides an in-depth comparative analysis of various etherification methodologies for the synthesis of 2-isobutoxynaphthalene, a valuable compound in the fragrance and specialty chemicals industries. We will benchmark the classical Williamson ether synthesis against modern alternatives, including Phase Transfer Catalysis (PTC) enhancement and the Mitsunobu reaction. Each method is presented with a detailed, reproducible protocol, an explanation of the underlying chemical principles, and a critical evaluation of its advantages and limitations. This document is designed to empower researchers to make informed, data-driven decisions for their specific synthetic challenges.

Introduction: The Strategic Importance of Method Selection

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to material science. The target of this guide, this compound, serves as an excellent case study for comparing etherification strategies. Its preparation involves the formation of a C-O bond between the hydroxyl group of 2-naphthol and an isobutyl moiety.

The choice of synthetic method is not merely academic; it has profound practical implications. A high-yield, low-cost method might be ideal for industrial-scale production, while a milder, more functional-group-tolerant method may be essential in the complex syntheses of pharmaceutical intermediates. This guide aims to dissect these trade-offs, providing the necessary data and insights to align synthetic strategy with project goals.

Benchmarked Etherification Strategies for this compound

We will evaluate three primary methods for the synthesis of this compound from 2-naphthol and a suitable isobutyl electrophile (e.g., isobutyl bromide).

The Classic Approach: Williamson Ether Synthesis

First reported by Alexander Williamson in 1850, this SN2 reaction remains a workhorse in both academic and industrial laboratories due to its simplicity and cost-effectiveness.[1]

Mechanism and Rationale: The synthesis proceeds in two fundamental steps. First, a base is used to deprotonate the weakly acidic 2-naphthol, forming the potent 2-naphthoxide nucleophile. This nucleophile then attacks the primary alkyl halide (isobutyl bromide) in a classic SN2 fashion, displacing the bromide leaving group to form the ether product.[1][2][3] The choice of a primary alkyl halide is crucial; secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction, which would reduce the yield of the desired ether.[1][4][5]

Detailed Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-naphthol (5.0 g, 34.7 mmol) in 40 mL of ethanol.

  • While stirring, add sodium hydroxide (1.5 g, 37.5 mmol, 1.08 eq) to the solution.

  • Heat the mixture to a gentle reflux for 15 minutes to ensure complete formation of the sodium 2-naphthoxide salt.[2][3]

  • Nucleophilic Substitution: Allow the solution to cool slightly, then add isobutyl bromide (5.7 g, 41.6 mmol, 1.2 eq) dropwise via an addition funnel.

  • Heat the reaction mixture to reflux for 1-2 hours.[2] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the 2-naphthol starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water to precipitate the crude product.[2][3]

  • Collect the solid by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.[3]

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol to yield pure this compound as white crystals.

  • Validation: Dry the product under vacuum, record the final mass to calculate the yield (typically 75-85%), and confirm its identity and purity by melting point (lit. 33-33.5°C) and NMR spectroscopy.[6]

Advantages:

  • Cost-Effective: Reagents such as NaOH, ethanol, and isobutyl bromide are inexpensive and readily available.

  • Simplicity: The procedure is straightforward and does not require specialized equipment.[7]

  • Scalability: The reaction is well-suited for large-scale industrial production.

Disadvantages:

  • Harsh Conditions: The use of a strong base and elevated temperatures may not be suitable for substrates with sensitive functional groups.

  • Side Reactions: The potential for E2 elimination exists, especially with more sterically hindered alkyl halides.[4]

  • Solubility Issues: The naphthoxide salt may have limited solubility in some organic solvents, potentially slowing the reaction.

The Efficiency Enhancement: Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful technique to accelerate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). For the Williamson synthesis, a PTC approach can significantly improve reaction rates and efficiency.[8]

Mechanism and Rationale: The 2-naphthoxide anion is generated in an aqueous phase using a base like NaOH. A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then forms an ion pair with the naphthoxide.[9] This bulky, lipophilic cation chaperones the nucleophile into the organic phase, where it can react with the isobutyl bromide. This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed under milder conditions and often with higher yields. The use of potassium carbonate as a base can be advantageous as it keeps the reaction mixture drier compared to NaOH, which can enhance nucleophilicity.[10]

Detailed Experimental Protocol: PTC Williamson Synthesis

  • Reaction Setup: To a 100 mL round-bottom flask with a stir bar and reflux condenser, add 2-naphthol (5.0 g, 34.7 mmol), isobutyl bromide (5.7 g, 41.6 mmol, 1.2 eq), and tetrabutylammonium bromide (0.56 g, 1.74 mmol, 5 mol%) in 30 mL of dichloromethane or toluene.

  • Base Addition: Add a solution of potassium hydroxide (2.9 g, 51.7 mmol) in 15 mL of water.

  • Reaction: Stir the biphasic mixture vigorously at 40-50°C for 2-4 hours. The vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Wash it sequentially with water (2 x 30 mL) and brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or flash column chromatography (hexanes/ethyl acetate) to yield pure this compound.

  • Validation: Characterize the final product by mass, melting point, and NMR spectroscopy. Yields are often higher than the classical method (>85%).

Advantages:

  • Milder Conditions: Reactions can often be run at lower temperatures, preserving sensitive functional groups.

  • Increased Reaction Rates: Overcomes solubility barriers, leading to faster conversions.

  • No Need for Anhydrous Solvents: The reaction is designed to work in a biphasic aqueous-organic system.

  • High Yields: Often provides higher yields compared to the traditional Williamson synthesis.[11][12]

Disadvantages:

  • Catalyst Cost: The phase transfer catalyst adds to the overall cost of the synthesis.

  • Catalyst Removal: The catalyst must be completely removed from the final product, which may require additional purification steps.

  • Vigorous Stirring Required: Inefficient mixing can lead to poor reaction rates.

The Mild and Versatile Option: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming ethers under exceptionally mild, neutral conditions, making it ideal for delicate and complex substrates.[13][14]

Mechanism and Rationale: This reaction couples a primary or secondary alcohol (isobutanol in this case) with a weakly acidic nucleophile (2-naphthol, pKa ≈ 9.5) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][15][16] The PPh₃ and DEAD first react to form a betaine intermediate. This intermediate deprotonates the 2-naphthol. The resulting naphthoxide then attacks the activated alcohol-phosphine complex in an SN2 reaction to form the ether. A key feature is that the alcohol is activated, not the naphthol.

Detailed Experimental Protocol: Mitsunobu Reaction

Note: DEAD and DIAD are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-naphthol (5.0 g, 34.7 mmol), isobutanol (3.1 g, 41.6 mmol, 1.2 eq), and triphenylphosphine (10.9 g, 41.6 mmol, 1.2 eq) in 100 mL of anhydrous tetrahydrofuran (THF).[17]

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (8.4 g, 41.6 mmol, 1.2 eq) dropwise over 20-30 minutes.[18] The order of addition is critical for success.[15][18]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[18]

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The main challenge in a Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to separate the desired ether from TPPO and other byproducts.

  • Validation: Combine the pure fractions, concentrate the solvent, and dry the product under vacuum. Characterize by mass, melting point, and NMR spectroscopy. Yields are typically in the range of 70-90%.

Advantages:

  • Extremely Mild Conditions: The reaction is performed under neutral conditions at or below room temperature, showing excellent tolerance for a wide range of functional groups.[14]

  • High Versatility: A broad scope of acidic nucleophiles and alcohols can be used.[16]

  • Stereochemical Control: For chiral secondary alcohols, the reaction proceeds with a predictable inversion of stereochemistry (though not applicable to this specific synthesis).[16]

Disadvantages:

  • Cost and Atom Economy: The reagents (phosphine, azodicarboxylate) are expensive, and the reaction generates stoichiometric amounts of byproducts (TPPO, hydrazine derivative), resulting in poor atom economy.

  • Purification Challenges: The removal of byproducts, particularly TPPO, can be difficult and often requires careful chromatography.[14]

  • Safety Concerns: Azodicarboxylates are hazardous reagents.

Comparative Analysis and Data Summary

To facilitate a direct comparison, the key performance indicators for each method are summarized below.

MetricWilliamson SynthesisPTC-Enhanced WilliamsonMitsunobu Reaction
Typical Yield 75-85%>85%70-90%
Reaction Temp. Reflux (e.g., ~78°C in EtOH)40-50°C0°C to Room Temp.
Reaction Time 1-2 hours2-4 hours4-12 hours
Reagent Cost LowLow-MediumHigh
Atom Economy GoodGoodPoor
Safety Moderate (flammable solvent, caustic base)Moderate (organic solvents)High (toxic/explosive reagents)
Purification RecrystallizationChromatography/RecrystallizationChromatography
Substrate Scope Limited by base/heat sensitivityBroader than classic WilliamsonVery Broad

Logic and Workflow Diagrams

A visual representation of the general experimental workflow and a decision-making guide can streamline the method selection process.

General Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Validation Reactants Reactants Reaction_Vessel Reaction Mixture (Heating/Stirring) Reactants->Reaction_Vessel Solvent_Base Solvent & Reagents (Base/Catalyst) Solvent_Base->Reaction_Vessel Workup Work-up (Quenching, Extraction) Reaction_Vessel->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product Pure Product Purification->Final_Product Analysis Characterization (NMR, MP, Yield) Final_Product->Analysis

Caption: General experimental workflow for ether synthesis.

Decision-Making Guide for Method Selection

DecisionTree Start Primary Goal? Cost Low Cost & Scalability? Start->Cost Mild Mild Conditions & Functional Group Tolerance? Cost->Mild No Williamson Use Williamson Synthesis Cost->Williamson Yes Mitsunobu Use Mitsunobu Reaction Mild->Mitsunobu Yes Yield Need to Maximize Yield & Rate? Mild->Yield No PTC Use PTC-Enhanced Williamson Yield->Williamson No Yield->PTC Yes

Caption: Decision tree for selecting an etherification method.

Conclusion and Recommendations

The synthesis of this compound provides a clear and practical context for benchmarking common etherification methods. Our analysis leads to the following recommendations:

  • For large-scale, cost-sensitive applications: The classical Williamson ether synthesis remains the method of choice. Its use of inexpensive reagents and straightforward procedure make it highly economical, provided the substrate can tolerate the reaction conditions.[7]

  • For improved efficiency and yield on standard substrates: The PTC-enhanced Williamson synthesis offers a significant upgrade. The modest additional cost of the catalyst is often justified by higher yields, faster reaction times, and milder conditions, making it an excellent general-purpose laboratory method.

  • For complex, sensitive, or high-value substrates: The Mitsunobu reaction is unparalleled. Despite its high cost and purification challenges, its exceptionally mild and neutral conditions provide a reliable path to the desired ether when all other methods fail due to substrate sensitivity.[14]

Ultimately, the optimal synthetic route is context-dependent. By understanding the mechanisms, protocols, and trade-offs detailed in this guide, researchers can confidently select the etherification strategy that best aligns with their scientific and economic objectives.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2-Isobutoxynaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The purity and concentration of chemical intermediates, such as 2-isobutoxynaphthalene, directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). To ensure that an analytical method yields consistent and reliable results across different laboratories, a rigorous inter-laboratory validation is essential. This guide provides a comprehensive framework for designing and executing such a study, comparing two of the most robust analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

This document is structured to provide not just procedural steps, but the scientific rationale behind them, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] While specific inter-laboratory validation data for this compound is not widely published, this guide synthesizes established validation protocols and performance data from closely related naphthalene derivatives to present a practical and scientifically sound approach.[5][6][7][8][9][10]

The Imperative of Inter-Laboratory Validation

An analytical method validated in a single laboratory demonstrates its performance under a specific set of conditions. However, it does not guarantee its reproducibility when faced with the inherent variability of different laboratory environments, equipment, analysts, and reagent sources.[11] Inter-laboratory validation, or a collaborative study, is the ultimate test of a method's robustness and transferability.[12][13] Successful completion of such a study provides a high degree of confidence that the method is fit for its intended purpose, a critical requirement for regulatory submissions and ensuring product quality across a global supply chain.[4]

The validation process assesses several key performance characteristics, as stipulated by the ICH Q2(R2) guidelines, to demonstrate that the analytical procedure is suitable for its intended use.[1][14][15][16][17][18][19] These characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility: Expresses the precision between laboratories.[12]

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Comparative Overview of Analytical Methodologies

For a semi-volatile aromatic ether like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly suitable analytical techniques. The choice between them often depends on the specific requirements of the analysis, such as the nature of the sample matrix, expected impurities, and available instrumentation.

Gas Chromatography (GC): GC is an ideal technique for volatile and semi-volatile compounds.[6] When coupled with a Flame Ionization Detector (FID), it offers excellent sensitivity and a wide linear range for quantitative analysis. For unequivocal identification of impurities, a Mass Spectrometer (MS) detector is unparalleled.[6][9]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][20] For an aromatic compound like this compound, a reversed-phase HPLC method with UV detection is a robust and widely accessible option.[10][21]

The following table presents a hypothetical but realistic comparison of expected performance characteristics for validated GC and HPLC methods in an inter-laboratory study for this compound analysis.

Table 1: Hypothetical Inter-Laboratory Validation Performance for this compound Analysis

Performance ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Acceptance Criteria (Typical)
Specificity Baseline resolution from known impuritiesBaseline resolution from known impuritiesSpecific for the analyte
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.995
Range 1 - 150 µg/mL1 - 200 µg/mLTo be defined by application
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%98.0 - 102.0% for assay
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.5%≤ 3.0%
- Reproducibility≤ 3.0%≤ 2.5%≤ 5.0%
LOD 0.3 µg/mL0.3 µg/mLReportable
LOQ 1.0 µg/mL1.0 µg/mLReportable
Robustness Unaffected by minor changes in flow rate, oven temperature rampUnaffected by minor changes in mobile phase composition, flow rate, column temperatureNo significant impact on results

Experimental Protocols for Inter-Laboratory Validation

The following sections provide detailed, step-by-step methodologies for the analysis of this compound by GC-FID and HPLC-UV, which can serve as the foundation for an inter-laboratory validation protocol.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is designed for the quantification of this compound and the determination of its purity by area percent.

1. Materials and Reagents:

  • This compound Reference Standard (Certified purity)

  • Solvent: High-purity Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (Carrier Gas), Hydrogen (FID), and Air (FID) of appropriate purity

2. Instrumentation (Typical):

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler and data acquisition system

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector Temperature: 300°C

4. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 1, 5, 25, 50, 100, 150 µg/mL).

  • Sample Solution: Accurately weigh a sample containing approximately 50 mg of this compound and prepare a 50 mL solution in the same manner as the stock standard.

5. Validation Experiments:

  • Specificity: Analyze a blank solvent, a placebo (if applicable), and a sample spiked with known potential impurities (e.g., 2-naphthol, isobutanol).

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate.

  • Precision:

    • Repeatability: Perform six replicate injections of a single standard solution (e.g., 100 µg/mL).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Reproducibility: This will be assessed by comparing the results from all participating laboratories in the inter-laboratory study.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the assay of this compound in various sample matrices.

1. Materials and Reagents:

  • This compound Reference Standard (Certified purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Methanol (HPLC grade)

2. Instrumentation (Typical):

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-Phase Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Autosampler and data acquisition system

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 227 nm

  • Run Time: Approximately 10 minutes

4. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired linear range (e.g., 1, 10, 50, 100, 150, 200 µg/mL).

  • Sample Solution: Prepare the sample in the same manner as the stock standard, ensuring the final concentration is within the linear range.

5. Validation Experiments:

  • The validation experiments (Specificity, Linearity, Accuracy, Precision) should be conducted in the same manner as described for the GC-FID method, adapting for the HPLC technique (e.g., injecting the prepared HPLC standards and samples).

Visualization of Validation Workflows

To ensure clarity and a shared understanding among participating laboratories, the validation process can be visualized. The following diagrams, rendered using DOT language, outline the overall workflow of the inter-laboratory study and the logical relationship between key validation parameters.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop & Optimize Analytical Method (GC/HPLC) P1->P2 P3 Draft Validation Protocol (ICH Q2) P2->P3 P4 Select Participating Laboratories P3->P4 P5 Prepare & Distribute Homogeneous Samples & Standards P4->P5 E1 Lab 1: Execute Protocol P5->E1 Protocol & Materials E2 Lab 2: Execute Protocol P5->E2 Protocol & Materials E3 Lab N: Execute Protocol P5->E3 Protocol & Materials A1 Collect Raw Data from All Labs E1->A1 Results E2->A1 Results E3->A1 Results A2 Statistical Analysis (Repeatability, Reproducibility, Accuracy) A1->A2 A3 Identify & Investigate Outliers A2->A3 A4 Final Validation Report A3->A4

Caption: High-level workflow for an inter-laboratory validation study.

G cluster_precision Precision Components Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy->Range Precision->Accuracy Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Interrelationship of core analytical method validation parameters.

Conclusion

The inter-laboratory validation of an analytical method for this compound is a critical exercise to establish its reliability and transferability. Both GC-FID and HPLC-UV are powerful and appropriate techniques for this purpose. By adhering to a meticulously planned protocol grounded in ICH guidelines, laboratories can collaboratively generate the data needed to demonstrate a method's fitness for purpose. This guide provides the necessary framework, from methodological details to the statistical evaluation of performance, empowering researchers and drug development professionals to ensure the highest standards of data integrity in their work. The ultimate outcome of a successful inter-laboratory study is a validated, robust analytical method that can be confidently deployed across multiple sites for routine quality control and regulatory purposes.

References

Safety Operating Guide

Navigating the Nuances of 2-Isobutoxynaphthalene: A Guide to Safe Laboratory Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, a deep understanding of chemical safety is not just a regulatory hurdle, but a cornerstone of scientific integrity and innovation. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-isobutoxynaphthalene, moving beyond mere compliance to foster a culture of proactive safety in the laboratory.

This compound, a naphthalene derivative, is a versatile compound utilized in various research and development applications. While its utility is significant, a thorough understanding of its potential hazards is paramount to ensure the well-being of laboratory personnel and the protection of the environment. This document, crafted by senior application scientists, offers a procedural and logical approach to managing this chemical, grounded in established safety principles and field-proven best practices.

Understanding the Hazard Landscape of this compound

Before any handling protocols can be established, a clear and concise understanding of the inherent risks associated with this compound is essential. While comprehensive toxicological data may be limited, the available information and the chemical's structural similarity to other naphthalene compounds and ethers warrant a cautious approach.

Key Hazard Considerations:

  • Skin and Respiratory Irritation: Like many aromatic ethers, this compound is a potential skin and respiratory irritant. Prolonged or repeated contact may lead to dermatitis, and inhalation of vapors can cause irritation to the respiratory tract.

  • Aquatic Toxicity: Safety data indicates that this compound is harmful to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.

  • Peroxide Formation: As an ether, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light. This is a critical consideration for long-term storage.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical determinant of safety when handling this compound. The following recommendations are based on a conservative approach, prioritizing maximum protection.

Hand Protection: A Matter of Material and Time

Given that this compound is an ether, specific attention must be paid to glove selection. Nitrile gloves are generally suitable for splash protection, but for more prolonged contact or immersion, a more robust material is necessary.

Glove MaterialRecommended UseKey Considerations
Nitrile Rubber Incidental contact and splash protection.Immediately remove and replace gloves upon contamination. Not recommended for prolonged immersion.
Butyl Rubber Extended handling and potential for immersion.Offers high resistance to a broad range of chemicals, including ethers.
Polyvinyl Alcohol (PVA) Handling in dry conditions.Degrades in the presence of water.

It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound or a structurally similar compound to determine breakthrough times.

Respiratory Protection: Safeguarding Against Inhalation

To mitigate the risk of respiratory irritation, all handling of this compound that may generate vapors should be conducted in a certified chemical fume hood. In situations where a fume hood is not available or as a supplementary measure, respiratory protection is mandatory.

For organic vapors, an air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is the standard recommendation. The service life of these cartridges is dependent on several factors:

  • Concentration of the contaminant

  • Breathing rate of the user

  • Temperature and humidity

  • The specific capacity of the cartridge for the chemical

A conservative cartridge change-out schedule should be established and documented. For volatile organic compounds, it is often recommended to change cartridges at the end of each shift, or sooner if any odor is detected.

Eye and Body Protection
  • Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield worn over safety goggles is recommended.

  • Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or tasks with a significant splash risk, a chemically resistant apron or coveralls should be utilized.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow provides a logical progression for its safe use in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weighing and Dispensing C->D Begin work E Performing Reaction/Procedure D->E F Decontaminate Work Area E->F Procedure complete G Segregate and Label Waste F->G H Properly Store or Dispose of Unused Chemical G->H I Remove and Doff PPE H->I Disposal_Plan Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a labeled, sealed plastic bag or container. IsSolid->SolidWaste Solid LiquidWaste Collect in a compatible, sealed, and labeled solvent waste container. IsSolid->LiquidWaste Liquid SecondaryContainment Place waste container in secondary containment. SolidWaste->SecondaryContainment LiquidWaste->SecondaryContainment StoreWaste Store in designated hazardous waste accumulation area. SecondaryContainment->StoreWaste RequestPickup Arrange for disposal through the institution's Environmental Health and Safety (EHS) office. StoreWaste->RequestPickup End Disposal Complete RequestPickup->End

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.